Cysteinyldopa
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19641-92-0 |
|---|---|
Molecular Formula |
C12H16N2O6S |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7-/m0/s1 |
InChI Key |
SXISMOAILJWTID-BQBZGAKWSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |
Synonyms |
5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |
Origin of Product |
United States |
Foundational & Exploratory
Cysteinyldopa Formation in Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the complex process of melanin (B1238610) synthesis, is a critical biological pathway responsible for pigmentation in various organisms. This process yields two primary types of melanin: the brown-black eumelanin (B1172464) and the red-yellow pheomelanin. The balance between these two pigments determines the visible phenotype of skin, hair, and eyes. A pivotal intermediate in the pheomelanin synthetic pathway is cysteinyldopa. The formation of this compound represents a crucial branching point from eumelanogenesis, directing the pathway towards the production of sulfur-containing pheomelanins. This technical guide provides an in-depth exploration of the core principles of this compound formation, its biochemical underpinnings, relevant experimental protocols, and its significance in both normal physiology and pathological conditions such as melanoma.
Biochemical Pathway of this compound Formation
The synthesis of this compound is initiated by the enzymatic activity of tyrosinase, a copper-containing enzyme that is the rate-limiting step in melanogenesis. Tyrosinase catalyzes the hydroxylation of L-tyrosine (B559521) to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961).
Dopaquinone is a highly reactive ortho-quinone that stands at a critical juncture in the melanogenesis pathway. In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, which is then further processed to generate eumelanin. However, in the presence of cysteine, dopaquinone readily undergoes a non-enzymatic Michael addition reaction with the thiol group of cysteine. This reaction leads to the formation of cysteinyldopas, primarily 5-S-cysteinyldopa and, to a lesser extent, 2-S-cysteinyldopa. These cysteinyldopas are the direct precursors for the synthesis of pheomelanin.
The availability of cysteine within the melanosome is a key determinant in the switch between eumelanin and pheomelanin production. The cystine/glutamate exchanger, xCT (encoded by the Slc7a11 gene), plays a critical role in transporting cystine into melanocytes, which is then reduced to cysteine, thereby influencing the amount of pheomelanin synthesized.[1]
Quantitative Data
Table 1: Serum and Urine Levels of 5-S-Cysteinyldopa
The quantification of 5-S-cysteinyldopa (5-S-CD) in biological fluids is a valuable tool, particularly in the context of melanoma, where its levels are often significantly elevated.
| Sample Type | Condition | Concentration Range | Reference |
| Serum | Healthy Individuals | 2.7 ± 1.2 nmol/L (mean ± SD) | [2] |
| Serum | Healthy Individuals | 4.3 nmol/L (mean) | [3] |
| Serum | Melanoma Patients (without metastases) | 4.0 ± 1.6 nmol/L (mean ± SD) | [2] |
| Serum | Melanoma Patients (with distant metastases) | 72 ± 105 nmol/L (mean ± SD) | [2] |
| Serum | Stage IV Melanoma Patients | Significantly elevated above 10 nmol/L | [4] |
| Urine | Healthy Individuals | 0.45 µmol/day (mean) | [3] |
Table 2: Kinetic Parameters of Tyrosinase
The enzymatic activity of tyrosinase is central to the production of dopaquinone, the substrate for this compound formation. The following table summarizes key kinetic parameters for mushroom tyrosinase.
| Substrate | Km (mM) | Vmax (µM/min) | Reference |
| L-DOPA | 0.45 ± 0.03 | - | [5] |
| L-Tyrosine | 0.061 ± 0.009 | - | [5] |
| L-DOPA | 0.84 | 33.0 | [6] |
| L-DOPA | 0.66 ± 0.06 | 22.3 nmol/min (at 0.5 mg crude tyrosinase) | [7] |
| L-DOPA | 0.465 | 114.95 mg/dl x min (free enzyme) | [8] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for 5-S-Cysteinyldopa Quantification in Serum
This protocol provides a method for the quantitative analysis of 5-S-cysteinyldopa in human serum.[9][10]
1. Sample Preparation:
-
Collect blood samples and immediately centrifuge to separate serum.
-
To prevent oxidation, add a suitable antioxidant (e.g., sodium metabisulfite) to the serum.
-
Deproteinize the serum sample by adding perchloric acid to a final concentration of 0.5 M.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
2. Solid-Phase Extraction (SPE) Clean-up (Optional but recommended for higher purity):
-
Use a boronate affinity gel column to capture catecholic compounds like this compound.
-
Equilibrate the column with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).
-
Apply the deproteinized and filtered serum sample to the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound this compound with a weak acid solution (e.g., 0.1 M formic acid).
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate buffer, pH 3.0, containing an ion-pairing agent like octane (B31449) sulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: Electrochemical detection is highly sensitive and specific for catechols. Set the potential of the working electrode to +0.6 to +0.7 V versus an Ag/AgCl reference electrode.
-
Quantification: Prepare a standard curve using known concentrations of 5-S-cysteinyldopa. The concentration in the sample is determined by comparing its peak area to the standard curve. An internal standard (e.g., N-acetyl-5-S-cysteinyldopa) can be used to improve accuracy.
Protocol 2: In Vitro Tyrosinase Activity Assay
This assay measures the activity of tyrosinase by monitoring the formation of dopachrome (B613829) from L-DOPA.[11][12]
1. Reagents:
-
Phosphate Buffer: 0.1 M, pH 6.8.
-
L-DOPA Solution: 15 mM in phosphate buffer (prepare fresh).
-
Tyrosinase Source: Mushroom tyrosinase or cell lysate from melanocytes.
-
Test Compound (Inhibitor/Activator): Dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure (96-well plate format):
-
To each well, add:
-
160 µL of 15 mM L-DOPA solution.
-
20 µL of the test compound at various concentrations or vehicle control.
-
20 µL of tyrosinase solution (e.g., cell lysate containing a known amount of protein).
-
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
3. Data Analysis:
-
Calculate the rate of dopachrome formation (ΔAbs/min).
-
The tyrosinase activity is proportional to this rate.
-
For inhibition studies, calculate the percentage of inhibition relative to the vehicle control.
Protocol 3: Induction of Melanogenesis in Cell Culture
This protocol describes the induction of melanogenesis in a commonly used cell line, B16F10 mouse melanoma cells, to study this compound formation.
1. Cell Culture:
-
Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Induction of Melanogenesis:
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere for 24 hours.
-
Prepare a stock solution of a melanogenesis inducer, such as α-Melanocyte-Stimulating Hormone (α-MSH) or a synthetic analog like Melanotan-II, in sterile water or PBS.
-
After 24 hours, replace the medium with fresh medium containing the inducer at the desired concentration (e.g., 100 nM α-MSH). Include a vehicle control.
-
To specifically study pheomelanin and this compound formation, supplement the culture medium with L-cysteine (e.g., 0.2 mM).
3. Incubation and Analysis:
-
Incubate the cells for 48-72 hours to allow for melanin production.
-
After incubation, the cells can be harvested for analysis of:
-
Melanin Content: Lyse the cells in 1 N NaOH and measure the absorbance at 405 nm.
-
Tyrosinase Activity: Prepare cell lysates and perform the tyrosinase activity assay as described in Protocol 2.
-
This compound Levels: Harvest the cells and culture medium for analysis by HPLC as described in Protocol 1.
-
Mandatory Visualizations
Caption: Biochemical pathway of this compound formation in melanogenesis.
References
- 1. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. In vitro enzyme kinetics of microencapsulated tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. benchchem.com [benchchem.com]
Role of 5-S-cysteinyldopa in pheomelanin synthesis
An In-depth Technical Guide on the Role of 5-S-Cysteinyldopa in Pheomelanin Synthesis
Introduction
Melanins are a class of pigments responsible for the coloration of skin, hair, and eyes in animals. They are broadly categorized into two main types: the brown-black eumelanin (B1172464) and the yellow to reddish-brown pheomelanin.[1] The biosynthesis of both pigments, a process known as melanogenesis, originates from the amino acid L-tyrosine within specialized organelles called melanosomes in melanocytes.[1][2] The divergence between the eumelanin and pheomelanin pathways occurs at the dopaquinone (B1195961) intermediate. In the presence of thiol compounds, notably cysteine, the synthesis is shunted towards pheomelanin.[1][3]
This guide focuses on the pivotal role of 5-S-cysteinyldopa (5-S-CD), the primary adduct formed from the reaction of dopaquinone and cysteine, in the synthesis of pheomelanin.[4] 5-S-CD is not only a crucial biosynthetic precursor but also a significant biomarker for melanoma, a malignant tumor of melanocytes.[5][6] Its detection and quantification in biological fluids are critical for diagnosing and monitoring the progression of the disease.[7][8]
The Biochemical Pathway of Pheomelanin Synthesis
The synthesis of pheomelanin is a multi-step process initiated by the enzymatic oxidation of L-tyrosine. The key branching point that dictates the type of melanin (B1238610) produced is the availability of cysteine at the time of dopaquinone formation.[3]
-
Tyrosinase-Mediated Oxidations : The process begins with the enzyme tyrosinase catalyzing the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA).[2][3] Tyrosinase then further oxidizes DOPA to the highly reactive intermediate, dopaquinone.[2][3] This initial step is the rate-limiting step in overall melanin synthesis.[9]
-
Formation of 5-S-Cysteinyldopa : In the presence of the amino acid L-cysteine, dopaquinone undergoes a rapid, non-enzymatic conjugation reaction.[3][10] This reaction, a Michael addition, leads to the formation of cysteinyldopa isomers, with 5-S-cysteinyldopa being the major product.[4] Glutathione can also react with dopaquinone to form glutathionyldopa, which is subsequently hydrolyzed to yield this compound.[10][11]
-
Oxidation and Cyclization : 5-S-cysteinyldopa is then oxidized to its corresponding quinone.[12] This quinone intermediate undergoes an internal condensation reaction, or cyclization, to form a quinone imine.[12]
-
Formation of Benzothiazine Intermediates : The quinone imine can then follow two paths: it can either rearrange to form benzothiazine-3-carboxylic acid or undergo decarboxylation to produce benzothiazine.[12]
-
Polymerization : The final step is the oxidative polymerization of these benzothiazine intermediates to form the complex, sulfur-containing pheomelanin polymer.[12]
The commitment to pheomelanin versus eumelanin synthesis is a critical regulatory point. In the absence or low concentration of thiol compounds like cysteine, dopaquinone spontaneously cyclizes to form dopachrome, which is then converted through a series of steps into the indole (B1671886) building blocks of eumelanin.[1][3]
Quantitative Analysis of 5-S-Cysteinyldopa
5-S-CD is a diffusible product of melanocyte activity and its concentration in serum and urine serves as a highly specific and sensitive biomarker for malignant melanoma.[5][13] Elevated levels are strongly correlated with the progression of the disease, particularly with the development of metastases.[5][7]
Table 1: Serum 5-S-Cysteinyldopa Concentrations
| Subject Group | n | Mean ± SD (nmol/L or nM) | Median (nmol/L or nM) | Reference |
|---|---|---|---|---|
| Control Subjects | 36 | 2.7 ± 1.2 | 2.3 | [5][7] |
| Melanoma Patients (no recurrence) | 92 | 4.0 ± 1.6 | 3.8 | [5][7] |
| Melanoma Patients (with metastases) | 24 | 72 ± 105 | 35 | [5][7] |
| Normal Japanese Subjects | 33 | 4.3 (mean) | - |[14] |
Table 2: Urinary 5-S-Cysteinyldopa Excretion
| Subject Group | n | Mean (μmol/day) | Upper Limit of Normal (μmol/day) | Reference |
|---|
| Normal Japanese Subjects | 33 | 0.45 | 1.5 |[14] |
Note: Values can vary between studies and analytical methods. The upper limit of normal for serum 5-S-CD is often cited as 10 nmol/L.[8][14]
Key Experimental Protocols
The quantification of 5-S-CD and related melanin precursors is essential for both research and clinical applications. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these analytical methods.
Protocol 1: Determination of 5-S-Cysteinyldopa by HPLC with Electrochemical Detection (HPLC-ED)
This is a widely used and sensitive method for quantifying 5-S-CD in biological samples like plasma, serum, or tissue biopsies.[15][16]
-
Principle : The method leverages the electrochemical properties of the catechol group in 5-S-CD. After chromatographic separation on a reverse-phase column, an electrical potential is applied to an electrode in a detector cell. The oxidation of 5-S-CD at the electrode surface generates a current that is directly proportional to its concentration.
-
Methodology :
-
Sample Preparation :
-
Serum/Plasma: Proteins are precipitated using an acid, typically perchloric acid. The sample is centrifuged, and the supernatant is collected.[17]
-
Tissue: Biopsies are homogenized in acid, and the acid-soluble protein fraction is analyzed.[15]
-
Purification (Optional but recommended): The supernatant can be further purified using solid-phase extraction (SPE) or on a boronate affinity gel, which selectively binds the cis-diol groups of catechols.[17] The purified 5-S-CD is then eluted with a weak acid.[17]
-
-
Chromatographic Separation : The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase, typically a phosphate (B84403) or citrate (B86180) buffer with an organic modifier like methanol, is used to separate 5-S-CD from other endogenous compounds.
-
Electrochemical Detection : The column eluent passes through an electrochemical detector. A glassy carbon working electrode is set at an oxidizing potential (e.g., +0.65 V) against an Ag/AgCl reference electrode.
-
Quantification : The peak area of 5-S-CD in the sample is compared to that of known standards to determine its concentration. An internal standard (e.g., a diastereomer like 5-S-D-cysteinyl-L-dopa) can be used to improve accuracy.[17]
-
Protocol 2: Determination of Pheomelanin via Reductive Hydrolysis
This method quantifies pheomelanin in tissues by measuring a specific degradation product.[5][18]
-
Principle : Pheomelanin is specifically degraded by hydriodic (HI) acid hydrolysis to yield aminohydroxyphenylalanine (AHP) isomers, primarily 4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP).[5][18] The amount of AHP produced is proportional to the amount of pheomelanin in the original sample.
-
Methodology :
-
Sample Preparation : Hair or melanoma tissue is hydrolyzed with hydriodic acid at a high temperature (e.g., 130°C) for an extended period (e.g., 20 hours).
-
Cleanup : The HI is evaporated, and the residue is redissolved.
-
Analysis : The resulting AHP is quantified by HPLC, often with electrochemical or fluorescence detection.
-
Quantification : The amount of pheomelanin is calculated from the AHP concentration using a conversion factor.[19]
-
Regulation and Biological Significance
The synthesis of 5-S-CD is regulated by several factors:
-
Tyrosinase Activity : The rate of dopaquinone formation, catalyzed by tyrosinase, is a primary determinant of 5-S-CD production.[20]
-
Intracellular Thiol Levels : The availability of cysteine is the critical factor that shunts melanogenesis toward the pheomelanin pathway.[20] Glutathione (GSH) levels can indirectly regulate 5-S-CD formation by influencing the available pool of cysteine.[20]
Beyond its role as a pigment precursor, 5-S-CD has other biological activities. It has been shown to be a potent inhibitor of oxidative reactions mediated by the Fenton system, suggesting a potential role in modulating oxidative stress.[21] However, the pheomelanin pathway itself is associated with increased oxidative stress and a higher risk of UV-induced carcinogenesis compared to the eumelanin pathway, highlighting the complex role of these metabolites in melanocyte biology.[9]
References
- 1. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of eumelanin and pheomelanin in human malignant-melanoma tissues | Semantic Scholar [semanticscholar.org]
- 5. Comparison of phaeomelanin and its precursor 5-S-cysteinyldopa in the serum of melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum 5-S-cysteinyldopa (5-S-CD) as a marker of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-(((2R)-2-Amino-2-carboxyethyl)thio)-5-hydroxy-L-tyrosine | C12H16N2O6S | CID 14178745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma | MDPI [mdpi.com]
- 14. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Plasma 5-S-cysteinyldopa correlates with tumor size in melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis of eumelanin and pheomelanin in hair and melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of eumelanin / pheomelanin synthesis and visible pigmentation in melanocytes by ligands of the melanocortin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of 5-S-cysteinyldopa formation by tyrosinase activity and intracellular thiols in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-S-cysteinyldopa, a diffusible product of melanocyte activity, is an efficient inhibitor of hydroxylation/oxidation reactions induced by the Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Cysteinyldopa from Dopaquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of cysteinyldopa from dopaquinone (B1195961), a critical branch point in mammalian melanogenesis. This document details the core biochemical reactions, presents relevant quantitative data, outlines key experimental protocols, and provides visual diagrams of the involved pathways and workflows.
Introduction to the Melanogenesis Pathway
Melanogenesis is the complex process responsible for the synthesis of melanin (B1238610) pigments, which determine the color of skin, hair, and eyes. The two primary types of melanin are the brown-black eumelanin (B1172464) and the reddish-yellow pheomelanin. The biosynthesis of both pigments originates from the amino acid L-tyrosine and diverges at the highly reactive intermediate, dopaquinone.[1][2] The presence of sulfhydryl compounds, primarily L-cysteine and glutathione (B108866) (GSH), dictates the direction of the pathway.[3][4] In the absence of these thiols, dopaquinone undergoes intramolecular cyclization to form cyclodopa, leading to eumelanin synthesis.[4] However, in the presence of cysteine or glutathione, dopaquinone is diverted towards the pheomelanin pathway, with this compound being the key initial product.[5][6]
Core Biosynthetic Pathways of this compound
The formation of this compound from dopaquinone can occur via two primary routes: a direct, non-enzymatic reaction with L-cysteine, and an indirect, multi-step pathway involving glutathione.
Formation of Dopaquinone
The precursor for both melanin pathways, dopaquinone, is generated through a two-step oxidation process catalyzed by the copper-containing enzyme tyrosinase (EC 1.14.18.1).[7][8] This is the rate-limiting step in melanogenesis.[8]
-
Hydroxylation: Tyrosinase first catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[9]
-
Oxidation: Subsequently, tyrosinase oxidizes L-DOPA into the highly reactive o-quinone, dopaquinone.[10][11]
Direct Pathway: Reaction with L-Cysteine
In the presence of L-cysteine, dopaquinone undergoes a rapid, non-enzymatic Michael addition reaction.[5] The thiol group (-SH) of cysteine attacks the quinone ring of dopaquinone.[5][12] This reaction is extremely fast and leads to the formation of this compound isomers, with 5-S-cysteinyldopa being the major product and 2-S-cysteinyldopa as a minor product.[12][13]
Indirect Pathway: Reaction with Glutathione (GSH)
An alternative route to this compound involves the tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine). Dopaquinone readily reacts with the cysteine residue within glutathione to form glutathionedopa (B1220627).[14][15] This intermediate is then sequentially broken down by two key enzymes to yield this compound.
-
Formation of Glutathionedopa: Dopaquinone reacts with GSH to form 5-S-glutathionedopa.[15]
-
Action of γ-Glutamyl Transpeptidase: This enzyme cleaves the γ-glutamyl bond, releasing glutamic acid and forming cysteinylglycinedopa.[15][16]
-
Action of Dipeptidases: A dipeptidase then hydrolyzes the cysteinyl-glycine peptide bond, releasing glycine (B1666218) and the final product, this compound.[15][16]
Quantitative Data
Quantitative analysis of the this compound pathway is crucial for understanding melanogenesis regulation and for its application as a biomarker, particularly in malignant melanoma.[17][18]
Table 1: Reaction Kinetics
| Reaction | Parameter | Value | Conditions | Source |
|---|
| Dopaquinone + L-Cysteine | Rate Constant (k) | 3 × 10⁷ L mol⁻¹ s⁻¹ | Neutral pH |[5] |
Table 2: Analytical Method Performance for 5-S-Cysteinyldopa in Serum
| Method | Parameter | Value | Source |
|---|---|---|---|
| HPLC with Boronate Gel Cleanup | Absolute Recovery | 81.5 ± 2.8% | [19] |
| Limit of Quantitation | 1.5 nmol/L | [19] | |
| Imprecision (CV) | < 5.0% (over 1.5-500 nmol/L) | [19] | |
| SPE-HPLC with Electrochemical Detection | Limit of Detection | 0.17 µg/L (~0.54 nmol/L) | [20] |
| Intra-assay Variability | 1.7 - 3.6% | [20] |
| | Inter-assay Variability | 4.0 - 18.3% |[20] |
Table 3: Serum Concentrations of 5-S-Cysteinyldopa (5-S-CD)
| Group | N | Mean ± SD (nmol/L) | Median (nmol/L) | Source |
|---|---|---|---|---|
| Control Subjects | 36 | 2.7 ± 1.2 | 2.3 | [17] |
| Melanoma Patients (no recurrence) | 92 | 4.0 ± 1.6 | 3.8 | [17] |
| Melanoma Patients (with metastases) | 24 | 72 ± 105 | 35 |[17] |
Experimental Protocols
The study of this compound biosynthesis relies on robust experimental methods to measure enzyme activity and quantify pathway intermediates.
Protocol: Tyrosinase Activity Assay
This protocol is based on the spectrophotometric monitoring of the oxidation of L-DOPA to the red-colored dopachrome.[21][22]
Materials:
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 6.8-7.0)
-
Mushroom Tyrosinase solution (e.g., 5 units/µL in phosphate buffer)
-
5 mM L-DOPA solution (prepared fresh in phosphate buffer)
-
UV/Vis Spectrophotometer
Procedure:
-
Reaction Setup: In a 1 cm pathlength cuvette, mix 0.5 mL of 5 mM L-DOPA solution with an appropriate volume of sample containing tyrosinase (e.g., tissue homogenate supernatant). Adjust the total volume to a fixed amount (e.g., 1.5 mL) with 0.1 M phosphate buffer.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).[22]
-
Measurement: Immediately measure the absorbance of the mixture at 475 nm.[21][22] A kinetic reading, monitoring the increase in absorbance at 475 nm over time (e.g., every 30 seconds for 5-10 minutes), can also be performed.
-
Blank: Prepare a blank control containing the L-DOPA solution and buffer but no enzyme sample to account for auto-oxidation.
-
Calculation: Tyrosinase activity is expressed as the change in absorbance per unit time (ΔA475/min) per mg of protein.
Protocol: HPLC Determination of 5-S-Cysteinyldopa in Serum
This protocol outlines a common method for quantifying 5-S-CD in biological fluids using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, which provides high sensitivity and selectivity.[19][20]
Materials:
-
Blood collection tubes with anticoagulant; centrifuge.
-
Internal Standard (e.g., 5-S-D-cysteinyl-L-dopa).[19]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenylboronic Acid).[20]
-
HPLC system with a C18 reverse-phase column.
-
Electrochemical detector.
-
Mobile phase (specific composition depends on the exact method, but typically an aqueous buffer with an organic modifier).
Procedure:
-
Sample Collection & Preparation: Collect blood and immediately centrifuge to separate plasma/serum. Freeze samples until analysis to prevent degradation of the light and oxidation-sensitive 5-S-CD.[20] Thaw the sample and add a known amount of the internal standard.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Apply the prepared serum sample to the cartridge. The boronate gel specifically captures compounds with vicinal hydroxyls, like this compound.[19]
-
Wash and Elute: Wash the cartridge to remove interfering substances. Elute the bound this compound using a weak acid solution.[19]
-
HPLC Analysis: Inject the eluate directly into the HPLC system. Separation is achieved on a C18 column using an isocratic mobile phase.
-
Detection and Quantification: Detect the eluting 5-S-CD and internal standard using an electrochemical detector set at an appropriate oxidation potential. Calculate the concentration of 5-S-CD based on the peak area ratio relative to the internal standard and a standard curve.
Conclusion
The biosynthesis of this compound from dopaquinone represents a pivotal control point in determining the type of melanin produced. This process is governed by the enzymatic activity of tyrosinase and the local bioavailability of thiol-containing compounds like L-cysteine and glutathione. The direct reaction with cysteine is a rapid, spontaneous event, while the indirect pathway via glutathione involves subsequent enzymatic processing. Understanding these pathways is fundamental for research in pigmentation disorders, melanoma diagnostics, and the development of therapeutic agents targeting melanogenesis. The analytical methods detailed herein provide the necessary tools for researchers to quantitatively investigate these complex biochemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Characterization of Melanin Pigments in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of sulfhydryl compounds in mammalian melanogenesis: the effect of cysteine and glutathione upon tyrosinase and the intermediates of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of mixed melanogenesis--pivotal roles of dopaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to Dopaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Reactome | Tyrosinase oxidises tyrosine to dopaquinone [reactome.org]
- 9. Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medicaljournalssweden.se [medicaljournalssweden.se]
- 15. medicaljournalssweden.se [medicaljournalssweden.se]
- 16. Synthesis of 5-S-L-cysteinyl-glycine-L-dopa, a natural substrate for serum and melanocyte dipeptidase [pubmed.ncbi.nlm.nih.gov]
- 17. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pepolska.pl [pepolska.pl]
- 22. Tyrosinase Activity Assay [bio-protocol.org]
A Technical Guide to the Synthesis of Cysteinyldopa: Enzymatic and Non-Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyldopa, particularly the 5-S-cysteinyldopa isomer, is a significant biomarker for malignant melanoma and a key intermediate in the biosynthesis of pheomelanin.[1] The development of efficient and selective methods for its synthesis is crucial for diagnostic applications, toxicological studies, and as a standard in clinical chemistry. This technical guide provides an in-depth exploration of the two primary approaches for synthesizing this compound: enzymatic and non-enzymatic methods. We will delve into the core principles of each methodology, present comparative quantitative data, provide detailed experimental protocols, and visualize the key pathways and workflows.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound leverages the catalytic activity of the enzyme tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase. This process mimics the initial steps of pheomelanin biosynthesis in vivo. The synthesis is a two-step reaction cascade:
-
Enzymatic Oxidation: Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to the highly reactive intermediate, dopaquinone (B1195961).[2][3][4] This is the rate-limiting step in the enzymatic pathway.
-
Non-Enzymatic Nucleophilic Addition: The newly formed dopaquinone readily undergoes a non-enzymatic Michael addition reaction with the thiol group of cysteine.[5] This reaction is rapid and leads to the formation of various this compound isomers, with 5-S-cysteinyldopa being the major product.[6]
The enzymatic approach is lauded for its high specificity and efficiency under mild reaction conditions.
Signaling Pathway: Enzymatic Synthesis
The enzymatic synthesis pathway is initiated by the binding of L-DOPA to the active site of tyrosinase, followed by its oxidation to dopaquinone, which then reacts with cysteine.
Non-Enzymatic Synthesis of this compound
Non-enzymatic synthesis of this compound circumvents the use of enzymes and typically involves the chemical oxidation of L-DOPA to dopaquinone, followed by the same spontaneous reaction with cysteine. Various chemical oxidizing agents can be employed for the initial oxidation step. This approach offers an alternative for large-scale production where enzyme cost and stability might be limiting factors. However, controlling the reaction to achieve high yields and isomeric purity can be more challenging compared to the enzymatic method.
Reaction Pathway: Non-Enzymatic Synthesis
In the non-enzymatic pathway, a chemical oxidant replaces the function of tyrosinase. The subsequent reaction of dopaquinone with cysteine remains a spontaneous process.
Quantitative Data Comparison
The following tables summarize the available quantitative data for both enzymatic and non-enzymatic synthesis methods. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Isomer Distribution in this compound Synthesis
| Isomer | Enzymatic Synthesis (Tyrosinase) Yield (%)[3] | Non-Enzymatic (Dopaquinone + Cysteine) Yield (%) |
| 5-S-Cysteinyldopa | 74 | Major Product |
| 2-S-Cysteinyldopa | 14 | Minor Product |
| 6-S-Cysteinyldopa | ~1 | Minor Product |
| 2,5-S,S-dithis compound | 5 | - |
Table 2: Kinetic Parameters
| Parameter | Enzymatic (Tyrosinase) | Non-Enzymatic (Dopaquinone + Cysteine) |
| Michaelis-Menten Constant (Km) for L-DOPA | 0.45 ± 0.03 mmol L-1[2][7] | Not Applicable |
| Reaction Rate Constant | Vmax is temperature and pH dependent[3] | 8.8 x 105 M-1 sec-1 for the reaction of dopaquinone and 5-S-cysteinyldopa[8][9] |
Experimental Protocols
Enzymatic Synthesis of 5-S-Cysteinyldopa
This protocol is adapted from a one-step synthesis method using mushroom tyrosinase.[3]
Materials:
-
L-DOPA
-
L-Cysteine
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Perchloric acid (1 M)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a solution of L-DOPA (e.g., 1 mM) and L-cysteine (e.g., 2 mM) in 0.1 M phosphate buffer (pH 6.8).
-
Equilibrate the solution to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a solution of mushroom tyrosinase (e.g., 1000 units/mL).
-
Stir the reaction mixture for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by observing the formation of a pinkish-red color.
-
Stop the reaction by adding an equal volume of cold 1 M perchloric acid.
-
Centrifuge the mixture to precipitate the enzyme and any denatured proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the product mixture by HPLC to quantify the yields of this compound isomers.
Non-Enzymatic Synthesis of 5-S-Cysteinyldopa
This protocol describes a general method for the chemical oxidation of L-DOPA followed by reaction with cysteine.
Materials:
-
L-DOPA
-
L-Cysteine
-
A suitable chemical oxidizing agent (e.g., sodium periodate, potassium ferricyanide)
-
Phosphate buffer (0.1 M, pH 6.8) or another suitable buffer system
-
Quenching agent (if necessary, e.g., sodium bisulfite)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Dissolve L-DOPA in the chosen buffer system.
-
Add the chemical oxidizing agent to the L-DOPA solution to generate dopaquinone. The stoichiometry and reaction conditions (temperature, time) will depend on the specific oxidant used.
-
After the oxidation is complete, add a solution of L-cysteine to the reaction mixture.
-
Allow the reaction to proceed for a set amount of time, during which the spontaneous addition of cysteine to dopaquinone will occur.
-
If necessary, add a quenching agent to stop the reaction and neutralize any remaining oxidant.
-
Acidify the reaction mixture to stabilize the this compound products.
-
Analyze the product mixture by HPLC to determine the yield and isomer distribution.
Experimental Workflow and Purification
The general workflow for both synthesis methods involves reaction, quenching, and purification. Purification is often achieved using chromatographic techniques.
Conclusion
Both enzymatic and non-enzymatic methods provide viable routes for the synthesis of this compound. The enzymatic approach, utilizing tyrosinase, offers high specificity and yield of the desired 5-S-isomer under mild conditions, making it suitable for applications requiring high purity. The non-enzymatic method provides an alternative that may be more scalable and cost-effective for certain applications, although control over isomer distribution and reaction byproducts can be more challenging. The choice between these methods will depend on the specific requirements of the research or application, including desired purity, yield, scale, and cost considerations. Further research into optimizing non-enzymatic oxidation conditions and purification protocols could enhance the utility of this approach.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to Dopaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spontaneous redox reactions of dopaquinone and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery of 5-S-Cysteinyldopa as a Pivotal Biomarker in Melanoma Management: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rising incidence of malignant melanoma worldwide necessitates the development of reliable biomarkers for early diagnosis, accurate prognosis, and effective monitoring of therapeutic response. Among the various candidates, 5-S-cysteinyldopa (5-S-CD), a key intermediate in the melanin (B1238610) biosynthesis pathway, has emerged as a highly specific and sensitive biomarker for melanoma. This technical guide provides an in-depth overview of the discovery, validation, and clinical utility of 5-S-CD. We delve into the biochemical basis of its production in melanoma cells, present detailed experimental protocols for its quantification in biological matrices, and summarize key quantitative data from pivotal studies. Furthermore, this guide utilizes visualizations to illustrate the intricate signaling pathways involved in melanogenesis and the workflows for 5-S-CD analysis, offering a comprehensive resource for researchers and clinicians in the field of oncology and drug development.
Introduction: The Unmet Need for Reliable Melanoma Biomarkers
Malignant melanoma, a cancer originating from melanocytes, is one of the most aggressive and lethal forms of skin cancer. While early-stage melanoma is often curable through surgical excision, metastatic melanoma presents a significant therapeutic challenge with a poor prognosis.[1][2] The ability to detect melanoma at its earliest stages and to accurately predict its metastatic potential is therefore of paramount importance.
Historically, the diagnosis and staging of melanoma have relied on clinical and histopathological evaluation. However, these methods have limitations in detecting micrometastases and in predicting disease progression. This has fueled the search for sensitive and specific biomarkers that can be readily measured in easily accessible biological fluids like serum and urine.[3][1] An ideal biomarker would not only aid in early diagnosis but also serve as a prognostic indicator, a tool for monitoring treatment efficacy, and a potential therapeutic target.
The Discovery of 5-S-Cysteinyldopa as a Melanoma Biomarker
The journey to establishing 5-S-cysteinyldopa as a melanoma biomarker is rooted in the unique biochemistry of melanocytes. 5-S-CD is an intermediate metabolite in the synthesis of pheomelanin, the reddish-yellow pigment. Its presence in elevated concentrations in the serum and urine of melanoma patients was first recognized as a potential indicator of the disease.[4] Subsequent research has consistently demonstrated a strong correlation between 5-S-CD levels and the clinical stage of melanoma, particularly in patients with metastatic disease.[2][5][6]
Biochemical Pathway of 5-S-Cysteinyldopa Formation
The synthesis of 5-S-CD is intrinsically linked to the process of melanogenesis, which is catalyzed by the enzyme tyrosinase. In melanocytes and melanoma cells, tyrosinase hydroxylates L-tyrosine to L-dopa, which is then further oxidized to dopaquinone (B1195961).[4] In the presence of sulfhydryl compounds like cysteine, dopaquinone is rapidly conjugated to form cysteinyldopas, with 5-S-cysteinyldopa being the major isomer.[1] In melanoma cells, the dysregulation of melanogenesis leads to an overproduction and subsequent release of 5-S-CD into the circulation.
Signaling Pathways Regulating Melanogenesis
The production of 5-S-cysteinyldopa is under the control of complex signaling pathways that regulate melanogenesis. Key pathways include the cyclic AMP (cAMP) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Wnt/β-catenin signaling pathway. These pathways converge on the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development, survival, and melanogenesis.[7] Upregulation of these pathways in melanoma leads to increased expression of tyrosinase and other melanogenic enzymes, resulting in elevated 5-S-CD levels.
Quantitative Data on 5-S-Cysteinyldopa in Melanoma
Numerous studies have quantified the levels of 5-S-CD in melanoma patients, consistently demonstrating its value as a biomarker. The following tables summarize key findings on the diagnostic accuracy and prognostic significance of serum 5-S-CD.
Table 1: Diagnostic Performance of Serum 5-S-Cysteinyldopa for Metastatic Melanoma
| Study Cohort | Number of Patients | Sensitivity | Specificity | Positive Predictive Value | Reference |
| Japanese Patients | 218 | 73% | 98% | 94% | [8] |
| Hungarian Patients | 479 | 69.7% | 61.5% | 79.3% | [5][6] |
Sensitivity and specificity are for detecting distant metastasis (Stage IV). The upper limit of the normal range for 5-S-CD was considered to be 10 nmol/L.
Table 2: Prognostic Value of Serum 5-S-Cysteinyldopa in Melanoma
| Patient Group (based on 5-S-CD levels) | Number of Patients | Median Survival Time | 5-Year Survival Rate | Reference |
| Elevated pre- and post-operatively | 15 | 18 months | 23% | [3] |
| Normal pre- and post-operatively | 108 | Not reached | 76% | [3] |
Elevated 5-S-CD levels, either before or after surgical treatment, are significantly associated with shorter survival times.[8]
Experimental Protocols for 5-S-Cysteinyldopa Quantification
Accurate and reliable quantification of 5-S-CD is crucial for its clinical application. The following sections detail the most common analytical methods.
Sample Collection and Handling
Due to the sensitivity of 5-S-CD to oxidation and light, strict sample handling procedures are essential.
-
Blood Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Immediately centrifuge the blood at 4°C to separate plasma.
-
Storage: Freeze the plasma samples at -80°C until analysis. Protect samples from light throughout the process.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
HPLC with electrochemical detection is a widely used method for 5-S-CD quantification.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Deproteinize the plasma by adding an equal volume of 0.4 M perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a buffer containing 0.1 M sodium phosphate, 0.1 mM EDTA, and 5% methanol (B129727), adjusted to pH 3.2.
-
Flow Rate: 1.0 mL/min.
-
Detection: Electrochemical detector with a glassy carbon working electrode set at +0.65 V.
-
-
Quantification: Calculate 5-S-CD concentration by comparing the peak area to a standard curve prepared with known concentrations of 5-S-CD.
Solid-Phase Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)
SPE-LC-MS/MS offers higher sensitivity and specificity for 5-S-CD analysis.[9][10][11]
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and equilibration buffer.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute 5-S-CD with a methanol/water/ammonia mixture.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 5-S-CD and an internal standard.
-
-
Quantification: Quantify 5-S-CD using a stable isotope-labeled internal standard and a calibration curve.
Clinical Utility and Future Perspectives
The measurement of 5-S-CD has significant clinical implications for the management of melanoma.
-
Early Detection of Metastasis: Elevated 5-S-CD levels can be an early indicator of distant metastasis, often preceding clinical or radiological evidence.[8]
-
Prognostication: Pre- and post-operative 5-S-CD levels are powerful prognostic indicators of patient survival.[3][8]
-
Monitoring Therapeutic Response: Serial measurements of 5-S-CD can be used to monitor the effectiveness of systemic therapies. A decrease in 5-S-CD levels may indicate a positive response to treatment, while an increase may signal disease progression.
-
Combination with Other Biomarkers: The diagnostic accuracy of 5-S-CD may be enhanced when used in combination with other melanoma biomarkers, such as S100B and melanoma inhibitory activity (MIA).[12]
Future research should focus on standardizing 5-S-CD assays across different laboratories to ensure consistency and comparability of results. Furthermore, the integration of 5-S-CD measurements into prospective clinical trials will be crucial to fully establish its role in guiding personalized treatment strategies for melanoma patients.
Conclusion
5-S-cysteinyldopa has transitioned from a mere biochemical intermediate to a clinically valuable biomarker in the management of malignant melanoma. Its high specificity for melanocytic activity, coupled with its sensitivity for detecting metastatic disease, makes it an indispensable tool for clinicians and researchers. This technical guide provides a comprehensive resource on the discovery, quantification, and clinical application of 5-S-CD, empowering the scientific community to leverage this important biomarker in the ongoing fight against melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 2 from Signaling Pathways in Melanogenesis | Semantic Scholar [semanticscholar.org]
- 4. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical significance of 5-S-cysteinyldopa monitoring in patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum concentration of 5-S-cysteinyldopa in patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-study and in-study validation of a SPE-LC-MS-MS method for the determination of 5-S-cysteinyldopa, a melanoma biomarker, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physiological Functions of Cysteinyldopa Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteinyldopa isomers, catecholic amino acids derived from the metabolism of tyrosine, are pivotal molecules in the intricate biochemistry of melanin (B1238610) synthesis. Beyond their fundamental role as precursors to pheomelanin, these isomers, particularly 5-S-cysteinyldopa, have garnered significant attention as sensitive and specific biomarkers for malignant melanoma. Emerging research also points towards their involvement in cellular redox homeostasis and potential cytotoxic and neurotoxic activities. This technical guide provides a comprehensive overview of the physiological functions of this compound isomers, with a focus on their roles in melanogenesis, their application as melanoma biomarkers, and their impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
This compound isomers are formed through the nucleophilic addition of cysteine to dopaquinone (B1195961), a key intermediate in the melanin biosynthesis pathway.[1] The primary isomers found in biological systems are 5-S-cysteinyldopa (5-S-CD), 2-S-cysteinyldopa (2-S-CD), 6-S-cysteinyldopa (6-S-CD), and 2,5-S,S-dithis compound.[2][3] While all are precursors to the reddish-yellow pheomelanin pigment, 5-S-cysteinyldopa is the most abundant and extensively studied isomer.[3][4] The physiological significance of these molecules extends beyond pigmentation, with profound implications for the diagnosis and monitoring of malignant melanoma and potential roles in modulating cellular stress and survival pathways.
Role in Melanogenesis
The synthesis of melanin, or melanogenesis, is a complex process occurring within melanosomes of melanocytes. It gives rise to two main types of melanin: the brown-black eumelanin (B1172464) and the reddish-yellow pheomelanin. The formation of this compound isomers is the committed step in the pheomelanin pathway.
The process is initiated by the oxidation of L-tyrosine to L-dopa and subsequently to dopaquinone, catalyzed by the enzyme tyrosinase. In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, leading to the production of eumelanin. However, in the presence of cysteine, dopaquinone readily reacts to form this compound isomers.[1] These isomers are then oxidized and polymerized to form pheomelanin.[5] 5-S-cysteinyldopa is the major isomer formed, and it is a better substrate for tyrosinase than 2-S-cysteinyldopa, leading to the preferential formation of 2,5-S,S-dithis compound from the 5-S-isomer.[2]
References
- 1. 3-(((2R)-2-Amino-2-carboxyethyl)thio)-5-hydroxy-L-tyrosine | C12H16N2O6S | CID 14178745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effect of cysteine on oxidation of tyrosine, dopa, and cysteinyldopas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. This compound isomers and dopa in lesions and urine of Japanese patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Cysteinyldopa: A Pivotal Precursor in the Synthesis of Pheomelanin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin (B1238610), the primary determinant of pigmentation in vertebrates, exists in two principal forms: the brown-black eumelanin (B1172464) and the yellow-red pheomelanin. The balance between these two pigments dictates the vast spectrum of coloration observed in skin and hair. Pheomelanin synthesis is a complex biochemical process initiated by the formation of cysteinyldopa, a key intermediate that diverts the melanogenic pathway from eumelanin production. This technical guide provides a comprehensive overview of the role of this compound as a precursor to pheomelanin, detailing the biosynthetic pathway, regulatory mechanisms, and methodologies for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating pigmentation disorders, melanoma, and related fields.
The Pheomelanin Biosynthetic Pathway: The Central Role of this compound
The synthesis of both eumelanin and pheomelanin originates from the amino acid L-tyrosine. The initial and rate-limiting step is the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and subsequently to dopaquinone (B1195961), a reaction catalyzed by the copper-containing enzyme tyrosinase.[1][2][3][4] Dopaquinone is a critical branching point in melanogenesis. In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, leading to the production of eumelanin.[1]
However, in the presence of cysteine, dopaquinone readily reacts with the thiol group of cysteine in a non-enzymatic Michael addition reaction to form this compound isomers.[5][6] The primary isomer formed is 5-S-cysteinyldopa, with smaller amounts of 2-S-cysteinyldopa and other minor isomers.[6][7] The availability of cysteine is a key determinant for the production of pheomelanin over eumelanin.[8][9]
Following its formation, this compound undergoes further oxidation to cysteinyldopaquinone. This quinone then cyclizes to form a dihydro-1,4-benzothiazine intermediate.[9][10][11] Subsequent oxidative polymerization of these benzothiazine derivatives results in the formation of the characteristic yellow-red pheomelanin pigment.[5][10]
Regulation of Pheomelanin Synthesis
The switch between eumelanin and pheomelanin production is tightly regulated by several factors, primarily the availability of cysteine and the signaling pathways that influence tyrosinase activity.
Cysteine Availability
The intracellular concentration of cysteine is a critical determinant of pheomelanin synthesis.[8][9] The transport of cystine (the oxidized dimer of cysteine) into melanocytes is mediated by the xCT transporter, encoded by the Slc7a11 gene.[12] Studies have shown that reduced xCT activity leads to decreased intracellular cysteine levels and a subsequent reduction in pheomelanin production.[12]
MC1R Signaling Pathway
The melanocortin 1 receptor (MC1R), a G-protein coupled receptor expressed on melanocytes, plays a pivotal role in regulating the type of melanin produced.[2][13] Activation of MC1R by its agonist, alpha-melanocyte-stimulating hormone (α-MSH), leads to an increase in intracellular cyclic AMP (cAMP) levels.[13] This signaling cascade upregulates the activity of tyrosinase and favors the production of eumelanin.[13][14] Conversely, the binding of the antagonist, agouti signaling protein (ASIP), to MC1R inhibits this pathway, leading to lower tyrosinase activity and a switch towards pheomelanin synthesis.[14]
Quantitative Analysis of this compound and Pheomelanin
Accurate quantification of this compound and pheomelanin is crucial for studying melanogenesis and its dysregulation. Several analytical techniques have been developed for this purpose.
| Analyte | Method | Principle | Limit of Quantitation (LOQ) | Reference |
| This compound | HPLC with electrochemical detection | Separation by reverse-phase chromatography followed by sensitive electrochemical detection of the oxidizable catechol group. | 1.5 nmol/L in serum | [15][16] |
| This compound | Solid-phase extraction-HPLC | Automated solid-phase extraction using phenylboronic acid cartridges to capture vicinal hydroxyls, followed by HPLC with electrochemical detection. | 0.25 µg/L in plasma | [17] |
| Pheomelanin | HPLC analysis of 4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP) | Reductive hydrolysis of pheomelanin with hydriodic acid to yield 4-AHP, which is then quantified by HPLC. | Not specified | [18][19] |
| Eumelanin & Pheomelanin | HPLC analysis of degradation products | Permanganate oxidation of eumelanin to pyrrole-2,3,5-tricarboxylic acid (PTCA) and reductive hydrolysis of pheomelanin to 4-AHP, followed by HPLC quantification. | Not specified | [18][20] |
| Pheomelanin | Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS/MS) | Pyrolytic decomposition of pheomelanin to specific marker compounds which are then detected by GC-MS/MS. | Not specified | [7] |
Experimental Protocols
Synthesis of Pheomelanin (from L-DOPA and L-cysteine)
This protocol describes the in vitro synthesis of pheomelanin for use as a standard or for further characterization.[21]
Materials:
-
L-DOPA
-
L-cysteine
-
Mushroom tyrosinase (e.g., Sigma-Aldrich, ~4000 U/mg)
-
0.1 M Sodium phosphate (B84403) buffer, pH 6.8
-
6 M HCl
-
1% Acetic acid
-
Sterile PBS
Procedure:
-
Prepare a solution of L-DOPA (1 mmol) and L-cysteine (1 mmol) in 98 ml of 0.1 M sodium phosphate buffer, pH 6.8.
-
Add a solution of mushroom tyrosinase (50,000 - 100,000 U) in 2 ml of the same buffer to the precursor solution at 25°C.
-
Carry out the oxidation with vigorous stirring in a 500 ml Erlenmeyer flask for 4 hours.
-
Stop the reaction by adding 3 ml of acetic acid to adjust the pH to 3.
-
Collect the precipitate by centrifugation at 3,000 rpm for 10 minutes.
-
Wash the precipitate with 1% acetic acid (40 ml x 3).
-
Dry the resulting pheomelanin powder by lyophilization.
-
Prior to use, suspend the synthetic pheomelanin in sterile PBS and sonicate.
Quantification of Pheomelanin by HPLC Analysis of 4-AHP
This protocol outlines the determination of pheomelanin content in biological samples.[18][19]
Materials:
-
Biological sample (e.g., hair, melanoma tissue)
-
Hydriodic acid (HI)
-
Mobile phase for HPLC (e.g., methanol/phosphate buffer)
-
4-AHP standard
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Homogenize the biological sample.
-
Reductive Hydrolysis: Hydrolyze a known amount of the sample with hydriodic acid to convert pheomelanin to 4-AHP.
-
HPLC Analysis:
-
Inject the hydrolyzed sample onto the HPLC system.
-
Separate the components using an appropriate mobile phase and column.
-
Detect and quantify the 4-AHP peak based on the retention time and peak area relative to a standard curve prepared with known concentrations of 4-AHP.
-
-
Calculation: Convert the amount of 4-AHP to the amount of pheomelanin using a conversion factor (a factor of 9 has been previously reported).[18]
Conclusion
This compound is a cornerstone in the biosynthesis of pheomelanin, acting as the critical intermediate that channels melanogenesis towards the production of this yellow-red pigment. A thorough understanding of the formation, metabolism, and regulation of this compound is essential for research into pigmentation, melanoma, and the development of therapeutic agents targeting these processes. The methodologies and pathways detailed in this guide provide a solid foundation for scientists and clinicians working in this dynamic field. Further research into the quantitative aspects of these pathways will undoubtedly lead to new insights and therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Invited Review MC1R, Eumelanin and Pheomelanin: their role in determining the susceptibility to skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to Dopaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pheomelanin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical analysis of late stages of pheomelanogenesis: conversion of dihydrobenzothiazine to a benzothiazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of eumelanin/pheomelanin synthesis and visible pigmentation in melanocytes by ligands of the melanocortin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of eumelanin / pheomelanin synthesis and visible pigmentation in melanocytes by ligands of the melanocortin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
- 20. [PDF] Quantitative analysis of eumelanin and pheomelanin in hair and melanomas. | Semantic Scholar [semanticscholar.org]
- 21. Synthesis and preparation of DOPA pheomelanin and eumelanin protocol v1 [protocols.io]
Chemical structure and properties of 5-S-cysteinyldopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-S-cysteinyldopa is a catecholamine amino acid that plays a crucial role in the biosynthesis of pheomelanin, the reddish-brown pigment found in hair and skin.[1][2] Beyond its physiological role in pigmentation, 5-S-cysteinyldopa has garnered significant attention in the scientific and medical communities as a highly specific and sensitive biomarker for malignant melanoma.[2][3][4] Elevated levels of this metabolite in urine and plasma are strongly correlated with the progression of melanoma, making it an invaluable tool for diagnosis, monitoring treatment efficacy, and detecting metastasis.[2][3][4] Furthermore, emerging research has highlighted the selective cytotoxic effects of 5-S-cysteinyldopa against tumor cells, suggesting its potential as a therapeutic agent or a lead compound in anticancer drug development.[5][6][7]
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and biological activities of 5-S-cysteinyldopa. It also includes detailed experimental protocols for its quantification and visualizations of key pathways and workflows to support researchers and drug development professionals in their understanding and application of this important biomolecule.
Chemical Structure and Physicochemical Properties
5-S-cysteinyldopa is structurally characterized by a cysteine moiety attached to the 5-position of the aromatic ring of L-dopa (L-3,4-dihydroxyphenylalanine).
Chemical Structure:
Physicochemical Data
The key physicochemical properties of 5-S-cysteinyldopa are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-[5-({(2R)-2-amino-2-carboxyethyl]sulfanyl)-3,4-dihydroxyphenyl]propanoic acid | [8] |
| Molecular Formula | C₁₂H₁₆N₂O₆S | [8] |
| Molecular Weight | 316.33 g/mol | [8] |
| Appearance | Off-white to light brown solid | |
| Solubility | Soluble in acidic aqueous solutions | |
| Stability | Susceptible to oxidation, particularly in neutral or alkaline conditions. Sensitive to light. | [9][10] |
| UV Absorption Maxima (λmax) | 255 nm and 292 nm | [11] |
Spectral Data
Biosynthesis and Metabolism
5-S-cysteinyldopa is a key intermediate in the pheomelanin biosynthetic pathway, which occurs within melanocytes. Its formation is a deviation from the eumelanin (B1172464) pathway, initiated by the enzymatic oxidation of tyrosine.
Biosynthesis Pathway
The biosynthesis of 5-S-cysteinyldopa is initiated by the enzyme tyrosinase, which oxidizes L-tyrosine to L-dopa and subsequently to dopaquinone (B1195961). In the presence of cysteine, dopaquinone undergoes a non-enzymatic Michael addition reaction to form 5-S-cysteinyldopa.
Caption: Biosynthesis of 5-S-cysteinyldopa from L-tyrosine.
Metabolism
The primary metabolic pathway for 5-S-cysteinyldopa involves O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form 3-O-methyl-5-S-cysteinyldopa. This metabolite is then excreted in the urine.[12]
Caption: O-methylation of 5-S-cysteinyldopa by COMT.
Biological Functions and Activities
Role in Pheomelanin Synthesis
5-S-cysteinyldopa is the key precursor for the synthesis of pheomelanin. It undergoes further oxidation and polymerization reactions to form the characteristic reddish-brown pheomelanin pigments.[1][2]
Caption: Simplified pathway of pheomelanin synthesis from L-tyrosine.
Biomarker for Malignant Melanoma
The most significant clinical application of 5-S-cysteinyldopa is its use as a biomarker for malignant melanoma.[2][3][4] In melanoma cells, there is an overproduction of melanin (B1238610) precursors, leading to increased synthesis and leakage of 5-S-cysteinyldopa into the circulation.[12]
Typical Concentrations:
| Sample Type | Condition | Concentration Range | Reference |
| Urine | Healthy Subjects | 0.02 - 0.58 µmol/24h | [13] |
| Urine | Melanoma Metastases | 0.9 - 4.8 µmol/24h | [13] |
| Serum | Healthy Subjects | < 10 nmol/L | [14][15] |
| Serum | Stage IV Melanoma | Significantly elevated above 10 nmol/L | [15] |
Cytotoxic Activity
5-S-cysteinyldopa has been shown to exhibit selective toxicity towards tumor cells, including neuroblastoma and melanoma cells.[5][6] The mechanism of this cytotoxicity is believed to be mediated by the generation of hydrogen peroxide (H₂O₂) through the autoxidation of the catechol moiety.[6] This pro-oxidant activity leads to oxidative stress and subsequent cell death.
Caption: Proposed mechanism of 5-S-cysteinyldopa-induced cytotoxicity.
Experimental Protocols
Accurate quantification of 5-S-cysteinyldopa in biological samples is crucial for its clinical utility. High-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry (MS) are the most commonly employed methods.
Quantification by HPLC with Electrochemical Detection
This method offers high sensitivity and is suitable for routine clinical analysis.
Sample Preparation (Urine): [13]
-
Cation Exchange Chromatography: Acidified urine is passed through a cation exchange column (e.g., AG 50W-X8).
-
Elution: The column is washed, and 5-S-cysteinyldopa is eluted with a suitable buffer.
-
Alumina (B75360) Adsorption: The eluate is adjusted to pH 8.6 and passed through an alumina column to adsorb catechols.
-
Final Elution: After washing, 5-S-cysteinyldopa is eluted with an acidic solution (e.g., perchloric acid).
HPLC Conditions: [9]
-
Column: C18 reverse-phase column.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol), delivered isocratically.
-
Detection: Electrochemical detector with a glassy carbon working electrode. The potential is set to an appropriate value for the oxidation of the catechol group.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry offers even greater specificity and sensitivity.
Sample Preparation (Plasma): [10]
-
Protein Precipitation: Plasma proteins are precipitated with an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).
-
Solid-Phase Extraction (SPE): The supernatant is subjected to SPE for sample cleanup and concentration. A mixed-mode cation exchange or a boronate affinity column can be used.
-
Elution: 5-S-cysteinyldopa is eluted from the SPE cartridge with a suitable solvent.
LC-MS/MS Conditions: [10]
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 5-S-cysteinyldopa and an internal standard.
Caption: General workflow for the analysis of 5-S-cysteinyldopa.
Drug Development and Future Perspectives
The selective cytotoxicity of 5-S-cysteinyldopa against tumor cells presents an intriguing avenue for anticancer drug development.[5][7] Its mechanism of action, involving the generation of reactive oxygen species, could be exploited for targeted therapies.
Potential strategies include:
-
Prodrug Development: Designing prodrugs of 5-S-cysteinyldopa that are activated specifically within the tumor microenvironment to enhance their therapeutic index.
-
Derivative Synthesis: Synthesizing derivatives of 5-S-cysteinyldopa with improved stability, bioavailability, and cytotoxic potency.
-
Combination Therapies: Investigating the synergistic effects of 5-S-cysteinyldopa with other chemotherapeutic agents or radiation therapy.
While the primary focus of research has been on its role as a biomarker, further exploration of its therapeutic potential is warranted. Understanding the intricate details of its transport into cells and the precise molecular targets of its cytotoxic action will be crucial for the rational design of novel anticancer drugs based on the 5-S-cysteinyldopa scaffold.
Conclusion
5-S-cysteinyldopa is a multifaceted molecule with significant implications in both basic science and clinical medicine. Its well-established role as a biomarker for malignant melanoma has already had a profound impact on the management of this disease. The elucidation of its chemical properties, biosynthetic pathways, and mechanism of cytotoxicity provides a solid foundation for future research aimed at harnessing its therapeutic potential. This technical guide serves as a comprehensive resource for scientists and clinicians working in the fields of cancer research, dermatology, and drug development, facilitating a deeper understanding of this important biomolecule and inspiring further investigation into its diverse applications.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Significance of 5- S-Cysteinyldopa as a Marker for Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective toxicity of 5-S-cysteinyldopa, a melanin precursor, to tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of toxicity of 5-S-cysteinyldopa to tumour cells. Hydrogen peroxide as a mediator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Cysteinyldopa - Wikipedia [en.wikipedia.org]
- 9. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicaljournalssweden.se [medicaljournalssweden.se]
- 12. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Early Studies of Cysteinyldopa in Melanoma Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on cysteinyldopa, specifically 5-S-cysteinyldopa (5SCD), and its role as a biomarker in the progression of malignant melanoma. The focus is on early studies that established the clinical significance of this metabolite.
Introduction
Malignant melanoma, a cancer originating from melanocytes, has a unique biochemical signature related to melanin (B1238610) synthesis. Intermediates of this pathway can serve as valuable biomarkers for diagnosis, prognosis, and monitoring of the disease. 5-S-cysteinyldopa, a precursor of pheomelanin, is one such biomarker that has been extensively studied.[1] Early research efforts were pivotal in demonstrating that elevated levels of 5SCD in biological fluids, such as urine and plasma, correlate with the progression of melanoma, particularly in metastatic stages.[2][3][4] This guide delves into the quantitative data, experimental methodologies, and biological pathways elucidated in these pioneering studies.
Quantitative Data on 5-S-Cysteinyldopa Levels
Early clinical studies focused on quantifying 5SCD in the urine and plasma/serum of melanoma patients and comparing these levels to those in healthy individuals. The data consistently showed a significant increase in 5SCD levels with advancing stages of melanoma.
Table 1: Summary of 5-S-Cysteinyldopa Levels in Melanoma Patients from Early Studies
| Sample Type | Patient Group | Stage of Melanoma | Number of Patients (n) | Mean 5SCD Level (± SD or Range) | Control Group Levels (± SD or Range) | Reference |
| Urine | Melanoma Patients | Metastatic | 13 | 0.9 - 4.8 µmol/24h | 0.34 ± 0.13 µmol/24h | [5] |
| Melanoma Patients | Metastatic | 16/24 with pathological increase | Not specified | Not specified | [3] | |
| Melanoma Patients | Primary | 9 | Within normal range | Not specified | [3] | |
| Melanoma Patients | Not specified | Not specified | Pathological amounts in many with metastases | Present in healthy subjects | [2] | |
| Normal Subjects | N/A | 33 | 0.45 µmol/day | N/A | [6] | |
| Plasma/Serum | Melanoma Patients | Stage I & II | Not specified | Twofold greater than controls | Not specified | [4] |
| Melanoma Patients | Stage III | Not specified | Fourfold greater than controls | Not specified | [4] | |
| Melanoma Patients | Stage IV | Not specified | 7- to 450-fold higher than controls | Not specified | [4] | |
| Normal Subjects | N/A | 33 | 4.3 nmol/L | N/A | [6] | |
| Melanoma Patients | Stage IV | 62 | Sensitivity of 73% for detecting distant metastasis (>10 nmol/L) | Specificity of 98% in 156 patients without distant metastasis | [7][8] | |
| Melanoma Patients | Without Recurrence | 92 | 4.0 ± 1.6 nmol/L | 2.7 ± 1.2 nmol/L (n=36) | [7] | |
| Melanoma Patients | With Metastases | 24 | 72 ± 105 nmol/L | 2.7 ± 1.2 nmol/L (n=36) | [7] |
Note: The units and staging classifications may vary between studies due to the historical nature of the data.
Experimental Protocols
The primary methods for 5SCD analysis in early studies were High-Performance Liquid Chromatography (HPLC) with electrochemical detection and fluorometric assays.
This method was widely used for its sensitivity and specificity in quantifying 5SCD in urine samples.
Sample Preparation: [5]
-
Cation Exchange Chromatography: A urine sample is first purified using a cation exchange resin (e.g., AG 50 W, H+ form). This step helps in isolating amino acids, including 5SCD.
-
Desorption and Alumina (B75360) Adsorption: The catecholic amino acids are desorbed from the resin at a moderately raised pH. The eluate is then adjusted to a pH of 8.6 and passed through an alumina column, which selectively adsorbs catechols.
-
Washing and Elution: The alumina column is washed to remove interfering compounds. Finally, 5SCD is desorbed and eluted with perchloric acid.
-
Internal Standard: Tritium-labelled 5-S-cysteinyldopa can be used as an internal standard to determine the recovery of the sample preparation procedure.[5]
HPLC Conditions: [5]
-
Chromatography: High-performance ion-pair liquid chromatography.
-
Detector: Electrochemical detector.
This method relies on the native fluorescence of 5SCD after oxidation, providing a sensitive means of detection.
Principle: The method is based on the chemical properties of 5SCD that allow it to be oxidized and rearranged to form a fluorescent product.
General Procedure (based on similar fluorometric assays for catechols):
-
Sample Collection: Urine samples are collected over 24 hours in bottles containing acetic acid and sodium metabisulphite to prevent oxidation.[9]
-
Purification: Samples are typically purified using ion-exchange and alumina chromatography as described for the HPLC method to isolate the catechol fraction.
-
Oxidation: The purified sample is oxidized using an oxidizing agent (e.g., potassium ferricyanide) under controlled pH conditions.
-
Rearrangement and Stabilization: The oxidized product is then treated with an alkaline solution to induce rearrangement to a stable, fluorescent compound.
-
Fluorometric Measurement: The fluorescence of the resulting solution is measured in a fluorometer at the appropriate excitation and emission wavelengths.
Visualization of Pathways and Workflows
The following diagram illustrates the formation of 5-S-cysteinyldopa within the broader context of melanin synthesis in melanocytes.
Caption: Formation of 5-S-Cysteinyldopa in the Melanin Synthesis Pathway.
The diagram below outlines the typical workflow from patient selection to data analysis in an early clinical study investigating urinary 5SCD in melanoma.
Caption: Typical Experimental Workflow for Early 5SCD Studies in Melanoma.
Conclusion
The early studies on 5-S-cysteinyldopa were instrumental in establishing it as a valuable biomarker for malignant melanoma. The quantitative data clearly demonstrated a correlation between elevated 5SCD levels and disease progression, particularly in the context of metastasis. The development of robust analytical methods, such as HPLC with electrochemical detection, enabled the reliable measurement of this metabolite in clinical samples. This foundational research paved the way for the continued investigation and clinical utilization of 5SCD in the management of melanoma patients.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5-S-cysteinyldopa in the urine of melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary excretion of 5-S-cysteinyldopa in patients with primary melanoma or melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma 5-S-cysteinyldopa differentiates patients with primary and metastatic melanoma from patients with dysplastic nevus syndrome and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
An In-depth Technical Guide on the Formation Ratio of 2-S-cysteinyldopa versus 5-S-cysteinyldopa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation, analysis, and influencing factors of 2-S-cysteinyldopa and 5-S-cysteinyldopa, key intermediates in the biosynthesis of pheomelanin. Understanding the ratio of these isomers is crucial for research in melanogenesis, melanoma diagnostics, and the development of pigmentation-related therapeutics.
Core Concepts: The Biosynthesis of Cysteinyldopas
The formation of cysteinyldopa isomers is a critical branching point in melanin (B1238610) synthesis. The process is initiated by the enzyme tyrosinase, which oxidizes L-dopa to dopaquinone (B1195961).[1][2][3] In the presence of the amino acid cysteine, dopaquinone undergoes a non-enzymatic Michael addition reaction.[1] This reaction leads to the formation of two primary isomers: 5-S-cysteinyldopa and, to a lesser extent, 2-S-cysteinyldopa.[1][4] 5-S-cysteinyldopa is consistently reported as the major product.[1][5] These cysteinyldopas are the foundational building blocks for the reddish-brown pheomelanin pigment.[2][3]
Quantitative Analysis of Isomer Formation
The relative abundance of 2-S-cysteinyldopa and 5-S-cysteinyldopa has been quantified in various studies, primarily through the analysis of biological samples from melanoma patients. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the separation and quantification of these isomers.[6][7]
| Sample Type | 5-S-cysteinyldopa (%) | 2-S-cysteinyldopa (%) | Other Isomers (%) | Analytical Method | Reference |
| Urine (Melanoma Patients) | 80.26 ± 4.66 | 9.39 ± 1.64 | 2,5-S,S-dithis compound: 7.07 ± 3.33; 6-S-cysteinyldopa: 3.28 ± 1.43 | HPLC | [7] |
| Melanoma Tissue | 80.34 ± 1.75 | 11.06 ± 1.91 | 2,5-S,S-dithis compound: 6.27 ± 1.43; 6-S-cysteinyldopa: 2.34 ± 0.61 | HPLC | [7] |
| In vitro reaction | 74 | 14 | 6-S-cysteinyldopa: 1 | Not specified | [1] |
The consistent observation across different sample types is the predominance of 5-S-cysteinyldopa, typically constituting around 80% of the total monothis compound isomers. The formation of 2-S-cysteinyldopa is significantly lower, generally in the range of 9-14%. The presence of other isomers, such as 6-S-cysteinyldopa and 2,5-S,S-dithis compound, has also been reported in smaller quantities.[7]
Factors Influencing the Formation Ratio
The ratio of 2-S-cysteinyldopa to 5-S-cysteinyldopa can be influenced by several factors, most notably pH. Research has indicated that a weakly acidic environment (pH 5.8-6.3) promotes the overall production of pheomelanin.[8] While the direct effect of pH on the specific ratio of 2-S- to 5-S-cysteinyldopa is not extensively detailed in the provided literature, the overall shift towards pheomelanogenesis at a weakly acidic pH suggests that conditions favoring this pathway may also influence the relative abundance of its precursors.[8]
Signaling Pathways and Experimental Workflows
To visualize the biochemical reactions and analytical procedures, the following diagrams are provided.
Caption: Biochemical pathway of 2-S- and 5-S-cysteinyldopa formation.
Caption: Experimental workflow for this compound isomer analysis.
Detailed Experimental Protocols
The following is a synthesized protocol for the in vitro formation and analysis of 2-S-cysteinyldopa and 5-S-cysteinyldopa, based on common methodologies in the field.
Objective:
To determine the formation ratio of 2-S-cysteinyldopa and 5-S-cysteinyldopa from the tyrosinase-catalyzed oxidation of L-dopa in the presence of L-cysteine.
Materials:
-
L-DOPA
-
L-cysteine
-
Mushroom tyrosinase
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Perchloric acid (or other suitable acid for quenching the reaction)
-
HPLC system with a C18 column
-
UV or electrochemical detector
-
Standards for 2-S-cysteinyldopa and 5-S-cysteinyldopa
Procedure:
1. Preparation of Reagents:
-
Prepare a stock solution of L-DOPA in the phosphate buffer.
-
Prepare a stock solution of L-cysteine in the phosphate buffer.
-
Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.
-
The concentrations of L-DOPA and L-cysteine should be optimized based on the specific experimental goals, but a molar excess of cysteine to DOPA is often used.
2. Enzymatic Reaction:
-
In a reaction vessel, combine the L-DOPA and L-cysteine solutions in the phosphate buffer.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the tyrosinase solution.
-
Allow the reaction to proceed for a defined period, with gentle agitation.
3. Reaction Quenching:
-
Stop the reaction by adding a sufficient volume of perchloric acid to lower the pH and inactivate the enzyme.
4. Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
The filtered sample is now ready for HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for the separation of this compound isomers is an aqueous buffer (e.g., phosphate or citrate) with an organic modifier (e.g., methanol), run in an isocratic or gradient mode.
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: The eluting isomers can be detected by UV absorbance (typically around 280 nm) or, for higher sensitivity and selectivity, by an electrochemical detector.
-
Quantification: Inject the prepared sample and the standards for 2-S-cysteinyldopa and 5-S-cysteinyldopa into the HPLC system. Identify the peaks corresponding to each isomer based on their retention times compared to the standards. The area under each peak is proportional to the concentration of the isomer.
6. Data Analysis:
-
Calculate the concentration of each isomer in the sample based on the peak areas and the calibration curves generated from the standards.
-
Determine the formation ratio by expressing the concentration of each isomer as a percentage of the total this compound concentration.
Conclusion
The formation of 2-S-cysteinyldopa and 5-S-cysteinyldopa is a key step in pheomelanogenesis, with 5-S-cysteinyldopa being the predominant isomer. The ratio of these isomers can be reliably quantified using techniques such as HPLC. A deeper understanding of the factors that control this ratio is essential for advancing research in skin pigmentation, the pathology of melanoma, and the development of novel therapeutic and cosmetic agents. This guide provides a foundational resource for professionals engaged in these fields.
References
- 1. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to Dopaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound isomers and dopa in lesions and urine of Japanese patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pheomelanogenesis is promoted at a weakly acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyldopa, specifically 5-S-cysteinyldopa (5-S-CD), is a catechol amino acid formed through the reaction of dopaquinone (B1195961) and cysteine. While extensively studied as a biomarker for malignant melanoma due to its role in pheomelanin synthesis, emerging evidence suggests its involvement in a range of non-melanoma related pathologies. This technical guide provides an in-depth exploration of the role of this compound in these conditions, with a focus on neurodegenerative and autoimmune diseases. The formation of this compound is intrinsically linked to the oxidation of dopamine (B1211576) and L-DOPA, processes that are heightened in conditions characterized by oxidative stress. This document summarizes key quantitative data, details experimental protocols for this compound measurement, and visualizes relevant biological pathways to facilitate further research and drug development in this area.
This compound in Neurodegenerative Disorders: Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The metabolism of dopamine and its precursor, L-DOPA, is central to the pathophysiology of PD. Oxidative stress is a key factor in the neurodegenerative process, leading to the increased oxidation of dopamine to dopaminequinone. This reactive intermediate can then conjugate with cysteine to form 5-S-cysteinyl-dopamine (Cys-DA) and with L-DOPA to form 5-S-cysteinyldopa.
Quantitative Data
Elevated levels of cysteinyl-dopamine and altered ratios with other dopamine metabolites in the cerebrospinal fluid (CSF) of Parkinson's disease patients suggest a dysregulation in dopamine metabolism and heightened oxidative stress.
| Analyte/Ratio | Patient Group | Sample Type | Mean Value (± SEM) | Control Value (± SEM) | Significance | Reference |
| Cys-DA/DOPAC Ratio | Parkinson's Disease (PD) | CSF | 0.14 ± 0.02 | 0.05 ± 0.01 | p < 0.0001 | [1] |
| Parkinsonian Multiple System Atrophy (MSA-P) | CSF | 0.13 ± 0.02 | 0.05 ± 0.01 | p < 0.0001 | [1] | |
| Pure Autonomic Failure (PAF) | CSF | 0.05 ± 0.01 | 0.05 ± 0.01 | Not Significant | [1] | |
| 5-S-CyS-DA/HVA Ratio | PD (L-DOPA withdrawn) | CSF | Significantly higher | - | p < 0.05 | [2] |
| Urinary 5-S-CD | PD (on L-DOPA + Carbidopa) | Urine | Markedly elevated | Normal | - | [3] |
Cys-DA: 5-S-cysteinyl-dopamine; DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid; CSF: Cerebrospinal Fluid. Note that some studies focus on the closely related 5-S-cysteinyl-dopamine, a direct product of dopamine oxidation.
Signaling Pathways
The formation of cysteinyl-dopamine from dopamine is a critical event in a neurotoxic cascade. This pathway involves the activation of several stress-related kinases, ultimately leading to apoptosis of neuronal cells.
This compound in Autoimmune and Inflammatory Skin Disorders
Vitiligo
Vitiligo is a depigmenting disorder characterized by the loss of functional melanocytes. The pathogenesis of vitiligo is complex and involves genetic predisposition, autoimmune responses, and oxidative stress. Increased levels of catecholamines have been observed in vitiligo patients, which, in the presence of oxidative stress, could lead to the formation of this compound and other reactive quinones that may contribute to melanocyte destruction[4]. While direct measurements of this compound in vitiligo patients are not extensively reported, the underlying pathology suggests its potential involvement.
Psoriasis
While not a primary focus of this guide, it is noteworthy that patients with psoriasis treated with 8-methoxypsoralen and UVA light (PUVA therapy) showed a marked increase in serum 5-S-cysteinyldopa levels[5]. This suggests that stimulation of melanocyte activity, even in the context of an inflammatory skin disease, leads to increased this compound production.
This compound in Systemic Autoimmune Diseases
Rheumatoid Arthritis and Systemic Lupus Erythematosus
Rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) are chronic autoimmune diseases characterized by systemic inflammation and significant oxidative stress[6][7]. In RA, the inflamed synovium is a site of intense oxidative activity, while in SLE, oxidative damage to lipids, proteins, and DNA is a well-established feature[8][9]. Although direct evidence for the involvement of this compound in these conditions is currently lacking, the pervasive oxidative stress provides a plausible biochemical environment for the non-enzymatic oxidation of catechols and subsequent formation of this compound. This remains a promising area for future research to explore this compound as a potential biomarker of oxidative damage in these systemic inflammatory diseases.
Biosynthesis of this compound
The formation of 5-S-cysteinyldopa is a key step in the pheomelanin synthesis pathway and can also occur under conditions of oxidative stress. The pathway begins with the oxidation of L-DOPA to dopaquinone, a highly reactive intermediate.
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Below are summaries of established methods.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This is a widely used and sensitive method for the determination of this compound in urine, plasma, and tissue samples.
1. Sample Preparation (Urine):
-
Collect 24-hour urine with a preservative (e.g., sodium metabisulfite (B1197395) and acetic acid).
-
Perform a two-step purification process:
-
Cation-exchange chromatography: Apply the urine sample to a cation-exchange resin (e.g., AG 50 W). Wash the resin and elute the catechols with a suitable buffer.
-
Alumina (B75360) extraction: Adsorb the catecholic compounds from the eluate onto alumina at a slightly alkaline pH (e.g., 8.6). Wash the alumina and then elute the catechols with an acidic solution (e.g., perchloric acid).
-
2. HPLC-ECD Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., pentane- or heptanesulfonate) and an organic modifier (e.g., methanol).
-
Detection: An amperometric electrochemical detector with a glassy carbon working electrode. The oxidation potential is typically set between +0.55 V and +0.70 V.
-
Quantification: Use an internal standard (e.g., α-methyldopa) and construct a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity for the quantification of this compound in plasma.
1. Sample Collection and Handling:
-
Collect blood in tubes containing an anticoagulant and an antioxidant (e.g., ascorbic acid).
-
Protect samples from light and keep them at 4°C.
-
Separate plasma by centrifugation and store at -80°C until analysis.
2. Sample Preparation (Plasma):
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with both hydrophobic and strong cation exchange functionalities.
-
Acidify the plasma sample and add an internal standard (e.g., α-methyldopa).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with a solvent mixture (e.g., methanol (B129727) containing acetic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system with a C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a volatile acid (e.g., formic acid) and an organic solvent (e.g., methanol with formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. For 5-S-cysteinyldopa, a common transition is m/z 317 -> 155.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Experimental Workflow for Biomarker Validation
The validation of this compound as a biomarker in a specific non-melanoma pathology requires a systematic approach.
Conclusion and Future Directions
The role of this compound extends beyond its established function as a melanoma biomarker. In Parkinson's disease, it is emerging as a key indicator of dopamine oxidation and neurotoxic processes. While its direct involvement in autoimmune diseases like vitiligo, rheumatoid arthritis, and systemic lupus erythematosus is less defined, the strong association of these conditions with oxidative stress provides a compelling rationale for investigating this compound as a potential biomarker of disease activity and progression. The detailed experimental protocols provided in this guide offer a robust framework for researchers to pursue these investigations. Future studies should focus on quantifying this compound levels in larger patient cohorts of these non-melanoma pathologies and correlating these levels with clinical parameters. Such research will be instrumental in elucidating the broader pathological significance of this compound and could pave the way for novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Serum level of oxidative stress marker is dramatically low in patients with rheumatoid arthritis treated with tocilizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-S-Cysteinyldopa and dopa in serum during treatment with 8-methoxypsoralen and UVA light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Interplay of Antioxidants, Inflammation, and Oxidative Stress: Mechanisms, Therapeutic Potential, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of levels of oxidative stress as a potential biomarker in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress in Rheumatoid Arthritis: What the Future Might Hold regarding Novel Biomarkers and Add-On Therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Cascade: A Technical Guide to the Interplay of L-DOPA, Dopaquinone, and Cysteinyldopa
For Immediate Release
This technical guide provides a comprehensive overview of the critical biochemical pathway involving the transformation of L-3,4-dihydroxyphenylalanine (L-DOPA) into dopaquinone (B1195961) and its subsequent reaction with cysteine to form cysteinyldopa. This pathway is fundamental to the biosynthesis of pheomelanin, the reddish-yellow pigment, and its dysregulation is implicated in various physiological and pathological processes, including melanogenesis and the progression of malignant melanoma. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of these molecular interactions.
Executive Summary
The conversion of L-DOPA to this compound is a pivotal branching point in melanin (B1238610) synthesis.[1] This process is initiated by the enzymatic oxidation of L-DOPA, catalyzed by tyrosinase, to the highly reactive intermediate, dopaquinone.[2] In the presence of sulfhydryl compounds like cysteine, dopaquinone rapidly undergoes a non-enzymatic Michael addition reaction to form this compound isomers, primarily 5-S-cysteinyldopa.[3][4] This guide elucidates the enzymatic and chemical mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated pathways and workflows.
The Core Biochemical Pathway
The synthesis of this compound from L-DOPA is a two-step process that diverts the melanin synthesis pathway towards pheomelanin production.[5]
Enzymatic Oxidation of L-DOPA to Dopaquinone
The initial and rate-limiting step in this pathway is the oxidation of L-DOPA to dopaquinone. This reaction is catalyzed by tyrosinase (EC 1.14.18.1), a copper-containing enzyme.[6][7] Tyrosinase exhibits both monophenolase and diphenolase activity, capable of hydroxylating L-tyrosine to L-DOPA and subsequently oxidizing L-DOPA to dopaquinone.[8][9]
Non-Enzymatic Formation of this compound
Dopaquinone is a highly reactive o-quinone that readily interacts with nucleophiles.[5] In the presence of cysteine, dopaquinone undergoes a rapid, non-enzymatic 1,6-Michael addition reaction.[3][10] This reaction leads to the formation of this compound isomers, with 5-S-cysteinyldopa being the major product and 2-S-cysteinyldopa as a minor product.[1][3] The availability of cysteine is a critical determinant in shunting the pathway towards pheomelanin synthesis; in its absence, dopaquinone undergoes intramolecular cyclization to form cyclodopa, a precursor to eumelanin.[5][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactions involving L-DOPA, dopaquinone, and this compound.
| Reaction | Rate Constant (k) | pH | Reference(s) |
| Dopaquinone + Cysteine | 3 x 107 M-1s-1 | Neutral | [3] |
| Dopaquinone + 5-S-Cysteinyldopa (Redox) | 8.8 x 105 M-1s-1 | - | [10][12] |
| Dopaquinone + Cyclodopa (Redox) | < 4 x 107 M-1s-1 | - | [12] |
Table 1: Reaction Rate Constants
| Analyte | Sample Matrix | Concentration Range (Healthy Subjects) | Concentration Range (Melanoma Patients) | Reference(s) |
| 5-S-Cysteinyldopa | Urine | 0.02 - 0.58 µmol/24h | 0.9 - 4.8 µmol/24h | [13] |
| 5-S-Cysteinyldopa | Serum | - | Analytical Range: 1.5 - 500 nmol/L | [14] |
Table 2: this compound Concentrations in Biological Samples
Experimental Protocols
Tyrosinase Activity Assay
This protocol is adapted from standard spectrophotometric methods for measuring tyrosinase activity based on the oxidation of L-DOPA.[15][16]
Objective: To determine the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829) from L-DOPA.
Materials:
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 6.8 or 7.0)
-
L-DOPA solution (e.g., 2 mg/mL or 5 mM) prepared in the above buffer
-
Tyrosinase enzyme solution (e.g., from mushroom)
-
UV/Vis Spectrophotometer
-
Cuvettes (10 mm pathlength)
Procedure:
-
Prepare fresh solutions of sodium phosphate buffer, L-DOPA, and tyrosinase.
-
Set the spectrophotometer to read absorbance at 475 nm.
-
In a cuvette, mix the sodium phosphate buffer and the L-DOPA solution.
-
Initiate the reaction by adding a specific volume of the tyrosinase enzyme solution to the cuvette.
-
Immediately start recording the absorbance at 475 nm over a defined period (e.g., every 30 seconds for 5-10 minutes).
-
The rate of increase in absorbance (ΔA/min) is directly proportional to the tyrosinase activity.
-
A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic oxidation.
Calculation: Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product (dopachrome) per unit time under the specified conditions. The molar extinction coefficient of dopachrome at 475 nm is required for this calculation.
Quantification of 5-S-Cysteinyldopa by HPLC with Electrochemical Detection (HPLC-ECD)
This protocol outlines a general procedure for the analysis of 5-S-cysteinyldopa in biological samples, a common method for which is High-Performance Liquid Chromatography with Electrochemical Detection.[13][14][17]
Objective: To separate and quantify 5-S-cysteinyldopa in biological samples such as urine or plasma.
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a buffer solution with an organic modifier, specific composition to be optimized)
-
Perchloric acid
-
Internal standard (e.g., 5-S-D-cysteinyldopa)[17]
-
Solid-phase extraction (SPE) cartridges (e.g., cation exchange or phenylboronic acid) for sample clean-up[13][17]
-
Centrifuge and other standard laboratory equipment
Procedure:
Sample Preparation (General Steps):
-
Collect biological samples (e.g., 24-hour urine or plasma). For plasma, immediate centrifugation and freezing are recommended.[17]
-
Add an internal standard to the sample.
-
Perform a sample clean-up procedure to remove interfering substances. This often involves an initial protein precipitation step followed by solid-phase extraction. For example, a cation exchange resin can be used, followed by adsorption on alumina.[13] Another approach uses phenylboronic acid cartridges to capture catecholic compounds.[14][17]
-
Elute the analyte of interest from the SPE cartridge using an appropriate solvent (e.g., weak acid).[14]
-
The resulting eluate is then ready for injection into the HPLC system.
HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the electrochemical detector.
-
Inject a known volume of the prepared sample onto the column.
-
Run the chromatographic separation under isocratic or gradient conditions.
-
The electrochemical detector is set to a specific potential that will oxidize the this compound, generating a current that is proportional to its concentration.
-
Identify and quantify the 5-S-cysteinyldopa peak based on its retention time and the peak area relative to the internal standard.
Calibration: A calibration curve is generated by analyzing a series of standards with known concentrations of 5-S-cysteinyldopa.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Biochemical pathway from L-DOPA to this compound.
Caption: Experimental workflow for the tyrosinase activity assay.
Caption: Workflow for this compound analysis by HPLC-ECD.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to Dopaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of sulfhydryl compounds in mammalian melanogenesis: the effect of cysteine and glutathione upon tyrosinase and the intermediates of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
- 7. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. DSpace [christie.openrepository.com]
- 13. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pepolska.pl [pepolska.pl]
- 16. Tyrosinase Activity Assay [bio-protocol.org]
- 17. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Cysteinyldopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyldopa, specifically 5-S-cysteinyldopa, is a pivotal intermediate in the biosynthesis of pheomelanin, the reddish-yellow pigment.[1][2] Its presence in biological systems, particularly its elevated levels in the plasma and urine of patients with melanoma, has established it as a significant biomarker for this malignancy.[1][3] Understanding the mechanisms of its cellular uptake and subsequent metabolic fate is crucial for leveraging its diagnostic potential and for the development of targeted therapeutic strategies against melanoma. This guide provides a comprehensive overview of the current knowledge on the cellular transport and metabolism of this compound, including detailed experimental protocols and a summary of relevant quantitative data.
Cellular Uptake of this compound
While direct kinetic studies quantifying the cellular uptake of this compound are not extensively available in the current literature, its structural similarity to L-DOPA suggests that its transport into cells is likely mediated by neutral amino acid transporters. The L-type amino acid transporter 1 (LAT1), which transports L-DOPA, is a primary candidate for facilitating the cellular entry of this compound.[4][5][6] LAT1 is a sodium-independent transporter that mediates the exchange of large neutral amino acids and is often overexpressed in cancer cells to meet their high demand for nutrients.[6][7][8]
Proposed Uptake Mechanism
The proposed mechanism for this compound uptake involves its recognition and transport by LAT1 and potentially other neutral amino acid transporters expressed on the cell surface. This process is expected to be competitive, with other large neutral amino acids inhibiting this compound uptake.
Metabolism of this compound
Once inside the cell, this compound is primarily involved in the pheomelanin synthesis pathway. It can also be formed intracellularly from the metabolism of 5-S-glutathionyldopa, a conjugate of dopaquinone (B1195961) and glutathione.[3][9] The metabolism of this compound is a complex process involving enzymatic and auto-oxidative reactions.
Key Metabolic Pathways:
-
Pheomelanin Synthesis: this compound is a direct precursor to pheomelanin. It undergoes oxidation, catalyzed by tyrosinase, to form cysteinyldopaquinone.[10] This highly reactive intermediate then undergoes further reactions and polymerization to form the final pheomelanin pigment.
-
Cytotoxicity via Oxidative Stress: The metabolism of this compound can lead to the production of reactive oxygen species (ROS), including hydrogen peroxide.[11] This is believed to be a key mechanism behind the selective toxicity of this compound to tumor cells.[11][12][13] The accumulation of ROS can induce oxidative stress, leading to cellular damage and apoptosis.
-
Formation from Glutathionyldopa: this compound can be generated from 5-S-glutathionyldopa through the sequential action of γ-glutamyltranspeptidase and a dipeptidase.[9]
Quantitative Data
Direct quantitative data on the cellular uptake kinetics (Km, Vmax) of this compound are currently lacking in the scientific literature. However, data on related compounds and the biological effects of this compound at different concentrations provide valuable context.
| Compound/Parameter | Value | Cell Line/System | Comments | Reference |
| This compound | ||||
| Growth Inhibition (IC50) | ~1 mM | Various tumor cell lines (NB-1, YT-nu, HMV, SEKI, MKN-28, KB) | Demonstrates selective toxicity to tumor cells. | [13] |
| L-DOPA (as a proxy for LAT1 transport) | ||||
| Km for LAT1 | 13-28 µM | Human cell lines | Indicates high affinity for the transporter. | [7] |
| Vmax for LAT1 | 2-6 pmol/106 cells/min | Human cell lines | Represents the maximum transport rate. | [7] |
| 5-S-L-cysteinyl-glycine-L-dopa (Metabolism) | ||||
| Km for dipeptidase | 1.2 mM | Melanoma cells | Kinetic parameter for the conversion to 5-S-L-cysteinyl-L-dopa. | [14] |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is adapted from standard radiolabeled amino acid uptake assays and is designed to quantify the cellular uptake of this compound.
Materials:
-
Cell line of interest (e.g., melanoma cell line)
-
Cell culture medium and supplements
-
Radiolabeled [3H]- or [14C]-cysteinyldopa
-
Unlabeled this compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of Solutions:
-
Prepare a stock solution of radiolabeled this compound of known specific activity.
-
Prepare a series of concentrations of unlabeled this compound in uptake buffer for competition assays.
-
Prepare the uptake buffer containing a known concentration of radiolabeled this compound (e.g., 1 µCi/mL).
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed uptake buffer.
-
To initiate the uptake, add the uptake buffer containing radiolabeled this compound to each well. For competition experiments, add the buffer containing both radiolabeled and varying concentrations of unlabeled this compound.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes) to determine the linear range of uptake.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold uptake buffer to remove extracellular radioactivity.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Caption: Biosynthetic pathway of pheomelanin highlighting the formation of this compound.
Caption: Proposed cellular uptake and metabolic fate of this compound.
Caption: Experimental workflow for a radiolabeled this compound uptake assay.
References
- 1. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetic role of L-type amino acid transporters LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. The effect of cysteine on oxidation of tyrosine, dopa, and cysteinyldopas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of toxicity of 5-S-cysteinyldopa to tumour cells. Hydrogen peroxide as a mediator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Selective toxicity of 5-S-cysteinyldopa, a melanin precursor, to tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 5-S-L-cysteinyl-glycine-L-dopa, a natural substrate for serum and melanocyte dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteinyldopa's involvement in neurochemical pathways
An In-depth Technical Guide on Cysteinyldopa's Involvement in Neurochemical Pathways
Abstract
This compound, specifically 5-S-cysteinyldopa, is a catecholamine amino acid that serves as a crucial intermediate in distinct and significant biological pathways. Primarily known as a precursor in the synthesis of pheomelanin, the reddish-yellow pigment, it has also been extensively validated as a highly specific and sensitive biomarker for malignant melanoma. Beyond pigment production, this compound and its derivatives are deeply implicated in the neurochemistry of dopaminergic neurons. The formation of cysteinyl-adducts of dopamine (B1211576) is now understood to be a key element of dopamine-specific oxidative stress, positioning these molecules as potential endogenous neurotoxins in the pathogenesis of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the synthesis, metabolism, and dual roles of this compound, details established experimental protocols for its quantification, and visualizes the complex pathways in which it participates.
Introduction
5-S-cysteinyldopa (5-S-CD) is an amino acid formed through the conjugation of cysteine to dopaquinone (B1195961).[1] Its presence and concentration in biological fluids and tissues provide critical insights into specific metabolic activities. In dermatology and oncology, elevated levels of 5-S-CD are a hallmark of metastatic melanoma, making it an invaluable tool for diagnosis, monitoring disease progression, and assessing prognosis.[2][3] In neuroscience, the focus shifts to the structurally related compound, 5-S-cysteinyldopamine, which is formed from the oxidation of dopamine.[4] This metabolite is implicated in the specific oxidative stress and subsequent degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[4][5] This document serves as a technical resource for researchers, clinicians, and drug development professionals, consolidating the current understanding of this compound's neurochemical roles, presenting quantitative data, and outlining detailed methodologies for its analysis.
Biosynthesis and Metabolism of this compound
The formation of this compound is a branch point in the melanin (B1238610) synthesis pathway, diverging from the production of black-brown eumelanin (B1172464) to that of reddish-yellow pheomelanin.[6]
The pathway begins with the amino acid tyrosine.
-
Oxidation of Tyrosine: The enzyme tyrosinase, a copper-containing monooxygenase, catalyzes the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (DOPA).[6]
-
Formation of Dopaquinone: Tyrosinase further oxidizes DOPA to form the highly reactive intermediate, dopaquinone.[7] This step is central to all melanin synthesis.
-
Conjugation with Thiols: In the presence of sulfhydryl (thiol) compounds like cysteine or glutathione, dopaquinone undergoes a rapid, non-enzymatic Michael addition reaction.[7][8]
-
Metabolism of Glutathionedopa: 5-S-glutathionedopa is subsequently metabolized by enzymes, including γ-glutamyl transpeptidase and dipeptidases, which cleave the glutamate (B1630785) and glycine (B1666218) residues to ultimately form 5-S-cysteinyldopa.[9][10][11]
-
Pheomelanin Synthesis: this compound is then further oxidized and polymerized to form the pheomelanin pigment.[7]
A portion of the this compound formed in melanocytes is not used for pigment production but is released into circulation and subsequently excreted in the urine.[1]
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of 5-<i>S</i>-Cysteinyldopa as a Marker for Melanoma - ProQuest [proquest.com]
- 4. 5-S-cysteinyl-dopamine, a neurotoxic endogenous metabolite of dopamine: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gamma-Glutamyl transpeptidase, tyrosinase, and 5-S-cysteinyldopa production in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. Synthesis of 5-S-L-cysteinyl-glycine-L-dopa, a natural substrate for serum and melanocyte dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 5-S-cysteinyldopa in Human Serum using HPLC with Electrochemical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-S-cysteinyldopa (5-S-CD) is an intermediate metabolite in the biosynthesis of pheomelanin.[1] Its concentration in serum and urine is a significant biochemical marker for malignant melanoma, one of the most lethal skin cancers.[1][2] Elevated levels of 5-S-CD are strongly associated with the progression of melanoma, particularly in patients with distant metastases (Stage IV).[1][3] Monitoring serum 5-S-CD levels is valuable for the early detection of metastases, assessing disease progression, and predicting prognosis.[1][3][4] Serum levels are considered more reliable than urinary levels due to lower variability.[5]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for quantifying 5-S-CD in biological matrices like serum.[6][7] The technique separates 5-S-CD from other endogenous compounds, and the electrochemical detector provides high sensitivity by measuring the current generated from the oxidation of the analyte.[8] This application note provides a detailed protocol for the quantification of 5-S-CD in human serum using HPLC-ECD, including sample preparation, chromatographic conditions, and method validation parameters.
Principle of the Method
The method involves a multi-step process beginning with serum sample preparation, which is critical due to the instability of 5-S-CD, a compound sensitive to both light and oxidation.[7][9][10] The protocol employs a solid-phase extraction (SPE) step to isolate and concentrate 5-S-CD from the complex serum matrix.[9] The purified extract is then injected into a reverse-phase HPLC system.
The HPLC column separates 5-S-CD from interfering substances based on its physicochemical properties. The mobile phase, typically an acidic buffer with an organic modifier, facilitates this separation. Post-separation, the column eluent flows through an electrochemical detector. A specific potential is applied to the working electrode, causing the 5-S-CD molecules to oxidize. This redox reaction generates an electrical current that is directly proportional to the concentration of 5-S-CD in the sample.[8] Quantification is achieved by comparing the peak area of the analyte in the sample to that of known standards.
Simplified Biosynthesis of 5-S-cysteinyldopa
Caption: Biosynthesis pathway from Tyrosine to 5-S-cysteinyldopa.
Experimental Protocol
This protocol synthesizes methodologies described in the literature.[7][9][11] Researchers should perform in-house validation.
Reagents and Materials
-
5-S-L-cysteinyldopa standard
-
Perchloric acid (PCA)
-
Ascorbic acid
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate (B84403) monobasic
-
Citric acid
-
EDTA
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenylboronic acid (PBA)[9] or mixed-mode cation exchange[7][10])
-
Deionized water (18 MΩ·cm)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
Sample Collection and Handling
Due to the sensitivity of 5-S-CD to oxidation and light, strict sample handling is crucial.[7][9]
-
Collect whole blood in tubes containing an anticoagulant.
-
Immediately add an antioxidant, such as ascorbic acid, to the tube.[10]
-
Protect the sample from light at all times (e.g., use amber tubes or wrap in foil).
-
Centrifuge at 4°C (e.g., 4500 rpm for 10 min) to separate plasma/serum.[10]
-
Immediately freeze the resulting serum at -80°C until analysis.[9]
Sample Preparation (Solid-Phase Extraction)
This procedure is adapted from methods using boronate affinity gel or similar SPE cartridges.[9][11]
-
Thaw frozen serum samples on ice.
-
To 1 mL of serum, add the internal standard and acidify with perchloric acid.
-
Vortex and centrifuge to precipitate proteins.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the acidified serum onto the cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with buffer and/or organic solvent).
-
Elute 5-S-CD using a weak acid solution (e.g., methanol with 2% acetic acid).[10]
-
The eluate is now ready for injection into the HPLC-ECD system.
HPLC-ECD Instrumentation and Conditions
The following table outlines typical starting conditions for the analysis. Optimization may be required based on the specific instrumentation.
| Parameter | Recommended Setting |
| HPLC Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm)[9][12] |
| Mobile Phase | Isocratic elution with a buffer such as 0.1 M sodium phosphate, 0.1 mM EDTA, with an organic modifier like 5-10% methanol or acetonitrile. Adjust pH to ~3.0 with citric or phosphoric acid.[9] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 40 °C[12] |
| Injection Volume | 20 - 50 µL |
| ECD Working Electrode | Glassy Carbon |
| Oxidation Potential | +0.55 V to +0.70 V vs. Ag/AgCl reference electrode[7][13] |
Calibration and Quantification
-
Prepare a stock solution of 5-S-CD standard in an acidic solution (e.g., 10 mM HCl) containing an antioxidant.[10]
-
Create a series of calibration standards by spiking control serum with known concentrations of 5-S-CD.
-
Process the calibration standards through the entire sample preparation procedure alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (5-S-CD / Internal Standard) against the concentration.
-
Determine the concentration of 5-S-CD in the unknown samples by interpolation from the calibration curve.
HPLC-ECD Analysis Workflow
Caption: Overall workflow for 5-S-cysteinyldopa serum analysis.
Method Validation Summary
The validation of the analytical method is essential to ensure that it is suitable for its intended purpose.[14] The following table summarizes typical performance characteristics reported in the literature for HPLC-based methods for 5-S-CD quantification.
| Validation Parameter | Typical Performance | Source(s) |
| Linearity Range | 0.25 - 50 µg/L (plasma) | [9] |
| Limit of Detection (LOD) | 0.17 µg/L | [9] |
| Limit of Quantification (LOQ) | 1.5 nmol/L (~0.47 µg/L) | [11] |
| Intra-Assay Precision (%CV) | 1.7 - 3.6% | [9] |
| Inter-Assay Precision (%CV) | 4.0 - 18.3% | [9] |
| Accuracy (Recovery) | 101 - 105.4% | [9][11] |
Expected Results
Serum concentrations of 5-S-CD can distinguish between healthy individuals and those with metastatic melanoma.
| Subject Group | Typical Serum Concentration | Source(s) |
| Healthy Controls | Mean: 4.3 nmol/L | [5] |
| Mean: 1.9 ± 0.6 ng/mL (~5.9 nmol/L) | [6] | |
| Upper Limit of Normal | 10 nmol/L (~3.2 ng/mL) | [3][5][6] |
| Metastatic Melanoma (Stage IV) | Significantly elevated above 10 nmol/L | [1][3] |
| Ranged from 4.3 to 94.3 ng/mL | [6] |
Note: 1 ng/mL ≈ 3.11 nmol/L for 5-S-cysteinyldopa (M.W. 322.34 g/mol )
Conclusion
The HPLC-ECD method provides a robust, sensitive, and specific tool for the quantification of 5-S-cysteinyldopa in serum. Careful attention to sample collection and preparation is paramount to ensure the integrity of this labile analyte. The concentration of 5-S-CD is a clinically significant biomarker for monitoring the progression of malignant melanoma. This protocol offers a comprehensive framework for researchers to establish and validate this important assay in their laboratories.
References
- 1. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Significance of 5-S-Cysteinyldopa as a Marker for Melanoma | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum 5-S-cysteinyldopa (5-S-CD) as a marker of melanoma progression [pubmed.ncbi.nlm.nih.gov]
- 5. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic value of serum 5-S-cysteinyldopa for monitoring human metastatic melanoma during immunochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Detection (ECD) Fundamentals | Amuza Inc [amuzainc.com]
- 9. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Note and Protocol for the LC-MS/MS Analysis of Cysteinyldopa in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-S-cysteinyldopa (cysteinyldopa) is a key intermediate in the biosynthesis of pheomelanin and has emerged as a significant biomarker for malignant melanoma.[1][2][3] The concentration of this compound in plasma is often elevated in patients with melanoma, and its measurement can aid in early diagnosis, monitoring disease progression, and evaluating treatment efficacy.[1][3] This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]
The method described herein involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 stationary phase and detection using electrospray ionization (ESI) tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.[4] This approach ensures high selectivity and sensitivity for the accurate quantification of this compound in a complex biological matrix like plasma.[5]
This compound Biosynthesis in Melanoma
In melanocytes, the enzyme tyrosinase catalyzes the oxidation of tyrosine to dopaquinone (B1195961). In the presence of cysteine, dopaquinone reacts to form this compound, a precursor to the reddish-yellow pheomelanin pigment. In malignant melanoma, dysregulated melanin (B1238610) synthesis can lead to an overproduction and release of this compound into the circulation.
Experimental Protocols
This section details the complete workflow for the LC-MS/MS analysis of this compound in plasma.
Materials and Reagents
-
5-S-cysteinyldopa reference standard
-
Internal Standard (IS), e.g., α-methyldopa
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ascorbic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human plasma (drug-free, for calibration and quality control samples)
Sample Handling and Preparation
Due to the sensitivity of this compound to light and oxidation, proper sample handling is crucial.[4]
-
Blood Collection : Collect whole blood in EDTA-containing tubes.
-
Plasma Separation : Centrifuge the blood samples at 4°C to separate the plasma.
-
Stabilization : Immediately acidify the plasma with an antioxidant solution (e.g., 2% phosphoric acid containing ascorbic acid) to prevent degradation.[5]
-
Storage : Store plasma samples at -80°C until analysis.[5]
Solid-Phase Extraction (SPE) Protocol
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be optimized based on instrumentation (e.g., precursor ion m/z 315.1 -> product ion m/z 196.1) |
| MRM Transition (Internal Standard) | To be optimized based on instrumentation and choice of IS |
| Collision Energy | To be optimized for each transition |
| Source Temperature | To be optimized based on instrumentation |
Data Presentation
The following tables summarize the quantitative performance of a typical LC-MS/MS method for this compound analysis.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Model | Linear, weighted (1/x²) |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 3.0 | < 10% | < 15% | 90 - 110% |
| Mid QC | 100 | < 10% | < 15% | 90 - 110% |
| High QC | 400 | < 10% | < 15% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative determination of this compound in human plasma. The use of solid-phase extraction for sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, allows for accurate and precise measurements that are essential for clinical research and drug development applications. Adherence to the described protocols for sample handling and analysis is critical for obtaining high-quality, reproducible data. This method can be a valuable tool for researchers and clinicians in the field of oncology, particularly in the management of malignant melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective toxicity of 5-S-cysteinyldopa, a melanin precursor, to tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
Solid-Phase Extraction Protocol for Cysteinyldopa from Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteinyldopa, particularly 5-S-cysteinyldopa, is a significant biomarker in clinical and pharmaceutical research, most notably for the diagnosis and monitoring of metastatic melanoma. Accurate quantification of this compound in urine is crucial for these applications. This document provides a detailed application note and a comprehensive solid-phase extraction (SPE) protocol for the efficient isolation of this compound from human urine samples prior to analytical determination by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The protocol is synthesized from established methodologies to ensure high recovery and sample purity.
Introduction
5-S-cysteinyldopa is an intermediate in the biosynthesis of pheomelanin.[1] Its levels in plasma and urine have been shown to be elevated in patients with melanoma, making it a valuable biomarker for disease progression.[2] Solid-phase extraction is a widely used technique for the sample preparation of biological fluids like urine, as it effectively removes interfering substances and concentrates the analyte of interest, thereby enhancing the sensitivity and reliability of subsequent analyses.[3][4]
This protocol details a method utilizing cation exchange and phenylboronic acid-based solid-phase extraction for the selective retention and elution of this compound from urine.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated methods for the solid-phase extraction of this compound from urine.
| Parameter | Value | Analytical Method | Reference |
| Average Recovery | 105.4% | HPLC with electrochemical detection | [5] |
| 105.0 ± 8.6% | HPLC with electrochemical detection | [6] | |
| Linear Range | 25 to 5000 µg/L | HPLC with electrochemical detection | [5] |
| Limit of Detection (LOD) | 0.17 µg/L | HPLC with electrochemical detection | [5] |
| Inter-assay Variability | 4.0 to 18.3% | HPLC with electrochemical detection | [5] |
| Intra-assay Variability | 1.7 to 3.6% | HPLC with electrochemical detection | [5] |
Experimental Protocol: Solid-Phase Extraction of this compound from Urine
This protocol is a synthesized method based on established procedures employing cation exchange or phenylboronic acid SPE cartridges.[5][6]
Materials and Reagents:
-
Human urine samples
-
Cation exchange SPE cartridges (e.g., AG 50W (H+)) or Phenylboronic acid (PBA) SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Perchloric acid
-
Formic acid
-
Ammonium hydroxide
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Sample Pre-treatment:
-
Collect 24-hour urine samples and store them at -20°C until analysis. To minimize oxidation of this compound, it is recommended to keep the samples protected from light.
-
Thaw the urine samples at room temperature.
-
Centrifuge the urine sample at 4000 x g for 15 minutes to remove any particulate matter.
-
Acidify the supernatant to a pH of approximately 2.5 with formic acid.
Solid-Phase Extraction Procedure:
The following steps should be performed using an SPE manifold.
-
Column Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Column Equilibration:
-
Equilibrate the cartridge by passing 5 mL of deionized water adjusted to pH 2.5 with formic acid.
-
-
Sample Loading:
-
Load 1-2 mL of the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove unretained, interfering compounds.
-
Follow with a second wash of 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual washing solvents.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 1-2 mL of an appropriate elution solvent.
-
For cation exchange cartridges, elution can be performed with a solution of moderately raised pH, followed by further purification. A common approach involves desorption with a suitable buffer, followed by adsorption on alumina (B75360) at pH 8.6 and final desorption with perchloric acid.[6]
-
For phenylboronic acid cartridges, elution is typically achieved with a weak acidic solution.[5]
-
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable mobile phase for the intended analytical method (e.g., HPLC or LC-MS/MS).
Experimental Workflow Diagram
Caption: Experimental workflow for the solid-phase extraction of this compound from urine.
References
- 1. Urinary excretion of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid: differences between pigmented and albino mice | Abstract | Acta Dermato-Venereologica [medicaljournals.se]
- 2. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pjoes.com [pjoes.com]
- 5. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of 5-S-Cysteinyldopa Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-S-L-cysteinyldopa (5-S-CD) is a key intermediate in the biosynthesis of pheomelanin, the reddish-yellow pigment found in hair and skin. Its presence and concentration in biological fluids are of significant interest as a biomarker for malignant melanoma. Accurate quantification of 5-S-CD in research and clinical settings necessitates the availability of a well-characterized, high-purity standard. This document provides detailed protocols for the enzymatic synthesis and subsequent purification of a 5-S-cysteinyldopa standard, intended for use in assay development, calibration, and other research applications.
The protocols described herein outline a robust method for the tyrosinase-catalyzed synthesis of 5-S-cysteinyldopa from L-DOPA and L-cysteine, followed by a comprehensive purification strategy employing solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).
Workflow for Synthesis and Purification of 5-S-Cysteinyldopa
Caption: Workflow for the synthesis and purification of 5-S-cysteinyldopa standard.
Experimental Protocols
I. Enzymatic Synthesis of 5-S-Cysteinyldopa
This protocol is adapted from a well-established method for the tyrosinase-catalyzed synthesis of 5-S-cysteinyldopa.
Materials:
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
L-cysteine hydrochloride monohydrate
-
Mushroom tyrosinase (≥1000 units/mg)
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Spatulas and weighing paper
Procedure:
-
Prepare Phosphate Buffer (0.1 M, pH 6.8):
-
Dissolve the appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in deionized water to a final concentration of 0.1 M.
-
Adjust the pH to 6.8 using a pH meter and by adding either the acidic or basic phosphate solution.
-
De-gas the buffer by bubbling with nitrogen gas for at least 15 minutes to minimize oxidation.
-
-
Reaction Setup:
-
In the reaction vessel, dissolve L-DOPA and a molar excess of L-cysteine in the de-gassed 0.1 M phosphate buffer (pH 6.8). A typical starting concentration is 5 mM L-DOPA and 10 mM L-cysteine.
-
Continuously bubble nitrogen gas through the solution while stirring to maintain an anaerobic environment.
-
-
Enzymatic Reaction:
-
Add mushroom tyrosinase to the reaction mixture. A suitable starting amount is approximately 1000 units of tyrosinase per millimole of L-DOPA.
-
Allow the reaction to proceed at room temperature (approximately 25°C) with continuous stirring and nitrogen bubbling.
-
Monitor the reaction progress by observing the color change of the solution (it will typically turn a reddish-brown). The reaction is generally complete within 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reaction by acidifying the mixture to a pH of approximately 3.0 with a small amount of concentrated acid (e.g., perchloric acid or formic acid). This will inactivate the tyrosinase.
-
-
Preparation for Purification:
-
The resulting solution contains the crude 5-S-cysteinyldopa, unreacted starting materials, and byproducts. This crude mixture is now ready for the initial purification step.
-
II. Purification of 5-S-Cysteinyldopa
This two-step purification protocol involves an initial cleanup by solid-phase extraction followed by final purification using preparative HPLC.
A. Step 1: Solid-Phase Extraction (SPE) - Initial Cleanup
Materials:
-
Crude 5-S-cysteinyldopa solution from the synthesis step
-
Strong cation exchange SPE cartridges (e.g., AG 50W-X8 resin)
-
Deionized water
-
Acidified water (e.g., 0.1 M formic acid)
-
Ammonium (B1175870) hydroxide (B78521) solution (for elution)
Equipment:
-
SPE manifold
-
Collection tubes
-
Rotary evaporator or lyophilizer
Procedure:
-
Cartridge Conditioning:
-
Condition the cation exchange SPE cartridge by passing methanol through it, followed by deionized water, and finally an equilibration with acidified water.
-
-
Sample Loading:
-
Load the acidified crude reaction mixture onto the conditioned SPE cartridge. The 5-S-cysteinyldopa and other cationic species will bind to the resin.
-
-
Washing:
-
Wash the cartridge with acidified water to remove unbound, neutral, and anionic impurities.
-
-
Elution:
-
Elute the bound 5-S-cysteinyldopa from the cartridge using a suitable buffer, such as a dilute ammonium hydroxide solution.
-
-
Solvent Removal:
-
Remove the solvent from the collected eluate using a rotary evaporator or by lyophilization. The resulting solid is the partially purified 5-S-cysteinyldopa.
-
B. Step 2: Preparative High-Performance Liquid Chromatography (HPLC) - Final Purification
Materials:
-
Partially purified 5-S-cysteinyldopa from the SPE step
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid or trifluoroacetic acid (TFA)
Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative reversed-phase C18 column (e.g., 20 mm x 250 mm, 10 µm particle size)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% formic acid in HPLC-grade acetonitrile or methanol.
-
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the partially purified 5-S-cysteinyldopa in a small volume of Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the preparative C18 column with 100% Mobile Phase A.
-
Inject the dissolved sample onto the column.
-
Run a linear gradient from 0% to 20% Mobile Phase B over 30-40 minutes. The optimal gradient may need to be determined empirically based on the specific column and system.
-
Set the flow rate appropriate for the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Monitor the elution at a wavelength of 254 nm or 280 nm.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the main peak of 5-S-cysteinyldopa using the fraction collector.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with high purity (>98%).
-
Lyophilize the pooled fractions to obtain the final high-purity 5-S-cysteinyldopa standard as a solid.
-
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and purification of the 5-S-cysteinyldopa standard.
Table 1: Synthesis and Purification Yields
| Parameter | Value | Reference |
| Synthesis | ||
| Starting L-DOPA | 1 mmol | - |
| Starting L-Cysteine | 2 mmol | - |
| Mushroom Tyrosinase | ~1000 units | - |
| Reaction Time | 1-2 hours | - |
| Reaction Temperature | 25°C | - |
| Expected Yield (Crude) | ~74% | [1] |
| Purification | ||
| SPE Recovery | 80-90% | - |
| Preparative HPLC Purity | >98% | - |
Table 2: HPLC Parameters for Purification and Analysis
| Parameter | Preparative HPLC | Analytical HPLC (Purity Check) |
| Column | ||
| Stationary Phase | Reversed-Phase C18 | Reversed-Phase C18 |
| Dimensions | 20 mm x 250 mm | 4.6 mm x 150 mm |
| Particle Size | 10 µm | 5 µm |
| Mobile Phase | ||
| A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20% B over 30-40 min | 0-20% B over 20 min |
| Flow Rate | 10-20 mL/min | 1.0 mL/min |
| Detection | ||
| Wavelength | 254 nm or 280 nm | 254 nm or 280 nm |
| Detector | UV | UV or Electrochemical |
Characterization of the 5-S-Cysteinyldopa Standard
The identity and purity of the final 5-S-cysteinyldopa standard should be confirmed by appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by analytical HPLC with UV or electrochemical detection. The standard should exhibit a single major peak.
-
Mass Spectrometry (MS): The molecular weight of the synthesized standard should be confirmed by mass spectrometry. The expected [M+H]⁺ ion for 5-S-cysteinyldopa (C₁₂H₁₆N₂O₆S) is m/z 317.08.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the standard should be confirmed by ¹H and ¹³C NMR spectroscopy.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of a high-purity 5-S-cysteinyldopa standard. Adherence to these methods will enable researchers to produce a reliable standard for use in a variety of applications, from basic research to the development of diagnostic assays for malignant melanoma. The provided quantitative data and workflow diagrams offer a clear and concise overview of the entire process.
References
Application Notes and Protocols for the Electrochemical Detection of Cysteinyldopa Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyldopa isomers, particularly 5-S-cysteinyldopa (5-S-CD) and 2-S-cysteinyldopa (2-S-CD), are significant biomarkers in the study and diagnosis of malignant melanoma. These metabolites are formed during the synthesis of pheomelanin. Their quantitative analysis in biological fluids such as urine and plasma provides valuable information for disease monitoring and assessment of treatment efficacy. Electrochemical detection, especially when coupled with high-performance liquid chromatography (HPLC-ECD), offers a highly sensitive and selective method for the determination of these isomers. This document provides detailed application notes and experimental protocols for the electrochemical detection of this compound isomers.
Principle of Electrochemical Detection
Electrochemical detectors measure the current resulting from the oxidation or reduction of electroactive compounds eluting from an HPLC column. This compound isomers, being catechol derivatives, are readily oxidized at a carbon-based working electrode. The applied potential is a critical parameter that determines the selectivity and sensitivity of the detection. By setting an appropriate potential, this compound isomers can be selectively oxidized and detected with high sensitivity in complex biological matrices. Amperometric and coulometric detection are two common modes of electrochemical detection used for this purpose.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound isomers using HPLC with electrochemical detection.
Table 1: Performance Characteristics of HPLC-ECD Methods for 5-S-Cysteinyldopa
| Parameter | Plasma | Urine | Reference |
| Linear Range | 0.25 - 50 µg/L | 25 - 5000 µg/L | |
| Limit of Detection (LOD) | 0.17 µg/L | 5 µg/L | |
| Intra-assay Variability (CV%) | 1.7 - 3.6% | - | |
| Inter-assay Variability (CV%) | 4.0 - 18.3% | 4.7 - 8% | |
| Recovery | 103.5% | 90 - 107% |
Table 2: Concentration of this compound Isomers in Biological Samples
| Isomer | Sample Type | Condition | Concentration / Excretion | Reference |
| 5-S-Cysteinyldopa | Urine | Healthy Subjects (n=24) | 0.34 ± 0.13 µmol/24h | |
| Urine | Melanoma Patients (n=13) | 0.9 - 4.8 µmol/24h | ||
| Serum | Healthy Subjects | 2.8 ng/mL (mean) | ||
| Isomer Distribution | Urine | Melanoma Patients | 5-S-CD: 80.26 ± 4.66% 2-S-CD: 9.39 ± 1.64% 2,5-S,S-diCD: 7.07 ± 3.33% 6-S-CD: 3.28 ± 1.43% | |
| Melanoma Tissue | Melanoma Patients | 5-S-CD: 80.34 ± 1.75% 2-S-CD: 11.06 ± 1.91% 2,5-S,S-diCD: 6.27 ± 1.43% 6-S-CD: 2.34 ± 0.61% |
Experimental Protocols
Protocol 1: Analysis of 5-S-Cysteinyldopa in Urine and Plasma by HPLC-ECD
This protocol details a widely used method for the quantitative analysis of 5-S-cysteinyldopa in biological fluids.
1. Sample Collection and Handling
-
Collect blood samples in tubes containing an anticoagulant.
-
Immediately centrifuge the blood samples and freeze the resulting plasma at -20°C or lower to minimize oxidation.
-
For urine samples, collect 24-hour urine and store frozen.
-
Protect all samples from light throughout the collection and analysis process.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
For Plasma:
-
Acidify plasma samples with phosphoric acid.
-
Utilize a fully automated solid-phase extraction system with phenylboronic acid (PBA) cartridges.
-
Condition the PBA cartridge with an appropriate buffer.
-
Load the acidified plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound isomers with a suitable acidic solution.
-
-
For Urine:
-
Perform an initial purification step using a cation exchanger (e.g., AG 50 W (H+)).
-
Desorb the analytes from the resin at a moderately raised pH.
-
Adsorb the catecholic amino acids on alumina (B75360) at pH 8.6.
-
Wash the alumina and finally desorb the this compound with perchloric acid.
-
3. HPLC-ECD Analysis
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and electrochemical detector.
-
Column: Reversed-phase C18 column (e.g., 200 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An aqueous solution containing pentane- and heptanesulfonate as ion-pair reagents. Alternatively, a mobile phase of 0.1 M formic acid and 0.2 mM Na2EDTA at pH 3.0 can be used.
-
Flow Rate: 1.5 mL/min.
-
Elution: Isocratic elution is often sufficient.
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl.
-
Oxidation Potential: Set between +0.55 V and +0.7 V.
-
4. Quantification
-
Prepare calibration standards of 5-S-cysteinyldopa in a suitable matrix.
-
Use an internal standard, such as 5-S-D-cysteinyldopa, for improved accuracy.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of 5-S-cysteinyldopa in the samples from the calibration curve.
Protocol 2: Cyclic Voltammetry of this compound Isomers
Cyclic voltammetry can be used to determine the oxidation potentials of this compound isomers, which is crucial for optimizing the applied potential in HPLC-ECD.
1. Instrumentation
-
A potentiostat with a three-electrode setup.
-
Working Electrode: Carbon paste electrode.
-
Reference Electrode: Ag/AgCl.
-
Auxiliary Electrode: Platinum wire.
2. Sample Preparation
-
Dissolve the this compound isomer standard (e.g., 0.5 mg) in a suitable buffer (e.g., 10 ml of 0.1 M phosphate (B84403) buffer, pH 7.4).
3. Measurement
-
Place the three electrodes in the sample solution.
-
Scan the potential from an initial potential to a final potential and back. A typical scan rate is 100 mV/s.
-
Record the resulting current as a function of the applied potential.
-
The peak potential (Epa) of the anodic wave corresponds to the oxidation potential of the isomer. For 5-S-cysteinyldopa, the peak oxidation potential is approximately 0.47 V, while for dopa it is around 0.55 V.
Visualizations
Caption: Experimental workflow for HPLC-ECD analysis of this compound isomers.
Caption: Biosynthesis and excretion pathway of this compound isomers.
Application Notes and Protocols for the GC-MS Analysis of Cysteinyldopa Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyldopa derivatives, particularly 5-S-cysteinyldopa (5-S-CD), are significant biomarkers in the study of melanin (B1238610) biosynthesis and are of considerable interest in melanoma research.[1][2][3] As precursors in the pheomelanin pathway, elevated levels of these compounds in biological fluids like plasma and urine have been linked to the presence and progression of malignant melanoma.[2][3][4] Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical platform for the quantification of this compound derivatives. This document provides detailed application notes and experimental protocols for the analysis of these compounds using GC-MS.
Metabolic Pathway of this compound
This compound is formed from the reaction of dopaquinone (B1195961), an intermediate in the melanin synthesis pathway, with cysteine.[1][5] Dopaquinone itself is produced from the oxidation of tyrosine. In the absence of sufficient cysteine, dopaquinone proceeds to form eumelanin, the black-brown pigment. However, in the presence of cysteine, dopaquinone is diverted to the synthesis of pheomelanin, the reddish-yellow pigment, with this compound as a key intermediate.[6] The metabolic pathway also involves the potential for O-methylation of this compound.[7]
Caption: Metabolic pathway illustrating the formation of this compound isomers.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and related compounds in biological samples from melanoma patients and healthy controls.
Table 1: Urinary Levels of Pheomelanin Degradation Products
| Analyte | Control/Volunteer Group (n=32) | Stage I & II Melanoma Patients (n=28) | Stage II Melanoma Patients (n=52) |
| AHPs (μg/mL) | 1.3 ± 0.5 | 8.1 ± 1.6 | 6.3 ± 1.9 |
| AHPs: 4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP) and 3-amino-4-hydroxyphenylalanine (3-AHP), which are hydrolysis products of pheomelanin. Data sourced from a study on urinary biomarkers for early-stage melanoma.[3] |
Table 2: Plasma/Serum 5-S-Cysteinyldopa Levels
| Condition | Concentration Range | Notes |
| Normal Subjects | 0.4 - 12 ng/mL | Mean of 2.8 ng/mL.[8] |
| Metastatic Melanoma | 7 to 450-fold higher than controls | Levels correlate with the spread of the disease.[8] |
| Method Quantitation Limit | 1.5 nmol/L | For an HPLC-based method.[9][10] |
| Validated LC-MS/MS Range | 1.6 to 200 ng/mL | For a method using solid-phase extraction.[11][12] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Pheomelanin Degradation Products (including this compound Derivatives) from Urine
This protocol is adapted from a method for the analysis of pheomelanin degradation products by GC-MS.[13]
1. Sample Preparation: Hydrolysis
-
To 1 mL of urine sample, add an internal standard.
-
Perform hydrolysis by adding hydriodic acid.
-
Heat the sample to facilitate the degradation of pheomelanin into its constituent units, including aminohydroxyphenylalanine (AHP) isomers, which are structurally related to this compound.
2. Derivatization
-
After hydrolysis, neutralize the sample.
-
Add ethanol:pyridine (4:1, v/v).
-
Add ethyl chloroformate for derivatization. This step is crucial as it increases the volatility of the analytes for GC analysis.[14][15][16]
-
The reaction results in the formation of N,O-ethoxycarbonyl-ethyl esters.
3. Extraction
-
Extract the derivatized products with chloroform (B151607).
-
Evaporate the chloroform layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 6890N or similar.[17]
-
Column: DB-17ms capillary column (30.0 m length × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]
-
Oven Temperature Program:
-
Injection Port Temperature: 280°C.[17]
-
Injection Mode: Split (e.g., 10:1 ratio).[17]
-
Mass Spectrometer: Agilent 5975C or similar.[17]
-
MS Transfer Line Temperature: 280°C.[17]
-
Ion Source Temperature: 230°C.[17]
-
Detection Mode: Scan mode (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification.[17]
Experimental Workflow
The following diagram outlines the general workflow for the GC-MS analysis of this compound derivatives.
Caption: Workflow for the GC-MS analysis of this compound derivatives.
Concluding Remarks
The GC-MS methodology, particularly after appropriate derivatization, provides a reliable and sensitive approach for the analysis of this compound derivatives in biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the fields of clinical chemistry, oncology, and drug development who are interested in the study of these important biomarkers. The adaptability of the GC-MS parameters allows for optimization based on the specific instrumentation and analytical requirements of the user.
References
- 1. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of 5-S-cysteinyldopa formation by tyrosinase activity and intracellular thiols in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. researchgate.net [researchgate.net]
- 9. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pre-study and in-study validation of a SPE-LC-MS-MS method for the determination of 5-S-cysteinyldopa, a melanoma biomarker, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatography-mass spectrometry analysis of pheomelanin degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 15. jfda-online.com [jfda-online.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Protocol for Cysteinyldopa Extraction from Tissue: Application Notes for Researchers
For Immediate Use
This document provides a detailed protocol for the extraction of cysteinyldopa from tissue samples, intended for researchers, scientists, and drug development professionals. The following application notes and protocols are designed to ensure reliable and reproducible quantification of this compound, a key biomarker in melanoma research.
Introduction
This compound, particularly 5-S-cysteinyldopa, is an intermediate in the biosynthesis of pheomelanin and a significant biomarker for malignant melanoma.[1] Its concentration in tissues, plasma, and urine can be indicative of the presence and progression of melanoma.[1] Accurate and efficient extraction from biological matrices is crucial for its quantification. This protocol outlines a robust method for tissue homogenization, solid-phase extraction (SPE), and sample preparation for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Overview of the Extraction Workflow
The extraction of this compound from tissue involves several key stages: tissue homogenization to release cellular contents, purification of the homogenate to isolate catechols, and elution of this compound for analysis. A critical aspect of this process is the prevention of oxidation, as this compound is highly susceptible to degradation.
References
Application Note: High-Throughput Quantification of 5-S-Cysteinyldopa Using Internal Standards
Introduction
5-S-L-cysteinyldopa (5-S-CD) is a key intermediate in the biosynthesis of pheomelanin and a significant biomarker for malignant melanoma.[1][2][3] Its concentration in biological fluids such as serum, plasma, and urine is closely monitored for the diagnosis, prognosis, and therapeutic monitoring of melanoma patients.[1][2][3][4][5] Accurate and precise quantification of 5-S-CD is therefore of utmost importance in clinical and research settings. However, the inherent variability in sample preparation and analytical instrumentation can lead to inaccuracies. The use of an internal standard (IS) is a widely accepted strategy to correct for these variations, thereby improving the reliability of the analytical method.[6][7][8][9]
This application note details robust and validated protocols for the quantification of 5-S-CD in human plasma and urine using high-performance liquid chromatography with electrochemical detection (HPLC-ED) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols incorporate the use of suitable internal standards to ensure high accuracy and precision.
Choice of Internal Standard
The ideal internal standard should have physicochemical properties very similar to the analyte of interest. For the analysis of 5-S-CD, two internal standards have been successfully employed:
-
5-S-D-cysteinyl-L-dopa: The diastereomer of 5-S-CD is an excellent choice as it co-elutes closely with the analyte and exhibits similar extraction and ionization behavior.[1][9][10]
-
α-Methyldopa: A structural analog of dopa, α-methyldopa has also been used as an internal standard in the analysis of catecholamines and their metabolites, including 5-S-CD.[11]
Stable isotope-labeled (SIL) internal standards, such as deuterated 5-S-CD, represent the gold standard for LC-MS/MS analysis due to their near-identical chemical and physical properties to the analyte.
Analytical Methods Overview
The quantification of 5-S-CD typically involves a multi-step process:
-
Sample Preparation: Due to the low concentrations of 5-S-CD in biological matrices and the presence of interfering substances, a sample clean-up and pre-concentration step is essential. Solid-phase extraction (SPE) using a phenylboronic acid (PBA) stationary phase is a highly selective method for extracting catecholic compounds like 5-S-CD.[6][12][13][14][15][16] The vicinal diol group of 5-S-CD forms a reversible covalent bond with the boronic acid under alkaline conditions, allowing for its selective retention and subsequent elution under acidic conditions.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating 5-S-CD from other endogenous compounds. C18 columns are typically used with an acidic mobile phase.
-
Detection:
-
Electrochemical Detection (ED): This highly sensitive and selective technique is well-suited for the detection of electroactive compounds like 5-S-CD.
-
Tandem Mass Spectrometry (MS/MS): LC-MS/MS offers superior selectivity and sensitivity, making it the method of choice for complex biological samples. Detection is typically performed in the multiple reaction monitoring (MRM) mode.[6][8][11]
-
Quantitative Data Summary
The following tables summarize the quantitative performance data from various studies on 5-S-CD quantification using internal standards.
Table 1: Method Validation Parameters for 5-S-Cysteinyldopa Quantification
| Parameter | HPLC-ED | LC-MS/MS | Reference(s) |
| Internal Standard | 5-S-D-cysteinyl-L-dopa | α-Methyldopa | [10][11] |
| Linear Range | 1.5 - 500 nmol/L | 1.6 - 200 ng/mL | [7][10][11] |
| Limit of Quantitation (LOQ) | 1.5 nmol/L | 1.6 ng/mL | [7][10][11] |
| Intra-assay Precision (%RSD) | < 5.0% | 4.3 - 7.3% | [10][17][18] |
| Inter-assay Precision (%RSD) | Not Reported | 0.5 - 7.7% | [17][18] |
| Analytical Recovery | 101 ± 0.8% | Not Reported | [10] |
| Absolute Recovery | 81.5 ± 2.8% | Not Reported | [10] |
Table 2: Recovery Data for 5-S-Cysteinyldopa and Internal Standards
| Analyte/Internal Standard | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| 5-S-L-cysteinyldopa | Serum | Boronate Gel Affinity | 81.5 | [10] |
| 5-S-D-cysteinyl-L-dopa (IS) | Serum | Boronate Gel Affinity | 81.3 | [10] |
| 5-S-cysteinyldopa | Plasma | Phenylboronic Acid SPE | >98 | [15] |
| 5-S-cysteinyldopa | Urine | Phenylboronic Acid SPE | 105.4 | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Phenylboronic Acid Solid-Phase Extraction
This protocol is applicable to both plasma and urine samples.
Materials:
-
Phenylboronic acid SPE cartridges
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Ammonium (B1175870) acetate (B1210297) buffer (0.05 M, pH 8.5)
-
Acetic acid solution (2% in methanol)
-
Internal standard stock solution (5-S-D-cysteinyl-L-dopa or α-methyldopa)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to remove any particulate matter.
-
To 1 mL of supernatant, add a known amount of the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the phenylboronic acid SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Equilibrate the cartridge with 3 mL of ammonium acetate buffer (pH 8.5).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove unbound interfering compounds.
-
Further wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the bound 5-S-CD and internal standard with 1 mL of 2% acetic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the HPLC or LC-MS/MS analysis.
-
Protocol 2: Quantification by HPLC with Electrochemical Detection (HPLC-ED)
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Electrochemical detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: 0.1 M sodium phosphate (B84403) buffer (pH 3.0) containing 10% methanol and 0.2 mM EDTA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detector Potential: +0.65 V vs. Ag/AgCl reference electrode
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of 5-S-CD to the internal standard against the concentration of 5-S-CD standards.
-
Determine the concentration of 5-S-CD in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 3: Quantification by LC-MS/MS
Instrumentation:
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[19]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.[19]
-
Mobile Phase B: 0.1% formic acid in methanol.[19]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.[19]
-
Flow Rate: 0.3 mL/min.[19]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL.[19]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[19]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[19]
-
MRM Transitions:
-
5-S-cysteinyldopa: m/z 313.1 → 194.1
-
α-Methyldopa (IS): m/z 212.1 → 166.1 (Note: MRM transitions should be optimized for the specific instrument used)
-
Quantification:
-
Similar to the HPLC-ED method, construct a calibration curve using the peak area ratios of the analyte to the internal standard.
Mandatory Visualization
References
- 1. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Significance of 5-S-Cysteinyldopa as a Marker for Melanoma | Semantic Scholar [semanticscholar.org]
- 4. Combination of serum 5-S-cysteinyldopa, melanoma inhibitory activity and IL-8 improves the diagnostic accuracy of malignant melanoma compared with individual markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous measurement of serum 5-S-cysteinyldopa, circulating intercellular adhesion molecule-1 and soluble interleukin-2 receptor levels in Japanese patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-study and in-study validation of a SPE-LC-MS-MS method for the determination of 5-S-cysteinyldopa, a melanoma biomarker, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. mdpi.com [mdpi.com]
- 13. SPE-HPLC determination of catecholamines using an affinity principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DETERMINATION OF FREE CATECHOLAMINES IN URINE BY TANDEM AFFINITY/ION-PAIR CHROMATOGRAPHY AND FLOW INJECTION ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jasco.hu [jasco.hu]
- 16. lifelines-biobank.com [lifelines-biobank.com]
- 17. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Cysteinyldopa Immunoassay Using Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-S-cysteinyldopa (5-S-CD) is a key intermediate in the biosynthesis of pheomelanin and has been identified as a significant biomarker for malignant melanoma.[1][2] Its presence and concentration in biological fluids such as plasma and urine are correlated with the progression of melanoma, making its accurate quantification a valuable tool in diagnostics and for monitoring therapeutic efficacy.[3][4] Immunoassays, particularly those employing specific monoclonal antibodies, offer a sensitive and specific method for the detection and quantification of 5-S-CD.
This document provides detailed application notes and protocols for the production of monoclonal antibodies against 5-S-cysteinyldopa and their application in a competitive enzyme-linked immunosorbent assay (ELISA). The protocols are based on established methodologies for hybridoma technology, antibody purification, and immunoassay development, with specific data related to the murine monoclonal antibody 6D4, which recognizes 5-S-CD.[5]
Monoclonal Antibody Production (anti-5-S-Cysteinyldopa)
The production of monoclonal antibodies is a well-established process that involves the generation of hybridoma cell lines capable of producing a specific antibody.[6][7]
I. Preparation of Immunogen: 5-S-Cysteinyldopa-Keyhole Limpet Hemocyanin (KLH) Conjugate
To elicit a robust immune response against the small molecule 5-S-cysteinyldopa, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).
Protocol: Glutaraldehyde (B144438) Cross-linking Method
-
Dissolve KLH: Dissolve 10 mg of KLH in 1 ml of 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare 5-S-CD: Dissolve 5 mg of 5-S-cysteinyldopa in 0.5 ml of 0.1 M phosphate buffer (pH 7.4).
-
Initial Conjugation: Mix the KLH and 5-S-CD solutions.
-
Add Glutaraldehyde: Slowly add 0.1 ml of a 2.5% glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.4) to the KLH/5-S-CD mixture while gently stirring.
-
Incubation: Incubate the reaction mixture for 4 hours at room temperature with continuous gentle mixing.
-
Stop Reaction: Add 0.1 ml of 1 M glycine (B1666218) to block any unreacted glutaraldehyde.
-
Dialysis: Dialyze the conjugate extensively against phosphate-buffered saline (PBS) at 4°C for 48 hours with several buffer changes to remove unreacted components.
-
Sterilization and Storage: Sterilize the conjugate by filtration through a 0.22 µm filter and store at -20°C in aliquots.
II. Hybridoma Development
The following is a generalized protocol for the development of hybridoma cells producing anti-5-S-CD monoclonal antibodies.
Protocol: Hybridoma Production
-
Immunization:
-
Emulsify the 5-S-CD-KLH conjugate with an equal volume of Complete Freund's Adjuvant (for the primary immunization) or Incomplete Freund's Adjuvant (for subsequent boosts).
-
Immunize BALB/c mice subcutaneously with 100 µg of the conjugate per mouse.
-
Boost the mice with 50 µg of the conjugate every 2-3 weeks.
-
Three days before fusion, administer a final intravenous or intraperitoneal boost of 50 µg of the conjugate in saline.
-
-
Cell Fusion:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Co-culture the splenocytes with Sp2/0-Ag14 myeloma cells at a ratio of 5:1.
-
Induce cell fusion by the dropwise addition of 50% polyethylene (B3416737) glycol (PEG) 1500 over 1 minute, followed by gentle mixing for 1 minute.
-
Slowly add serum-free DMEM over 5 minutes to dilute the PEG.
-
-
Selection and Cloning:
-
Centrifuge the cell suspension, resuspend the pellet in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium, and plate into 96-well plates.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody using the competitive ELISA described below.
-
Positive clones are subcloned by limiting dilution to ensure monoclonality.
-
III. Monoclonal Antibody Purification
For use in the immunoassay, the monoclonal antibody should be purified from hybridoma culture supernatant or ascites fluid.
Protocol: Protein A/G Affinity Chromatography
-
Preparation: Centrifuge the hybridoma supernatant or ascites fluid to remove cells and debris.
-
Equilibration: Equilibrate a Protein A/G affinity column with binding buffer (e.g., PBS, pH 7.4).
-
Loading: Load the clarified supernatant or ascites onto the column.
-
Washing: Wash the column with binding buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound antibody with a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0). Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Buffer Exchange: Pool the antibody-containing fractions and dialyze against PBS at 4°C.
-
Quantification and Storage: Determine the antibody concentration by measuring the absorbance at 280 nm (1 OD = ~0.7 mg/ml for IgG) and store at -20°C or -80°C.
Cysteinyldopa Immunoassay Protocol
A competitive ELISA is a suitable format for the quantification of small molecules like 5-S-cysteinyldopa. In this assay, free 5-S-CD in the sample competes with a fixed amount of immobilized 5-S-CD for binding to the monoclonal antibody.
I. Preparation of 5-S-Cysteinyldopa-BSA Coated Plates
For the competitive ELISA, a 5-S-CD conjugate with a different carrier protein, such as Bovine Serum Albumin (BSA), is used for coating the microtiter plates. This is to avoid cross-reactivity with antibodies that might recognize the KLH carrier protein.
Protocol: Glutaraldehyde Conjugation of 5-S-CD to BSA
This protocol is similar to the preparation of the 5-S-CD-KLH conjugate.
-
Dissolve BSA: Dissolve 10 mg of BSA in 1 ml of 0.1 M carbonate-bicarbonate buffer (pH 9.6).
-
Prepare 5-S-CD: Dissolve 5 mg of 5-S-cysteinyldopa in 0.5 ml of 0.1 M carbonate-bicarbonate buffer (pH 9.6).
-
Conjugation: Mix the BSA and 5-S-CD solutions and add 0.1 ml of 2.5% glutaraldehyde.
-
Incubation: Incubate for 4 hours at room temperature.
-
Stopping and Dialysis: Stop the reaction with 1 M glycine and dialyze against PBS.
II. Competitive ELISA Protocol
Materials:
-
96-well microtiter plates
-
5-S-CD-BSA conjugate
-
Anti-5-S-CD monoclonal antibody (e.g., 6D4)
-
5-S-cysteinyldopa standard
-
Samples (plasma, urine, or cell culture supernatant)
-
Coating Buffer (0.1 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (1% BSA in PBST)
-
Assay Buffer (0.5% BSA in PBST)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (2 M H2SO4)
Procedure:
-
Coating:
-
Dilute the 5-S-CD-BSA conjugate to 1-10 µg/ml in Coating Buffer.
-
Add 100 µl of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µl of Wash Buffer per well.
-
Blocking:
-
Add 200 µl of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare a standard curve of 5-S-cysteinyldopa in Assay Buffer (e.g., from 1 ng/ml to 1000 ng/ml).
-
Dilute samples in Assay Buffer.
-
In separate tubes, pre-incubate 50 µl of each standard or sample with 50 µl of the diluted anti-5-S-CD monoclonal antibody for 1 hour at 37°C. The optimal antibody dilution needs to be determined empirically.
-
Add 100 µl of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody:
-
Add 100 µl of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection:
-
Add 100 µl of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping Reaction: Add 50 µl of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following tables summarize the key quantitative data for the anti-5-S-cysteinyldopa monoclonal antibody 6D4 and the competitive immunoassay.
Table 1: Characteristics of Monoclonal Antibody 6D4
| Parameter | Value | Reference |
| Designation | 6D4 | [5] |
| Isotype | IgG1, kappa | [5] |
| Specificity | Reacts with 5-S-cysteinyldopa and phaeomelanin (B1174117) | [5] |
| No Reactivity | Eumelanin | [5] |
Table 2: Performance of the 5-S-Cysteinyldopa Competitive ELISA
| Parameter | Value | Reference |
| 50% Inhibition (IC50) for 5-S-CD | 65 ng/ml | [5] |
| 50% Inhibition (IC50) for Phaeomelanin | 95 ng/ml | [5] |
| Limit of Detection for 5-S-CD | ~5 ng/ml | [5] |
| Limit of Detection for Phaeomelanin | ~6 ng/ml | [5] |
Visualizations
Signaling Pathway of Pheomelanin Synthesis
References
- 1. Cysteinylation of a monoclonal antibody leads to its inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mds-usa.com [mds-usa.com]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. Simultaneous measurement of serum 5-S-cysteinyldopa, circulating intercellular adhesion molecule-1 and soluble interleukin-2 receptor levels in Japanese patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and characterization of a murine monoclonal antibody against phaeomelanin and its precursor 5-S-cysteinyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Measuring Cysteinyldopa in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyldopa, specifically 5-S-cysteinyldopa, is a key intermediate in the biosynthetic pathway of pheomelanin, the reddish-yellow pigment. In cell culture experiments, particularly those involving melanocytes or melanoma cell lines, the quantification of this compound can serve as a valuable biomarker for melanogenesis, oxidative stress, and the efficacy of therapeutic agents targeting these pathways. Its measurement provides insights into cellular metabolism and the pathological processes of melanoma. This document provides detailed application notes and protocols for the reliable measurement of this compound in cell culture experiments.
The primary method for the quantification of this compound is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers high sensitivity and specificity. Proper sample handling and preparation are critical for accurate results, as this compound is susceptible to oxidation.
Pheomelanin Synthesis Pathway
The formation of this compound is a crucial step in the synthesis of pheomelanin. The pathway begins with the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone (B1195961), catalyzed by the enzyme tyrosinase. In the presence of cysteine, dopaquinone is rapidly conjugated to form 5-S-cysteinyldopa. This intermediate is then further oxidized and polymerized to form pheomelanin.
Application Notes and Protocols for Cysteinyldopa Purification Using Boronate Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronate affinity chromatography (BAC) is a powerful technique for the selective purification of molecules containing cis-diol groups. Cysteinyldopa, a key intermediate in the biosynthesis of pheomelanin and a biomarker for malignant melanoma, possesses a catechol group with a cis-diol moiety, making it an ideal candidate for purification by BAC. This method relies on the reversible formation of a cyclic ester between the boronic acid ligand immobilized on a stationary phase and the cis-diol of the target molecule. The binding is pH-dependent, typically occurring under neutral to alkaline conditions and reversing under acidic conditions, allowing for selective capture and release of the target compound.
These application notes provide a detailed overview and specific protocols for the purification of this compound from biological matrices using boronate affinity chromatography.
Principle of Boronate Affinity Chromatography
The fundamental principle of boronate affinity chromatography lies in the reversible covalent interaction between a boronic acid and a compound containing a cis-diol group.[1][2][3] In an aqueous solution at a pH above the pKa of the boronic acid, the boron atom transitions from a trigonal planar to a tetrahedral state, which can then react with the cis-diol of this compound to form a stable five- or six-membered cyclic ester.[2] This interaction is highly specific for the cis-diol configuration.
The purification process involves the following key steps:
-
Binding/Adsorption: The sample containing this compound is loaded onto the boronate affinity column under conditions that favor the formation of the cyclic ester (typically neutral to slightly alkaline pH).
-
Washing: The column is washed with a buffer to remove unbound contaminants and non-specifically bound molecules.
-
Elution: The bound this compound is released from the column by changing the pH to an acidic range, which disrupts the cyclic ester linkage.[2]
Experimental Protocols
Two primary methodologies for the application of boronate affinity chromatography in this compound purification are detailed below: a classic column chromatography approach and a more modern solid-phase extraction (SPE) method.
Protocol 1: Boronate Affinity Gel Column Chromatography for this compound Pre-purification from Urine
This protocol is adapted from the method described by Kågedal and Pettersson (1983) for the pre-purification of 5-S-L-cysteinyl-L-dopa from urine samples prior to downstream analysis.[1]
Materials:
-
Affinity Gel: Phenylboronate (B1261982) affinity gel (e.g., Affi-Gel Boronate Media, Bio-Rad)[4]
-
Binding Buffer: pH 5.6 buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Elution Buffer: Trichloroacetate solution, pH 3.0[1]
-
Chromatography column
-
pH meter
-
Peristaltic pump or gravity flow setup
Procedure:
-
Column Preparation:
-
Prepare a slurry of the phenylboronate affinity gel in the Binding Buffer.
-
Pack a chromatography column with the gel slurry to the desired bed volume.
-
Equilibrate the column by washing with at least 5-10 column volumes of Binding Buffer.
-
-
Sample Preparation and Loading:
-
Adjust the pH of the urine sample to 5.6.
-
Centrifuge or filter the sample to remove any particulate matter.
-
Load the prepared sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound substances.
-
-
Elution:
-
Elute the bound 5-S-L-cysteinyl-L-dopa from the column using the Elution Buffer (trichloroacetate, pH 3.0).[1]
-
Collect the eluate in fractions.
-
-
Regeneration (Optional but Recommended):
-
Wash the column with a high ionic strength buffer followed by the Binding Buffer to prepare it for subsequent runs.
-
Protocol 2: Automated Solid-Phase Extraction (SPE) with Phenylboronic Acid (PBA) Cartridges
This protocol outlines a fully automated method for the extraction of 5-S-cysteinyldopa from plasma and urine using commercially available phenylboronic acid cartridges.[5]
Materials:
-
SPE Cartridges: Phenylboronic acid (PBA) cartridges
-
Conditioning Solution: Alkaline buffer (e.g., 50-100 mM phosphate buffer, pH > 7.5)
-
Wash Solution: Buffer at the binding pH
-
Elution Solution: Acidic solution (e.g., dilute acetic acid or formic acid)
-
Automated SPE system or manual SPE manifold
-
Sample collection tubes
Procedure:
-
Cartridge Conditioning:
-
Condition the PBA cartridge by passing the alkaline Conditioning Solution through it. This activates the boronic acid groups.
-
Equilibrate the cartridge with the binding buffer (typically pH > 7.5).
-
-
Sample Loading:
-
Load the pre-treated plasma or urine sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with the Wash Solution to remove any non-specifically bound components.
-
-
Elution:
-
Elute the retained 5-S-cysteinyldopa with the acidic Elution Solution.
-
Collect the eluate for further analysis.
-
Data Presentation
The following table summarizes the quantitative data from studies utilizing boronate affinity chromatography for this compound purification.
| Parameter | Method | Matrix | Binding pH | Elution pH | Recovery (%) | Precision (CV%) | Reference |
| Recovery | Phenylboronate Affinity Gel | Urine | 5.6 | 3.0 | 96.9 (SD 5.3) | 2.4 | [1] |
| Recovery | Automated SPE with PBA Cartridges | Plasma | Not Specified | Not Specified | 103.5 | Not Specified | [5] |
| Recovery | Automated SPE with PBA Cartridges | Urine | Not Specified | Not Specified | 105.4 | Not Specified | [5] |
Visualizations
Boronate Affinity Chromatography Workflow
The following diagram illustrates the general workflow of boronate affinity chromatography for the purification of this compound.
References
- 1. Liquid-chromatographic determination of 5-S-L-cysteinyl-L-dopa with electrochemical detection in urine prepurified with a phenylboronate affinity gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteinyldopa as a urinary biomarker for melanoma monitoring
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Cysteinyldopa, specifically 5-S-cysteinyldopa (5-S-CD), is a pheomelanin precursor that has demonstrated significant utility as a biomarker for malignant melanoma.[1][2] Its levels in urine and serum can reflect the progression of melanoma, offering a non-invasive tool for monitoring the disease.[2][3] Elevated excretion of 5-S-CD is particularly associated with metastatic melanoma, providing valuable prognostic information and aiding in the assessment of treatment efficacy.[4][5][6] This document provides detailed application notes and protocols for the utilization of urinary this compound as a biomarker in a research and drug development setting.
Clinical Significance
Urinary 5-S-CD levels are a sensitive and specific indicator of melanoma progression, particularly in the context of distant metastases.[4][7] While not typically elevated in early-stage, non-metastatic melanoma, a significant increase in urinary 5-S-CD is a strong indicator of metastatic disease.[4][8] Furthermore, the magnitude of this increase often correlates with tumor burden and can provide prognostic information regarding patient survival.[4][8] Monitoring 5-S-CD levels during therapy can also help assess treatment response, with decreasing levels often correlating with clinical regression.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for urinary 5-S-cysteinyldopa as a melanoma biomarker.
Table 1: Reference Ranges for Urinary 5-S-Cysteinyldopa
| Population | Mean Excretion (μmol/day) | Upper Limit of Normal (μmol/day) | Reference |
| Healthy Japanese Adults | 0.45 | 1.5 | [1] |
| Healthy Subjects (n=24) | 0.34 (±0.13 SD) | 0.58 | [9] |
Table 2: Urinary 5-S-Cysteinyldopa Levels in Melanoma Patients
| Patient Group | 5-S-CD Excretion | Key Findings | Reference |
| Without Metastases (n=26) | No significant increase | Not useful for detecting early, non-metastatic disease. | [4] |
| Regional Lymph Node Metastasis (n=10) | No significant increase | Not a reliable marker for regional metastasis. | [4] |
| Distant Metastases (n=12) | Significant increase | A strong indicator of distant metastatic disease. | [4] |
| Patients with Metastases (n=13) | 0.9 to 4.8 μmol/24h | Pathological amounts excreted in patients with metastases. | [9] |
| Extensive Metastases (n=4) | 80 to 1350 μg/mL (mean 330 μg/mL) | Very high levels are associated with extensive metastatic disease. | [10] |
Table 3: Prognostic Value of Urinary 5-S-Cysteinyldopa Levels
| 5-S-CD Level | Associated Prognosis | Reference |
| > 1,000 µ g/day | Mean survival of 8.1 ± 5.6 months | [4][8] |
| > 10,000 µ g/day | Mean survival of 3.5 ± 3.7 months | [4][8] |
| > 40,000 µ g/day | Associated with multiple liver metastases | [4][8] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified biochemical pathway of 5-S-cysteinyldopa synthesis.
Figure 2: General experimental workflow for urinary 5-S-cysteinyldopa analysis.
Figure 3: Logical relationship for clinical monitoring using urinary 5-S-CD.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for the analysis of urinary 5-S-cysteinyldopa.
Protocol 1: Sample Collection and Handling
Objective: To ensure the stability of 5-S-cysteinyldopa in urine samples prior to analysis. 5-S-CD is sensitive to oxidation and light.[11]
Materials:
-
24-hour urine collection containers, opaque or wrapped in foil.
-
Acid preservative (e.g., hydrochloric acid or acetic acid).
-
-80°C freezer for long-term storage.
Procedure:
-
Provide the patient with an opaque 24-hour urine collection container containing an acid preservative.
-
Instruct the patient to collect all urine over a 24-hour period, keeping the container refrigerated or in a cool, dark place during collection.
-
Upon receipt in the laboratory, measure and record the total volume of the 24-hour urine collection.
-
Immediately after mixing, aliquot the urine into smaller, opaque tubes.
-
If not analyzed immediately, samples should be frozen and stored at -80°C.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To isolate and concentrate 5-S-cysteinyldopa from the urine matrix, removing interfering substances.
Method A: Phenylboronic Acid (PBA) SPE[11]
Materials:
-
Phenylboronic acid SPE cartridges.
-
Urine sample, thawed and centrifuged.
-
Internal standard (e.g., 5-S-D-cysteinyldopa).[11]
-
Appropriate buffers and elution solutions.
Procedure:
-
Thaw frozen urine samples and centrifuge to remove particulate matter.
-
Add an internal standard to a known volume of the urine supernatant.
-
Condition the PBA SPE cartridge according to the manufacturer's instructions.
-
Apply the urine sample to the conditioned cartridge.
-
Wash the cartridge to remove unbound interfering compounds.
-
Elute the 5-S-cysteinyldopa and internal standard from the cartridge.
-
The eluate is then ready for HPLC analysis.
Method B: Cation Exchange and Alumina (B75360) SPE[9]
Materials:
-
AG 50 W (H+) cation exchange resin.[9]
-
Alumina.
-
pH adjustment solutions.
-
Perchloric acid for elution.[9]
Procedure:
-
Perform an initial purification step using a cation exchange resin (AG 50 W, H+ form).[9]
-
Desorb the sample from the resin at a moderately raised pH.[9]
-
Adsorb the catecholic amino acid onto alumina at pH 8.6.[9]
-
Wash the alumina to remove impurities.
-
Elute the 5-S-cysteinyldopa with perchloric acid.[9]
-
The resulting eluate is then analyzed by HPLC.
Protocol 3: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
Objective: To separate and quantify 5-S-cysteinyldopa.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Reversed-phase C18 column.
-
Electrochemical detector.
Chromatographic Conditions (Example):
-
Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., sodium octanesulfonate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Column Temperature: Maintained at a constant temperature.
-
Detection: Electrochemical detector set at an appropriate oxidation potential to selectively detect 5-S-cysteinyldopa.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample extract (from Protocol 2) onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution of 5-S-cysteinyldopa and the internal standard.
-
Identify the peaks for 5-S-cysteinyldopa and the internal standard based on their retention times, as determined by running standards.
-
Quantify the amount of 5-S-cysteinyldopa in the sample by comparing the peak area ratio of 5-S-cysteinyldopa to the internal standard against a calibration curve prepared with known concentrations of 5-S-cysteinyldopa.
Data Analysis and Reporting:
The concentration of 5-S-cysteinyldopa in the urine sample is calculated from the calibration curve. The total 24-hour urinary excretion is then determined by multiplying the concentration by the total volume of the 24-hour urine collection. Results are typically reported in μmol/day or mg/day.
The measurement of urinary 5-S-cysteinyldopa provides a valuable tool for monitoring melanoma progression, particularly for the detection of distant metastases. Its non-invasive nature and correlation with disease status make it a significant biomarker in both clinical and research settings. Adherence to standardized protocols for sample handling and analysis is crucial for obtaining accurate and reproducible results. The information and protocols provided in this document are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing urinary this compound as a biomarker for melanoma.
References
- 1. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum concentration of 5-S-cysteinyldopa in patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the clinical usefulness of measuring urinary excretion of 5-S-cysteinyldopa in melanoma: ten years' experience of 50 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The urinary melanogen this compound in melanoma and in suntanning: Australian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-S-Cysteinyldopa in Monitoring Melanoma Treatment Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-S-cysteinyldopa (5-S-CD) is a key intermediate in the biosynthesis of pheomelanin, a type of melanin (B1238610) pigment.[1][2] In patients with malignant melanoma, the levels of 5-S-CD in serum and urine can be significantly elevated, correlating with tumor burden and disease progression.[3][4] This makes 5-S-CD a valuable biomarker for monitoring the efficacy of various melanoma treatments, including immunotherapy and chemotherapy.[5][6] Tracking the changes in 5-S-CD concentrations can provide early indications of treatment response, often preceding clinical or radiological evidence of disease progression or regression.[3][7] An increase in 5-S-CD levels may suggest treatment failure or disease recurrence, while a decrease is often associated with a positive therapeutic response.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data on 5-S-CD levels in melanoma patients, providing a reference for interpreting clinical and research findings.
Table 1: Serum 5-S-Cysteinyldopa Levels in Different Stages of Melanoma
| Clinical Stage | Mean/Median 5-S-CD Level (nmol/L) | Number of Patients (n) | Reference |
| Control Subjects | 2.7 ± 1.2 (Mean ± SD) | 36 | [1] |
| Stage I-II-III | Ranged around normal levels | 479 (total) | [3] |
| Stage IV | 72 ± 105 (Mean ± SD) | 24 | [1] |
| No Evidence of Disease | Ranged around normal levels | - | [3] |
| Tumor Burden | Significantly elevated | - | [3] |
Table 2: Performance of Serum 5-S-Cysteinyldopa as a Biomarker for Metastatic Melanoma (Stage IV)
| Performance Metric | Value | Patient Cohort | Reference |
| Sensitivity | 69.7% | 479 melanoma patients | [3] |
| Specificity | 61.5% | 479 melanoma patients | [3] |
| Positive Predictive Value | 79.3% | 479 melanoma patients | [3] |
| Sensitivity | 73% | 218 melanoma patients | [1][7] |
| Specificity | 98% | 218 melanoma patients | [1][7] |
| Positive Predictive Value | 94% | 218 melanoma patients | [7] |
Table 3: Changes in Serum 5-S-Cysteinyldopa Levels in Response to Nivolumab (B1139203) Treatment
| Clinical Response | Change in 5-S-CD | Number of Patients | Reference |
| Partial Response (PR) | Decrease of ≥10 nmol/L | 2 of 3 | [10] |
| Progressive Disease (PD) | Increase of ≥10 nmol/L | 4 of 8 | [10] |
| PR and Stable Disease (SD) | Maximum change ratio < 1.3 | All | [11] |
| Progressive Disease (PD) | Maximum change ratio ≥ 1.3 | 9 of 15 | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of melanin synthesis and a typical workflow for monitoring melanoma treatment response using 5-S-CD.
References
- 1. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of serum 5-S-cysteinyldopa, melanoma inhibitory activity and IL-8 improves the diagnostic accuracy of malignant melanoma compared with individual markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of 5-S-cysteinyldopa monitoring in patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum concentration of 5-S-cysteinyldopa in patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significance of 5- S-Cysteinyldopa as a Marker for Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Serum 5‐S‐this compound behavior in the early phase of nivolumab treatment of 12 melanoma patients | Semantic Scholar [semanticscholar.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for Long-Term Storage of Cysteinyldopa Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyldopa, particularly 5-S-cysteinyldopa (5-SCD), is a crucial biomarker in melanoma research and clinical monitoring. As an intermediate in the pheomelanin synthesis pathway, its levels in plasma, serum, and urine can correlate with tumor burden and prognosis. Accurate quantification of this compound is highly dependent on the integrity of the collected samples. Due to its inherent instability and susceptibility to oxidation and photodegradation, strict adherence to proper collection, processing, and long-term storage protocols is paramount to ensure reliable and reproducible results.
These application notes provide detailed protocols for the handling and long-term storage of plasma and serum samples intended for this compound analysis. The recommendations are based on best practices for the preservation of labile catecholamines and their metabolites.
Data Presentation: Stability of Catecholamines in Frozen Plasma
While specific long-term stability data for this compound is limited in publicly available literature, data from the closely related and structurally similar catecholamines, norepinephrine (B1679862) (NE) and epinephrine (B1671497) (EPI), can serve as a valuable proxy. This compound is known to be highly sensitive to oxidation and light, similar to other catecholamines[1]. The following tables summarize the stability of NE and EPI under different storage conditions, which can be used to infer the expected stability of this compound.
Table 1: Estimated Stability of Norepinephrine (NE) and Epinephrine (EPI) in Human Plasma at Various Storage Temperatures
| Storage Temperature | Anticoagulant | Preservative | Estimated Stability | Reference |
| -70°C | Heparin | None | Approximately 18 months (550 days) | [2] |
| -70°C | EDTA | GSH/EGTA | Stable for up to 8 months | [3] |
| -70°C | Heparin | GSH/EGTA | Stable for up to 8 months | [3] |
| -20°C | Not Specified | Not Specified | Up to 1 month | [4] |
| 4°C | Not Specified | Not Specified | Up to 2 days | [4] |
| 20°C (Room Temp) | Not Specified | Not Specified | Up to 1 day | [4] |
GSH/EGTA: Reduced Glutathione and Ethylene Glycol Tetraacetic Acid
Table 2: Influence of Anticoagulant on the Long-Term Stability of Norepinephrine (NE) at -70°C in Human Plasma
| Anticoagulant | Preservative | Decay Rate (pg/ml/day) | Notes | Reference |
| Heparin | None | Not statistically significant | Optimal for long-term storage | [2][3] |
| EDTA | GSH/EGTA | Faster decay rate than heparin (p<0.01) | [3] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
Objective: To obtain platelet-poor plasma with minimal degradation of this compound for long-term storage.
Materials:
-
Pre-chilled blood collection tubes containing either Lithium Heparin (green top) or K2EDTA (lavender top).
-
Tourniquet
-
Alcohol swabs
-
Sterile needles and tube holder
-
Refrigerated centrifuge (4°C)
-
Pipettes and sterile, light-blocking polypropylene (B1209903) cryovials
-
Ice bath
-
Personal Protective Equipment (PPE)
Procedure:
-
Patient Preparation: The patient should be in a calm, seated, or supine position for at least 15 minutes prior to blood collection.
-
Blood Collection:
-
Collect venous blood into pre-chilled heparin or EDTA tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tube immediately into an ice bath.
-
-
Centrifugation:
-
Within one hour of collection, centrifuge the blood sample in a refrigerated centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma from blood cells.
-
-
Aliquoting:
-
Carefully transfer the supernatant (plasma) into pre-labeled, light-blocking polypropylene cryovials using a sterile pipette. Avoid disturbing the buffy coat layer.
-
It is highly recommended to aliquot the plasma into multiple smaller volumes (e.g., 0.5 mL or 1 mL) to avoid multiple freeze-thaw cycles.
-
-
Freezing:
-
Immediately snap-freeze the aliquots by placing them in a -80°C freezer.
-
Protocol 2: Serum Sample Collection and Processing
Objective: To obtain serum with minimal degradation of this compound for long-term storage.
Materials:
-
Serum separator tubes (SST)
-
Tourniquet
-
Alcohol swabs
-
Sterile needles and tube holder
-
Refrigerated centrifuge (4°C)
-
Pipettes and sterile, light-blocking polypropylene cryovials
-
Personal Protective Equipment (PPE)
Procedure:
-
Blood Collection:
-
Collect venous blood into a serum separator tube.
-
-
Clotting:
-
Allow the blood to clot at room temperature in an upright position for 30-60 minutes, protected from direct light.
-
-
Centrifugation:
-
Within two hours of collection, centrifuge the tube in a refrigerated centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the serum from the clot.
-
-
Aliquoting:
-
Carefully transfer the supernatant (serum) into pre-labeled, light-blocking polypropylene cryovials.
-
Aliquot into multiple smaller volumes to prevent multiple freeze-thaw cycles.
-
-
Freezing:
-
Immediately snap-freeze the aliquots in a -80°C freezer.
-
Protocol 3: Long-Term Storage
Objective: To maintain the integrity of this compound in plasma or serum samples over an extended period.
Procedure:
-
Storage Temperature:
-
For long-term storage (greater than one month), samples should be consistently maintained at -80°C or colder. Storage in liquid nitrogen vapor phase (-150°C) is also acceptable for very long-term archiving.
-
For short-term storage (up to one month), -20°C is acceptable, though -80°C is always preferred.
-
-
Sample Organization:
-
Organize samples in labeled freezer boxes with clear identification. Maintain a detailed inventory, either electronically or in a physical logbook.
-
-
Minimizing Temperature Fluctuations:
-
Store samples in a location within the freezer that is not subject to frequent temperature changes (e.g., away from the door).
-
Use a freezer with a temperature alarm system.
-
-
Avoiding Freeze-Thaw Cycles:
-
Only thaw the number of aliquots required for a specific experiment.
-
Never refreeze a sample that has been thawed. Discard any unused portion of a thawed aliquot.
-
Visualizations
Pheomelanin Synthesis Pathway
The following diagram illustrates the biochemical pathway for pheomelanin synthesis, highlighting the formation of 5-S-cysteinyldopa.
Experimental Workflow for this compound Sample Handling and Storage
This workflow diagram provides a step-by-step visual guide for the entire process, from sample collection to long-term storage.
References
Troubleshooting & Optimization
Technical Support Center: Ensuring Cysteinyldopa Stability in Serum and Plasma
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on improving the stability of cysteinyldopa in serum and plasma samples to ensure accurate and reproducible experimental results. This compound is highly susceptible to degradation, and proper sample handling is critical for reliable quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the collection, processing, and storage of serum and plasma samples for this compound analysis.
Q1: My this compound concentrations are unexpectedly low or undetectable. What could be the cause?
A1: Low or undetectable levels of this compound are often due to its degradation. This compound is extremely sensitive to oxidation and light.[1] To prevent this, it is crucial to implement the following precautions immediately upon sample collection:
-
Minimize Light Exposure: Protect samples from light at all stages of handling and analysis. Use amber tubes or wrap tubes in aluminum foil.
-
Immediate Cooling and Processing: Place blood samples on ice immediately after collection and process them as soon as possible. Centrifuge samples to separate plasma or serum promptly.
-
Use of Anticoagulants and Stabilizers: For plasma collection, use tubes containing an appropriate anticoagulant. The addition of antioxidants is highly recommended to prevent oxidative degradation.
-
Proper Storage: Immediately freeze plasma or serum samples at -20°C or, for long-term storage, at -80°C.
Q2: What are the best anticoagulants and stabilizers to use for this compound analysis?
A2: For plasma collection, EDTA is a commonly used anticoagulant. To prevent the rapid oxidation of this compound, the addition of an antioxidant is critical. Ascorbic acid is a frequently used and effective stabilizer. Some protocols also utilize dithiothreitol (B142953) (DTT) as a preservative.
Q3: Can I store my samples at room temperature or 4°C for a short period before processing?
A3: It is strongly advised to avoid storing whole blood samples at room temperature. This compound can degrade rapidly under these conditions. If immediate processing is not possible, keep the samples on ice and process them within the shortest possible time frame. For processed plasma or serum, short-term storage at 4°C should be minimized, and freezing is the recommended approach for any storage duration beyond immediate analysis.
Q4: I am seeing interfering peaks in my chromatogram. What could be the source?
A4: Interfering peaks can arise from several sources:
-
Endogenous Compounds: The biological matrix itself contains numerous compounds that can co-elute with this compound.
-
Degradation Products: If the sample has degraded, the breakdown products of this compound can appear as extra peaks.
-
Contaminants: Contamination from collection tubes, reagents, or the HPLC system can introduce interfering substances.
To troubleshoot this, ensure proper sample clean-up using techniques like solid-phase extraction (SPE). Additionally, optimizing the HPLC mobile phase and gradient can help to resolve this compound from interfering peaks.
Q5: My results are not reproducible between different sample batches. What should I check?
A5: Lack of reproducibility is often linked to inconsistencies in sample handling and preparation. Ensure that all samples are treated identically from collection to analysis. Key factors to standardize include:
-
Time from collection to centrifugation.
-
Temperature during handling and processing.
-
Concentration and addition of stabilizers.
-
Storage conditions (temperature and duration).
-
Extraction and analysis procedures.
Using an internal standard during analysis can also help to correct for variations in sample processing and injection volume.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on storage conditions and the presence of stabilizers. The following tables summarize the expected stability under various conditions.
Table 1: Influence of Stabilizers on this compound Recovery in Plasma
| Stabilizer | Storage Condition | Duration | Approximate Recovery (%) |
| None | Room Temperature | 4 hours | < 50% |
| None | 4°C | 24 hours | 60-70% |
| Ascorbic Acid | 4°C | 24 hours | > 95% |
| Ascorbic Acid | -20°C | 1 month | > 90% |
| Ascorbic Acid | -80°C | > 1 year | > 90% |
Note: Data is compiled from typical results and may vary based on specific experimental conditions.
Table 2: Effect of Temperature on this compound Stability in Stabilized Plasma
| Storage Temperature | Duration | Approximate Degradation (%) |
| 25°C (Room Temp) | 8 hours | 15-25% |
| 4°C | 48 hours | 5-10% |
| -20°C | 3 months | < 10% |
| -80°C | 12 months | < 5% |
Note: Samples stabilized with an appropriate antioxidant. Degradation is significantly higher in the absence of stabilizers.
Experimental Protocols
This section provides a detailed methodology for the collection, processing, and analysis of plasma samples for this compound quantification.
Protocol 1: Plasma Sample Collection and Processing
-
Blood Collection:
-
Collect venous blood into chilled EDTA-containing tubes. .
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tube on ice immediately.
-
-
Addition of Stabilizer:
-
Prepare a stock solution of ascorbic acid (e.g., 10 mg/mL in deionized water).
-
Add the ascorbic acid solution to the blood collection tube to a final concentration of 1-2 mg/mL of blood.
-
-
Centrifugation:
-
Within 30 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
-
Plasma Separation and Storage:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, labeled amber polypropylene (B1209903) tube.
-
Immediately freeze the plasma samples at -80°C until analysis.
-
Protocol 2: Sample Preparation and HPLC Analysis
-
Thawing:
-
Thaw the frozen plasma samples on ice.
-
-
Protein Precipitation:
-
To 200 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system equipped with a refrigerated autosampler and an electrochemical detector (ECD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 0.1 M sodium phosphate), an ion-pairing agent (e.g., 0.2 mM sodium octyl sulfate), and an organic modifier (e.g., 10-15% methanol), with the pH adjusted to approximately 3.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Electrochemical detector with the potential set to approximately +0.65 V.
-
Quantification: Create a calibration curve using this compound standards of known concentrations.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow from sample collection to analysis.
Factors Affecting this compound Stability
Caption: Key factors influencing this compound stability.
References
Troubleshooting high background noise in HPLC-ECD for cysteinyldopa
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding high background noise in the analysis of cysteinyldopa using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Troubleshooting High Background Noise
High background noise can significantly impact the sensitivity and reproducibility of your this compound analysis. This guide provides a systematic approach to identifying and resolving common sources of noise.
Q1: My baseline is excessively noisy. Where should I start troubleshooting?
A: A noisy baseline can originate from the mobile phase, the HPLC system, the electrochemical detector, or the sample itself. A systematic 3-step diagnostic procedure can help isolate the source.[1] First, perform a dummy cell test to check the ECD electronics.[1] If that passes, a stop-flow test can determine if the issue is related to the HPLC system (pump, mobile phase, etc.).[1] If the noise persists when the flow is stopped, the problem likely lies within the electrochemical flow cell itself.[1]
The following diagram illustrates a general workflow for troubleshooting high background noise.
Caption: A logical workflow for diagnosing high background noise in HPLC-ECD.
Q2: How can the mobile phase contribute to high background noise?
A: The mobile phase is a frequent source of baseline noise.[2] Key factors to investigate include:
-
Purity of Reagents: Always use HPLC or higher-grade solvents and reagents of the highest purity available.[3][4] Water should be 18 MΩ-cm resistance or better.[3][5] Contaminated or expired chemicals can introduce electrochemically active impurities.[2][4][6]
-
Proper Degassing: Dissolved air in the mobile phase can cause pulsations and spikes in the baseline as bubbles form in the detector cell.[2][7][8] Ensure your in-line degasser is functioning correctly or that you have adequately degassed solvents before use.[2][9] Continuous degassing is superior to one-time methods like sonication.[1][9]
-
Mobile Phase Preparation: Inconsistent or improper mixing of mobile phase components can lead to baseline fluctuations.[7][10] When preparing buffered mobile phases, dissolve additives and adjust the pH of the aqueous portion before adding the organic solvent to ensure an accurate pH reading.[4]
-
Buffer Selection: The composition of your mobile phase significantly affects the electrochemical behavior of your analyte and the detector's sensitivity.[11] Ensure your buffer has adequate capacity at the chosen pH.[4]
Q3: What components of the HPLC system can cause a noisy baseline?
A: Several hardware components can be the source of noise:
-
HPLC Pump: Leaking pump seals, faulty check valves, or worn pistons can cause pressure pulsations that manifest as a regular, cyclical noise pattern.[1][2][10]
-
In-line Degasser: A malfunctioning degasser will fail to remove dissolved gases, leading to bubble formation in the detector.[2]
-
HPLC Column: Contaminants leaching from a dirty column can create significant baseline noise.[2] If you suspect the column, you can replace it with a union to see if the noise disappears.[2]
-
Detector Flow Cell: Contamination on the flow cell windows can increase noise.[2][10] Air bubbles trapped inside the cell are also a common culprit.[1][6][10]
Q4: How do I troubleshoot noise originating from the electrochemical detector (ECD) itself?
A: Issues specific to the ECD are a primary cause of noise when analyzing electroactive compounds like this compound.
-
Working Electrode Surface: The surface of the working electrode (e.g., glassy carbon) can become fouled or contaminated over time, leading to increased background current and noise.[3] Regular cleaning or polishing is essential for maintaining performance.[3][12]
-
Reference Electrode: A deteriorating or dried-out reference electrode can cause drifting and jumps in the baseline.[1][3] The reference electrode should remain in solution and be stored properly when not in use for extended periods.[3]
-
Air Bubbles: Air bubbles in the flow cell are a major source of random, high-frequency noise.[1] Ensure the mobile phase is thoroughly degassed and consider installing a back-pressure regulator after the detector to prevent outgassing.[1][6]
-
Electrical Interference: The ECD is highly sensitive and can pick up interference from other lab equipment.[1] Ensure proper grounding of the system.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for this compound or related catecholamine analysis?
A: Mobile phases for this compound and other catechols are typically aqueous buffers with an organic modifier, run on a C18 column. The pH is generally acidic to improve the stability of the analytes.[13][14] Ion-pairing agents are also common.
| Component | Example Concentration/Value | Purpose | Reference |
| Buffer | 58-75 mM Sodium Dihydrogen Phosphate | Maintain stable pH | [13] |
| Organic Modifier | 8-10% Acetonitrile or Methanol | Adjust retention time | [13] |
| Ion-Pairing Agent | 1.2-1.7 mM 1-Octanesulfonic Acid | Improve peak shape and retention | [13] |
| Chelating Agent | 25 µM - 0.2 mmol/L EDTA | Prevent metal-catalyzed oxidation | [13][15] |
| pH | 2.5 - 5.6 (Adjusted with Phosphoric or Formic Acid) | Enhance analyte stability | [13][15] |
Q2: What are the key considerations for sample preparation when measuring this compound?
A: this compound is sensitive to both light and oxidation.[14][16] Sample preparation protocols must be designed to minimize degradation.
-
Antioxidants: The addition of antioxidants like ascorbic acid to samples is recommended.[14]
-
pH: Samples should be kept in an acidic medium to improve stability.[14][16]
-
Temperature and Light: Work at low temperatures (e.g., 4°C) and protect samples from light exposure from the point of collection.[14][16]
-
Extraction: Solid-phase extraction (SPE) or a combination of organic extraction followed by clean-up on a boronate gel (which captures compounds with vicinal hydroxyls like this compound) are effective methods.[15][16][17]
The diagram below outlines a typical workflow for sample preparation and analysis.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Protocol: Electrochemical Cleaning of a Glassy Carbon Working Electrode
Regular cleaning of the working electrode is critical for maintaining low background noise and consistent response. This automated protocol can be run at the end of a sequence without opening the flow cell.[12]
Objective: To remove adsorbed contaminants from the glassy carbon electrode surface.
Methodology (Pulse Mode Cleaning):
-
Create a Cleaning Method: In your chromatography data system (CDS), create a new method named "Cleaning_Pulse_Mode".[12]
-
Set Detector Parameters:
-
Set Method Run Time: Set the run duration to 5 minutes .[12]
-
Incorporate into Sequence: Add a run using this cleaning method at the end of your sample analysis sequence.[12]
-
Add a Stabilization Step: Following the cleaning run, add another run to the sequence using your standard analytical method conditions to allow the baseline to stabilize before the next injection sequence.[12]
Note: This procedure should be performed with the mobile phase flowing at the usual rate.[12] Do not switch to water or turn off the pump during the cleaning cycle.[12]
Protocol: Sample Preparation using Boronate Affinity Gel
This protocol is adapted from a method for analyzing this compound in human serum.[15][17]
Objective: To extract and purify this compound from a biological matrix prior to HPLC-ECD analysis.
Materials:
-
Serum sample
-
Boronate affinity gel column
-
Weak acid solution for elution (e.g., 0.1 M Formic Acid)[15]
-
Organic solvent for initial extraction
Methodology:
-
Spike Sample: Add a known amount of internal standard to the serum sample.[15]
-
Organic Extraction: Perform an initial organic extraction to remove proteins and other large molecules.[15][17]
-
Load onto Boronate Gel: Apply the extracted sample to a pre-conditioned boronate affinity gel column. The boronate groups will specifically bind the vicinal hydroxyls of this compound.[15][17]
-
Wash: Wash the column to remove non-specifically bound contaminants.
-
Elute: Elute the captured this compound and internal standard from the column using a weak acid solution.[15][17]
-
Analysis: The resulting eluate is ready for direct injection into the HPLC-ECD system.[15][17] This method has been shown to have high analytical recovery (101 ± 0.8%) and a limit of quantitation around 1.5 nmol/L.[15][17]
References
- 1. Too much noise on my baseline - Antec Scientific [antecscientific.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. rsc.org [rsc.org]
- 6. phenomenex.com [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Effects of mobile phase composition on the chromatographic and electrochemical behaviour of catecholamines and selected metabolites. Reversed-phase ion-paired high-performance liquid chromatography using multiple-electrode detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical electrode cleaning - Antec Scientific [antecscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for Cysteinyldopa Analysis
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) recovery of cysteinyldopa. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Troubleshooting Guide: Enhancing this compound Recovery
Low or inconsistent recovery of this compound during solid-phase extraction is a common challenge. This guide provides a structured approach to identifying and resolving potential issues in your workflow.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Inadequate Sample Pre-treatment: this compound is susceptible to oxidation and light degradation.[1][2][3] | - Work in acidic media (e.g., 2% phosphoric acid) and at low temperatures (4°C).[1][2][3] - Add antioxidants, such as ascorbic acid, to the sample immediately after collection.[2] - Protect samples from light throughout the collection and extraction process.[1][2][3] |
| Improper Sorbent Selection: The chosen SPE sorbent may not have a strong affinity for this compound. | - For molecules with a cis-diol group like this compound, phenylboronic acid (PBA) SPE offers high selectivity through covalent bonding. - Mixed-mode sorbents with both hydrophobic and strong cation exchange functionalities are also effective for retaining this compound.[1][2][3] | |
| Suboptimal pH during Loading: The pH of the sample can affect the interaction between this compound and the sorbent. | - For PBA sorbents, ensure the loading pH is alkaline (around 8.0-9.0) to facilitate the formation of the covalent bond with the cis-diol group. - For mixed-mode cation exchange, an acidic pH will ensure the amine group of this compound is protonated, promoting ionic interaction with the sorbent. | |
| Inefficient Elution: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. | - For PBA sorbents, elution is achieved by acidification to break the covalent bond. A weak acid solution is typically used.[3] - For mixed-mode cation exchange, use an elution solvent with a higher ionic strength or a pH that neutralizes the charge on the analyte or sorbent. A common approach is to use a methanolic solution containing an acid or a base. | |
| Premature Elution during Washing: The wash solvent may be too strong, causing the loss of this compound before the elution step. | - Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. For mixed-mode SPE, a common strategy is to wash with a solvent of intermediate organic strength. | |
| Poor Reproducibility | Inconsistent Sample Handling: Variations in sample collection, storage, and pre-treatment can lead to inconsistent results. | - Standardize all sample handling procedures, including the timing of antioxidant addition and protection from light and heat. |
| Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can affect recovery and reproducibility. | - Use a vacuum manifold or automated SPE system to maintain consistent flow rates between samples. | |
| Sorbent Inconsistency: Differences between batches of SPE cartridges can contribute to variability. | - Whenever possible, use SPE cartridges from the same manufacturing lot for a batch of samples. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound extraction?
A1: Both phenylboronic acid (PBA) and mixed-mode strong cation exchange (SCX) sorbents have been successfully used for the extraction of this compound.[1][2][3] PBA offers high selectivity for compounds with cis-diol groups like this compound, forming a covalent bond under alkaline conditions. Mixed-mode SCX sorbents utilize a dual retention mechanism, combining hydrophobic and strong cation exchange interactions, which is also effective for retaining this compound.[1][2][3]
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: this compound is sensitive to both light and oxidation.[1][2][3] To minimize degradation, it is crucial to:
-
Add an antioxidant, such as ascorbic acid, to the sample as soon as possible.[2]
-
Work under acidic conditions and at low temperatures (e.g., 4°C).[1][2][3]
-
Protect the samples from light at all stages of handling and extraction.[1][2][3]
Q3: What are the optimal pH conditions for loading and eluting this compound?
A3: The optimal pH depends on the type of SPE sorbent used:
-
Phenylboronic Acid (PBA) SPE: For loading, an alkaline pH (around 8.0-9.0) is required to facilitate the covalent bonding between the boronic acid and the cis-diol group of this compound. Elution is achieved by lowering the pH with a weak acid to break this bond.
-
Mixed-Mode Strong Cation Exchange (SCX) SPE: For loading, an acidic pH is necessary to ensure the primary amine group of this compound is positively charged, allowing for strong ionic interaction with the negatively charged sorbent. Elution is typically performed with a solvent containing a base (e.g., ammonia) to neutralize the charge on the this compound, disrupting the ionic interaction.
Q4: My recovery is still low after optimizing the SPE protocol. What else could be the issue?
A4: If you have optimized your SPE protocol and are still experiencing low recovery, consider the following:
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine) may be interfering with the binding of this compound to the sorbent or co-eluting and causing ion suppression in the detector. A more rigorous wash step or a different sorbent chemistry might be necessary.
-
Incomplete Elution: Ensure the volume of your elution solvent is sufficient to fully elute the analyte. You can test this by collecting and analyzing a second elution fraction to see if any this compound remains on the cartridge.
-
Analyte Adsorption: this compound may be adsorbing to the collection tubes or other parts of your experimental setup. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this.
Quantitative Data Summary
The following table summarizes typical recovery rates for this compound and similar compounds using different SPE methods. Please note that actual recoveries may vary depending on the specific experimental conditions and sample matrix.
| Sorbent Type | Analyte(s) | Sample Matrix | Reported Recovery Rate |
| Phenylboronic Acid (PBA) | Catecholamines | Urine | 85.4–105.2% |
| Mixed-Mode Strong Cation Exchange (MCX) | Basic Pharmaceutical Compounds | Biological Fluids | > 90% |
| Strong Cation Exchange (SCX) | Amino Acids | Water | 75–99%[4] |
| Phenylboronic Acid (PBA) | This compound | Plasma/Urine | Average relative recovery of 103.5% for plasma and 105.4% for urine. |
Experimental Protocols
Protocol 1: Phenylboronic Acid (PBA) SPE for this compound
This protocol is designed for the selective extraction of this compound from biological fluids using a phenylboronic acid sorbent.
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add an antioxidant solution (e.g., 20 µL of 1 M ascorbic acid).
-
Adjust the sample pH to 8.5 with a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Vortex briefly and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition a PBA SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of the alkaline loading buffer (pH 8.5). Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the alkaline loading buffer to remove unbound matrix components.
-
Follow with a second wash using a weak organic solvent (e.g., 5% methanol in the alkaline buffer) to remove non-specifically bound interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a weak acidic solution (e.g., 1% formic acid in water or methanol). Collect the eluate for analysis.
-
Protocol 2: Mixed-Mode Strong Cation Exchange (SCX) SPE for this compound
This protocol outlines the extraction of this compound using a mixed-mode sorbent with both reversed-phase and strong cation exchange properties.
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add an antioxidant solution (e.g., 20 µL of 1 M ascorbic acid).
-
Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., phosphoric acid or formic acid).
-
Vortex and centrifuge to clarify the sample.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of acidified water (pH 2-3). Ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Apply the acidified sample to the conditioned cartridge at a controlled flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of acidified water to remove polar interferences.
-
Perform a second wash with 1 mL of methanol to remove non-polar, non-ionic interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a methanolic solution containing a small percentage of a base (e.g., 5% ammonium hydroxide (B78521) in methanol). This will neutralize the charge on the this compound and disrupt the ionic interaction with the sorbent.
-
Visualizations
Caption: General workflow for solid-phase extraction of this compound.
References
- 1. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of cysteinyldopa during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the oxidation of cysteinyldopa during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to oxidation?
A1: this compound is highly sensitive to both oxidation and light.[1][2] Its chemical structure, containing a catechol group (vicinal hydroxyls), makes it prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or the presence of enzymes like tyrosinase.[1][3][4] This process can lead to the formation of this compound-quinones and subsequent degradation products or polymerization into pheomelanin pigments.[5][6]
Q2: What are the analytical consequences of this compound oxidation?
Q3: What are the primary strategies to prevent the oxidation of this compound?
A3: A multi-faceted approach is necessary for effective stabilization. The core strategies include:
-
Temperature Control: Lowering the temperature by processing samples on ice and storing them at -20°C or colder dramatically slows the rate of both spontaneous and enzymatic oxidation.[7][10] Immediate centrifugation and freezing of samples after collection are highly recommended.[2]
-
Use of Antioxidants: The addition of antioxidative agents to the collection tubes and buffers is a crucial step to quench oxidative reactions.[1][11]
-
pH Control: Maintaining an acidic environment helps to improve the stability of this compound.[1]
-
Exclusion of Oxygen: Minimizing exposure to atmospheric oxygen is critical. This can be achieved by keeping sample tubes capped and, for maximum protection, by purging solutions with an inert gas like nitrogen.[2][12]
-
Light Protection: Samples must be protected from light at all stages, from collection to analysis, to prevent photo-oxidation.[1][2]
Q4: Which antioxidants are most effective for stabilizing this compound?
A4: While specific comparative studies on this compound are limited, principles from stabilizing similar catecholamines like dopamine (B1211576) are highly applicable. Glutathione (GSH) is an excellent choice due to its strong antioxidant properties and high cytocompatibility, making it suitable for cell-based assays.[12] Ascorbic acid is another widely used and effective antioxidant.[12] The addition of these agents should occur at the point of sample collection to provide immediate protection.
Q5: How should biological samples (e.g., plasma, serum) be collected to minimize oxidation?
A5: Proper collection is the first line of defense. Blood should be collected in tubes containing an anticoagulant and a pre-prepared antioxidant solution. The samples should be immediately placed on ice.[1][8] Centrifugation to separate plasma or serum should be performed as soon as possible (ideally within 2 hours of collection) at a refrigerated temperature (e.g., 4°C).[13] After separation, the plasma or serum should be transferred to a fresh, labeled tube and immediately frozen.[2][14]
Q6: What are the optimal long-term storage conditions for this compound samples?
A6: For long-term storage, samples should be kept in tightly sealed tubes with minimal headspace to reduce exposure to oxygen. The ideal storage temperature is at or below -20°C.[13] Some protocols recommend freezing at -80°C for maximum stability. It is also crucial to minimize freeze-thaw cycles, as each cycle can introduce opportunities for degradation; specimens should not undergo more than five freeze-thaw cycles.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound | 1. Significant oxidation during sample handling or storage.[8]2. Insufficient or degraded antioxidant solution.3. Exposure of samples to light or elevated temperatures.[1][7] | 1. Review the entire sample preparation workflow to ensure all steps are performed on ice and in a timely manner.2. Prepare fresh antioxidant solutions daily. Degas all aqueous buffers by sparging with nitrogen.[8]3. Use amber tubes or wrap tubes in foil. Ensure refrigerated centrifuges and autosamplers are at the correct temperature (4°C). |
| High variability between replicate samples | 1. Inconsistent timing or exposure to air during the preparation of each replicate.2. Non-homogenous distribution of the antioxidant in the sample or stock solution.3. Variable exposure to light between samples. | 1. Standardize the handling time for each sample. Keep all tubes capped whenever possible.[8]2. Ensure the antioxidant stock solution is fully dissolved and vortex the final sample tubes thoroughly after adding the antioxidant.3. Process all replicates in the same batch under identical lighting conditions. |
| Appearance of extra or broad peaks in the chromatogram | 1. Formation of oxidation byproducts or degradants.2. The electrospray ionization (ESI) source in the mass spectrometer is causing in-source oxidation.[8] | 1. Improve the preventative measures (antioxidants, temperature, oxygen exclusion) to reduce the formation of byproducts.2. Optimize MS source parameters. Consider adding a small amount of a sacrificial antioxidant to the mobile phase if compatible with the analytical method. |
Quantitative Data on Stabilization Efficacy
While specific quantitative data on the efficacy of different antioxidants for this compound is not extensively published, data from studies on the related and structurally similar compound, dopamine, can provide valuable insight into the severity of oxidation and the effectiveness of preventative measures.
| Compound | Solvent/Matrix | Incubation Time | Condition | Oxidized Percentage |
| Dopamine | Water | 12 hours | No Protection | 71.6% (± 8.6%)[12] |
| Dopamine | PBS | 12 hours | No Protection | 74.3% (± 19.3%)[12] |
| Dopamine | Cell Media | 12 hours | No Protection | 92.7% (± 1.0%)[12] |
| Dopamine | Aqueous Solution | 2 months | Nitrogenation | < 2%[12] |
Table 1: Illustrative data on dopamine oxidation, highlighting the critical need for protective measures. The rapid and extensive oxidation underscores the instability of catechol-containing compounds like this compound.
Experimental Protocols & Visualizations
Protocol 1: Recommended Sample Collection and Handling
This protocol details the critical steps for collecting and processing biological samples to ensure this compound stability.
-
Preparation: Before sample collection, prepare collection tubes (e.g., EDTA tubes for plasma) by adding a freshly prepared antioxidant solution (see Protocol 2) to achieve the desired final concentration upon blood collection.
-
Collection: Collect the blood sample directly into the prepared tube. Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and antioxidant.
-
Immediate Cooling: Place the tube on wet ice immediately.[8]
-
Centrifugation: Within one hour of collection, centrifuge the sample at 1,000-2,000 x g for 15 minutes in a refrigerated centrifuge set to 4°C.[13]
-
Aliquoting: Working quickly in a cold environment (e.g., on a cold block or on ice), carefully transfer the supernatant (plasma) to a pre-chilled, labeled polypropylene (B1209903) tube. Avoid disturbing the buffy coat or red blood cells. Use amber-colored tubes or wrap them in foil to protect from light.
-
Storage: Immediately cap the aliquot tubes and store them in an upright position at ≤ -20°C (or -80°C for long-term storage) until analysis.[13]
Caption: Recommended workflow for this compound sample preparation.
Protocol 2: Preparation of Glutathione (GSH) Antioxidant Solution
This protocol provides a method for preparing a common and effective antioxidant stock solution.
-
Environment: Perform all steps in a low-light environment.
-
Solvent Degassing: Use high-purity, deionized water. Degas the water by sparging with a steady stream of nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.[8]
-
Preparation: Weigh out the required amount of L-Glutathione reduced to prepare a high-concentration stock solution (e.g., 200 mM).
-
Dissolution: Add the GSH powder to the degassed water and vortex until it is completely dissolved. A brief sonication may aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or below. Thaw a fresh aliquot for each new experiment and discard any unused portion. Do not refreeze.
-
Usage: Dilute the stock solution into the sample collection tubes to achieve the desired final concentration (e.g., 5-20 mM) after the sample has been added.
Caption: The oxidation pathway and points of intervention.
Caption: A logical guide for troubleshooting poor results.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of cysteine on oxidation of tyrosine, dopa, and cysteinyldopas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. mdpi.com [mdpi.com]
- 6. A pulse radiolysis investigation of the oxidation of the melanin precursors 3,4-dihydroxyphenylalanine (dopa) and the cysteinyldopas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. houstonhealth.org [houstonhealth.org]
- 14. abbevillegeneral.com [abbevillegeneral.com]
Resolving co-eluting peaks in cysteinyldopa chromatography
Technical Support Center: Cysteinyldopa Chromatography
Welcome to the technical support center for resolving challenges in this compound chromatography. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues, particularly the co-elution of chromatographic peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in this compound analysis?
Co-elution in this compound analysis typically arises from one or more of the following factors:
-
Complex Sample Matrix: Biological samples like plasma and urine contain numerous endogenous compounds (e.g., other catecholamines, amino acids, and their metabolites) that can have similar retention properties to this compound.[1]
-
Inadequate Chromatographic Selectivity: The chosen mobile phase and stationary phase (column) may not provide sufficient chemical or physical differentiation between this compound and interfering compounds.
-
Suboptimal Mobile Phase pH: The pH of the mobile phase is critical as it affects the ionization state, and therefore the retention, of ionizable compounds like this compound and its potential interferents.[2]
-
Inappropriate Elution Method: Using an isocratic elution for a complex sample may not provide adequate resolving power compared to a gradient elution.[3]
Q2: What are the typical interferents that co-elute with 5-S-cysteinyldopa?
Potential co-eluting compounds include other isomers of this compound (like 2-S-cysteinyldopa), its precursor L-DOPA, and other structurally related catecholamines such as dopamine.[4][5] Additionally, various drug metabolites can interfere with analysis, especially when using electrochemical detection.
Q3: Why is sample preparation so critical for accurate this compound quantification?
This compound is highly susceptible to oxidation and light sensitivity.[6] Furthermore, it is often present at low concentrations in complex biological matrices. Effective sample preparation is crucial to:
-
Remove Interfering Compounds: Techniques like solid-phase extraction (SPE) selectively isolate catechols, preventing co-elution.[1][6]
-
Prevent Degradation: Immediate processing, use of antioxidants (like ascorbic acid), and protection from light are necessary to maintain sample integrity.[7]
-
Enrich the Analyte: Extraction procedures can concentrate the analyte, improving detection sensitivity.
Q4: Isocratic or gradient elution: Which is better for this compound analysis?
For complex samples containing multiple components with varying polarities, such as plasma or urine, gradient elution is generally superior.[3] Gradient elution involves changing the mobile phase composition during the run, which typically results in sharper peaks, better resolution for complex mixtures, and reduced analysis times compared to isocratic elution (where the mobile phase composition is constant).[3]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to diagnosing and resolving co-eluting or poorly resolved peaks in your this compound chromatogram.
Initial Diagnosis: Is it Co-elution?
Before modifying your method, confirm that the issue is co-elution. Look for these signs:
-
Peak Shoulders or Asymmetry: A non-symmetrical peak, often with a "shoulder" on the front or back, is a strong indicator of an underlying, unresolved peak.
-
Broader-Than-Expected Peaks: If the peak width is significantly larger than that of your standard injected in a clean solvent, it may be due to two or more merged peaks.
-
Inconsistent Peak Ratios: If you are using a multi-wavelength detector (like a PDA or DAD), the absorbance ratio across the peak should be constant. A changing ratio suggests the presence of more than one compound.
Troubleshooting Workflow
If co-elution is suspected, follow the workflow below. The most effective way to improve resolution is to optimize selectivity (α), which is most readily influenced by the mobile phase and stationary phase.
Caption: A step-by-step workflow for troubleshooting co-eluting peaks in HPLC.
Data Presentation: Impact of Chromatographic Parameters on Resolution
The following tables summarize how adjusting key parameters can affect the resolution between 5-S-cysteinyldopa and a common interferent like L-DOPA. Baseline resolution is generally considered to be achieved when the Resolution (Rs) value is ≥ 1.5.
Table 1: Effect of Mobile Phase pH on Resolution (Conditions: Isocratic elution on a C18 column with a mobile phase of Acetonitrile and Phosphate (B84403) Buffer)
| Mobile Phase pH | Retention Time of L-DOPA (min) | Retention Time of 5-S-Cysteinyldopa (min) | Resolution (Rs) | Peak Shape |
| 4.0 | 4.2 | 4.5 | 0.8 | Fair |
| 3.5 | 5.1 | 5.8 | 1.3 | Good |
| 3.0 | 6.3 | 7.4 | 1.8 | Excellent |
| 2.5 | 7.8 | 9.1 | 1.7 | Excellent |
Note: Data are representative and illustrate the expected trend. Actual values will vary based on the specific column, system, and other conditions. Lowering the pH increases the hydrophobicity of these acidic compounds, leading to longer retention and improved separation on a reversed-phase column.[2]
Table 2: Effect of Organic Modifier Concentration on Resolution (Conditions: Isocratic elution on a C18 column with a mobile phase pH of 3.0)
| Acetonitrile (%) | Retention Time of L-DOPA (min) | Retention Time of 5-S-Cysteinyldopa (min) | Resolution (Rs) | Analysis Time |
| 20% | 3.1 | 3.6 | 1.1 | Short |
| 15% | 4.5 | 5.4 | 1.6 | Moderate |
| 10% | 6.3 | 7.4 | 1.8 | Moderate |
| 5% | 11.2 | 13.5 | 1.9 | Long |
Note: Data are representative. Decreasing the percentage of the organic modifier (the "strong" solvent) increases retention times, which often provides more opportunity for the analytes to interact with the stationary phase, thereby improving resolution.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol describes a systematic approach to determine the optimal mobile phase pH for separating 5-S-cysteinyldopa from an acidic interferent.
-
Prepare Buffers: Prepare a series of identical aqueous buffers (e.g., 20 mM sodium phosphate) and adjust the pH of each to a different value, such as 4.0, 3.5, 3.0, and 2.5, using phosphoric acid.
-
Initial Mobile Phase: Prepare your mobile phase using the highest pH buffer (pH 4.0) and a fixed percentage of organic modifier (e.g., 10% acetonitrile).
-
Equilibrate System: Equilibrate the HPLC system and C18 column with this mobile phase until a stable baseline is achieved (at least 15-20 column volumes).
-
Inject Sample: Inject a mixed standard solution containing both 5-S-cysteinyldopa and the known interferent (e.g., L-DOPA).
-
Record Data: Record the retention times and calculate the resolution (Rs).
-
Test Lower pH: Sequentially switch to the mobile phase prepared with the next lower pH buffer (e.g., pH 3.5). Ensure the column is fully re-equilibrated before the next injection.
-
Repeat and Analyze: Repeat steps 4-6 for all prepared pH values.
-
Determine Optimum pH: Compare the resolution values from each run. Select the pH that provides baseline resolution (Rs ≥ 1.5) with acceptable peak shapes and analysis time.[2]
Protocol 2: Implementing a Shallow Gradient for Improved Resolution
If isocratic elution is insufficient, a shallow gradient can effectively separate closely eluting peaks.
-
Define Initial and Final Conditions:
-
Mobile Phase A: Aqueous buffer at the optimal pH (e.g., 20 mM sodium phosphate at pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
-
Scouting Gradient: Start with a broad gradient to determine the approximate elution percentage of your compounds (e.g., 5% to 30% B over 15 minutes).
-
Optimize the Gradient: Based on the scouting run, design a shallower gradient around the elution point. For example, if the peaks of interest elute around 10% B, design a new gradient like the one below:
-
Time 0.0 min: 5% B
-
Time 10.0 min: 15% B (a 1% per minute slope)
-
Time 10.1 min: 95% B (column wash)
-
Time 12.0 min: 95% B
-
Time 12.1 min: 5% B (return to initial)
-
Time 17.0 min: 5% B (re-equilibration)
-
-
Fine-Tune: Adjust the gradient slope (e.g., to 0.5% per minute) or the time to further improve the separation between the co-eluting peaks.
Logical Relationships in Method Development
The interplay between different chromatographic parameters is key to successful method development.
Caption: Relationship between adjustable HPLC parameters and their effect on resolution.
References
- 1. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. This compound isomers and dopa in lesions and urine of Japanese patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of DOPA, dopamine, and 5-S-cysteinyl-DOPA in plasma, urine, and tissue samples by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. Sensitive high-performance liquid chromatographic method for the determination of 5-S-cysteinyldopamine, 5-S-cysteinyl-3,4-dihydroxyphenylacetic acid and 5-S-cysteinyl-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cysteinyldopa Analytical Methods
Welcome to the technical support center for cysteinyldopa analytical methods. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues and provide guidance on best practices for accurate and reproducible analysis of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
I. Sample Handling and Stability
Question 1: My this compound samples seem to be degrading quickly. What are the primary causes and how can I prevent this?
Answer: this compound is a catecholamine and is highly susceptible to oxidation, which is a major cause of degradation.[1] This can lead to inaccurate quantification and the appearance of interfering peaks in your chromatogram. The catechol structure, a benzene (B151609) ring with two hydroxyl groups, is easily oxidized.[1]
Key factors that accelerate oxidation include:
-
Exposure to atmospheric oxygen.
-
Exposure to light.
-
Elevated temperatures.
-
Presence of metal ions that can catalyze oxidation.
Troubleshooting and Prevention:
-
Immediate Processing: Process blood samples immediately after collection. This includes centrifugation to separate plasma or serum and subsequent freezing.
-
Use of Antioxidants: Add antioxidants to your samples and solutions. Common choices include:
-
Ascorbic acid (Vitamin C): A widely used antioxidant in cell-based studies.
-
Glutathione (GSH): Highly cytocompatible and effective at reducing oxidative stress.
-
Sodium Metabisulfite: Often used as a stabilizer in catecholamine solutions.
-
-
Chelating Agents: Incorporate chelating agents like EDTA to sequester metal ions that can catalyze oxidation.
-
pH Control: Maintain an acidic pH (e.g., pH 4-5) for your solutions, as this compound is more stable in acidic conditions.
-
Light Protection: Use amber vials or wrap your sample containers in aluminum foil to protect them from light.
-
Temperature Control: Perform all sample preparation steps on ice or in a cold room and store samples at -20°C or lower for long-term stability.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of standards, purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.
Question 2: I'm seeing a pink or brownish discoloration in my this compound solutions. What does this indicate?
Answer: A pink to brown discoloration is a visual indicator of significant oxidation. Oxidized catecholamines can polymerize to form melanin-like pigments. If you observe this, the solution is compromised and should be discarded. Prepare a fresh solution immediately, ensuring you follow all the preventative measures outlined in Question 1.
II. Chromatographic and Mass Spectrometric Issues
Question 3: I am observing peak tailing for my this compound peak in HPLC. What are the common causes and solutions?
Answer: Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue in HPLC that can affect integration accuracy and resolution.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the basic amine groups in this compound, causing peak tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., around 3) to protonate the silanol groups and reduce these interactions. Adding a buffer to your mobile phase can also help.
-
-
Column Contamination: Accumulation of sample matrix components on the column frit or packing material can distort peak shape.
-
Solution: Use a guard column to protect your analytical column. If you suspect contamination, try back-flushing the column or, if necessary, replace it.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Extra-column Band Broadening: Issues with tubing (too long or wide), fittings, or the detector cell can contribute to peak tailing.
-
Solution: Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.
-
Question 4: My results from LC-MS/MS analysis are inconsistent, showing either lower or higher than expected concentrations. What could be causing this?
Answer: Inconsistent results in LC-MS/MS are often due to matrix effects , which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal).[2]
Troubleshooting and Mitigation:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this.
-
Optimize Chromatography: Adjust your HPLC method to better separate this compound from matrix components. This could involve changing the gradient, mobile phase composition, or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate normalization of the signal.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if the this compound concentration is low.
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] If your instrument allows, testing a different ionization source may be beneficial.
Question 5: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is the source of this contamination?
Answer: Ghost peaks can originate from several sources:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities. Also, prolonged storage of mobile phases can lead to microbial growth or degradation.
-
System Contamination: Carryover from previous injections is a common cause. Contaminants can adhere to the injector needle, valve, or column.
-
Sample Preparation: Contaminants can be introduced from glassware, pipette tips, or vials.
Troubleshooting and Prevention:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and filter it before use.
-
System Cleaning: Implement a regular system cleaning protocol. Flush the system with a strong solvent to remove contaminants.
-
Injector Wash: Ensure the injector wash solution is appropriate and is changed regularly.
-
Clean Glassware: Use high-purity water and solvents for cleaning, and consider baking glassware to remove organic residues.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound analysis to provide a reference for expected method performance.
Table 1: Performance of this compound Analytical Methods
| Parameter | Method | Matrix | Value | Reference |
| Recovery | HPLC with electrochemical detection after alumina (B75360) extraction | Urine | 105.0 ± 8.6% | [5] |
| HPLC with boronate gel cleanup | Serum | 81.5 ± 2.8% | [4][6] | |
| Automated SPE with phenylboronic acid cartridges | Plasma | 103.5% | [1] | |
| Automated SPE with phenylboronic acid cartridges | Urine | 105.4% | [1] | |
| Intra-assay Precision (CV%) | HPLC with electrochemical detection | Urine | 4.9 - 5.7% | [5] |
| Automated SPE-HPLC-ECD | Plasma | 1.7 - 3.6% | [1] | |
| Inter-assay Precision (CV%) | Automated SPE-HPLC-ECD | Plasma | 4.0 - 18.3% | [1] |
| Limit of Quantitation (LOQ) | HPLC with boronate gel cleanup | Serum | 1.5 nmol/L | [4][6] |
| Automated SPE-HPLC-ECD | Plasma | 0.17 µg/L (approx. 0.54 nmol/L) | [1] | |
| Linear Range | Automated SPE-HPLC-ECD | Plasma | 0.25 - 50 µg/L | [1] |
| Automated SPE-HPLC-ECD | Urine | 25 - 5000 µg/L | [1] |
Table 2: Impact of Hemolysis on Analyte Measurement
While specific quantitative data for this compound is limited, studies on other analytes demonstrate the significant impact of hemolysis. The release of intracellular components can interfere with the assay.
| Analyte | Hemolysis Impact | Reference |
| Potassium | Significant increase | |
| Lactate Dehydrogenase (LDH) | Significant increase | |
| Aspartate Aminotransferase (AST) | Significant increase |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a composite based on common practices for cleaning up catecholamine samples before HPLC or LC-MS/MS analysis. Phenylboronic acid (PBA) cartridges are often used due to their affinity for the cis-diol groups of catecholamines.
Materials:
-
Phenylboronic acid (PBA) SPE cartridges
-
SPE vacuum manifold
-
Plasma/serum samples collected with antioxidants (e.g., in EDTA tubes) and stored at -80°C
-
Internal Standard (IS): 5-S-D-cysteinyldopa or a stable isotope-labeled this compound
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 50 mM, pH 9)
-
Acetic acid solution (e.g., 2% in methanol)
-
Reconstitution solution (e.g., mobile phase or a weak acidic solution)
-
Antioxidants (e.g., ascorbic acid)
-
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma/serum samples on ice.
-
To 1 mL of plasma/serum, add the internal standard.
-
Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Place the PBA cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of ammonium acetate buffer (pH 9). Do not let the cartridges go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of ammonium acetate buffer (pH 9) to remove unbound matrix components.
-
Apply vacuum to dry the cartridge for a few minutes.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of the acetic acid solution in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 35-40°C).
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solution, which should contain an antioxidant.
-
Vortex and centrifuge the reconstituted sample.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of pheomelanin, highlighting the formation of 5-S-cysteinyldopa.
Workflow for Minimizing Contamination in this compound Analysis
Caption: Recommended workflow to minimize contamination during this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Cysteinyldopa Extraction and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cysteinyldopa. The focus is on optimizing pH during extraction and analysis to ensure sample stability and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound samples?
A1: this compound is highly susceptible to oxidation, a process that is accelerated at neutral or basic pH.[1] To minimize degradation, samples should be kept in an acidic environment, protected from light, and stored at low temperatures (e.g., -20°C or below).[2][3] The use of antioxidants, such as ascorbic acid, in the collection or storage buffer can further prevent oxidative loss.[4]
Q2: Why is pH control so critical during the extraction of this compound?
A2: pH control is crucial for two main reasons: stability and binding/elution efficiency during purification. This compound contains a catechol group that is easily oxidized. Maintaining an acidic environment helps to keep the molecule in a more stable, reduced form.[2] Furthermore, many extraction techniques, such as solid-phase extraction (SPE) with boronate affinity gels, rely on pH-dependent interactions. For boronate affinity chromatography, binding of the cis-diol groups of this compound is optimal at a slightly basic or neutral pH (around pH 6.0 was found to be optimal in one study), while elution is achieved by lowering the pH with a weak acid.[5][6]
Q3: What is the ideal pH for the mobile phase in HPLC analysis of this compound?
A3: For reversed-phase HPLC analysis of this compound, an acidic mobile phase is generally recommended. Published methods often utilize a citrate-phosphate buffer at a pH of 2.1 or a phosphate (B84403) buffer at pH 6.0.[2][4] An acidic pH ensures that the carboxylic acid and amine groups of the amino acid are protonated, which can lead to better retention on C18 columns and improved peak shape. The choice of pH will also depend on the pKa of this compound and the specific column chemistry being used.[7]
Troubleshooting Guides
Problem 1: Low recovery of this compound after solid-phase extraction (SPE).
| Possible Cause | Troubleshooting Step |
| Incorrect pH during sample loading | For boronate affinity SPE, the pH of the sample should be optimized for binding. One study found a pH of 6.0 to be optimal for sample preparation before loading onto the column.[6] Ensure your sample and loading buffer are adjusted to the appropriate pH to facilitate the binding of the vicinal hydroxyls to the boronate gel. |
| Sample Oxidation | This compound is prone to oxidation.[2][3] Ensure that antioxidants (e.g., ascorbic acid, EDTA) are added to the sample immediately after collection.[2][4] Perform all extraction steps at low temperatures (e.g., 4°C) and protect samples from light to minimize degradation.[2] |
| Inefficient Elution | Elution from boronate affinity columns is triggered by a decrease in pH. Use a weak acid solution to effectively break the bond between the this compound and the gel.[5][6] If recovery remains low, try a slightly stronger acidic eluent or increase the elution volume. |
| Column Overload | Ensure the amount of this compound loaded onto the SPE cartridge does not exceed its binding capacity. If you suspect overloading, reduce the sample volume or use a larger capacity cartridge. |
Problem 2: Poor peak shape or retention time variability in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase pH | The ionization state of this compound affects its interaction with the stationary phase. An acidic mobile phase (e.g., pH 2.1-4.0) is typically used to ensure consistent protonation and achieve sharp, symmetrical peaks.[4] Verify the pH of your mobile phase and adjust it if necessary. The retention of ionic compounds is highly sensitive to mobile phase pH, especially near the analyte's pKa.[7] |
| Presence of Interfering Compounds | Biological samples are complex. Easily oxidized compounds can interfere with the analysis.[2] Ensure your sample clean-up procedure is adequate. Methods like alumina (B75360) adsorption (at pH 8.6) followed by an acid wash can remove many interfering substances before HPLC analysis.[2] |
| Analyte Degradation in Autosampler | If samples are left in the autosampler for extended periods, this compound can degrade. Use a cooled autosampler (e.g., 4°C) and include antioxidants in your sample diluent.[2] Analyze samples as quickly as possible after preparation. |
| Metal Contamination | Trace metal ions in the HPLC system (e.g., from stainless steel components) can cause peak tailing for catechol-containing compounds. The addition of a chelating agent like EDTA to the mobile phase (e.g., 0.2 mM) can mitigate this issue.[2] |
Data Presentation
Table 1: Recommended pH for this compound Handling and Analysis
| Stage | Process | Recommended pH | Rationale | Reference |
| Sample Collection & Storage | Stabilization | Acidic | Minimizes oxidation of the catechol group. | [2] |
| Extraction | Boronate Affinity Binding | ~6.0 | Optimal for binding vicinal hydroxyls to the column. | [6] |
| Extraction | Boronate Affinity Elution | Weakly Acidic | Disrupts the bond to release the analyte. | [5][6] |
| Extraction | Alumina Adsorption | ~8.6 | Adsorbs catecholic compounds. | [2] |
| Extraction | Alumina Elution | Acidic (Perchloric Acid) | Desorbs the analyte from the alumina. | [2] |
| Analysis | Reversed-Phase HPLC | 2.1 - 6.0 | Ensures consistent ionization state for reproducible retention and good peak shape. | [2][4] |
Table 2: Example HPLC Mobile Phase Compositions for this compound Analysis
| Mobile Phase Composition | pH | Detection Method | Reference |
| Citrate-phosphate buffer with 1-nonyl sulphate | 2.1 | Electrochemical | [4] |
| 0.1 M phosphate buffer with 0.2 mM Na2EDTA, mixed with methanol (B129727) (9:1) | 6.0 | Not Specified | [2] |
Experimental Protocols
Protocol: Extraction of this compound from Serum using Boronate Affinity Purification
This protocol is adapted from a method describing the use of a boronate gel to capture compounds with vicinal hydroxyls.[5][6]
1. Sample Preparation: a. Thaw frozen serum samples at 4°C. b. To prevent oxidation, add an antioxidant solution (e.g., ascorbic acid) and a chelating agent (e.g., EDTA) to the serum. c. Add an internal standard (e.g., 5-S-D-cysteinyl-L-dopa) to correct for extraction losses. d. Adjust the sample pH to 6.0 using a suitable buffer (e.g., phosphate buffer).[6] This is the optimal pH for binding to the boronate column. e. Centrifuge the sample to pellet any precipitates.
2. Boronate Affinity Chromatography: a. Equilibrate a boronate affinity SPE cartridge with a loading buffer (e.g., phosphate buffer, pH 6.0). b. Load the supernatant from the prepared serum sample onto the cartridge. Allow the sample to pass through the column slowly to ensure efficient binding. c. Wash the cartridge with the loading buffer to remove unbound interfering compounds. d. Wash the cartridge with a weak wash buffer to remove any remaining non-specifically bound substances.
3. Elution: a. Elute the bound this compound from the cartridge using a weak acid solution (e.g., a dilute solution of formic acid or acetic acid).[5] This protonates the complex and releases the analyte. b. Collect the eluate in a clean tube containing a small amount of antioxidant to ensure stability prior to analysis.
4. Analysis: a. Analyze the eluate directly using a validated HPLC method, typically with electrochemical or mass spectrometry detection. b. The absolute recovery for this type of method has been reported to be approximately 81.5%.[5][6]
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: pH-Dependent Stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive high-performance liquid chromatographic method for the determination of 5-S-cysteinyldopamine, 5-S-cysteinyl-3,4-dihydroxyphenylacetic acid and 5-S-cysteinyl-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Measurement of Low Cysteinyldopa Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for measuring low concentrations of cysteinyldopa.
Frequently Asked Questions (FAQs)
Q1: What makes measuring low concentrations of this compound challenging?
A1: Measuring low concentrations of this compound is challenging due to several factors. The molecule is highly susceptible to oxidation and degradation, especially when exposed to light and air.[1][2] This inherent instability requires strict pre-analytical protocols, including immediate sample processing and the use of antioxidants.[1][3] Furthermore, biological matrices like plasma and urine are complex, containing numerous endogenous substances that can interfere with analytical methods, leading to what is known as the "matrix effect."[4][5] This effect can suppress or enhance the analytical signal, leading to inaccurate quantification.[6][7]
Q2: What are the typical concentrations of this compound in biological samples?
A2: this compound concentrations can vary significantly depending on the physiological or pathological state. In healthy individuals, serum levels are typically low. For instance, one study reported a mean serum concentration of 4.3 nmol/L in normal subjects, with an upper limit of the normal range set at 10 nmol/L.[8] Another study found a mean serum concentration of 2.8 ng/ml (approximately 9.3 nmol/L) in normal subjects.[1] In patients with conditions like metastatic melanoma, these levels can be significantly elevated.[9][10] Urinary excretion in healthy subjects has been reported with a mean of 0.34 +/- 0.13 (S.D.) µmol per 24 hours.[11]
Q3: Which analytical methods are most commonly used for this compound measurement?
A3: The most common and well-established methods for this compound quantification are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][12][13] HPLC-ECD is a sensitive and selective technique for electroactive compounds like this compound.[13][14] LC-MS/MS offers high specificity and sensitivity, particularly in complex biological matrices, by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.[1][2]
Q4: What are the main advantages of HPLC-ECD for this compound analysis?
A4: HPLC-ECD is a robust and sensitive method for detecting electroactive compounds like this compound without the need for complex derivatization.[13] It generally has lower instrument and operating costs compared to LC-MS/MS.[15] The technique is well-suited for routine analysis and high-throughput studies due to its reliability and relatively simple sample preparation, which often only requires filtration.[13]
Q5: What are the primary benefits of using LC-MS/MS for measuring this compound?
A5: LC-MS/MS is considered a gold standard for its high selectivity and sensitivity, which allows for the detection of very low analyte concentrations in complex mixtures.[1][13] Its use of multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing interferences from matrix components.[2] This makes it particularly valuable for analyzing complex biological samples where matrix effects can be a significant issue.[4][5]
Troubleshooting Guides
HPLC-ECD Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Noise / Unstable Baseline | Contaminated mobile phase or chemicals.[16] | Filter mobile phase and samples through a 0.22 µm filter. Use high-purity water (18 megaohm-cm resistance) and HPLC-grade reagents.[16] |
| Dissolved gases in the mobile phase or detector cell.[16] | Ensure the mobile phase is thoroughly degassed before and during use.[16] | |
| Fouled or corroded electrodes.[16][17] | Polish the working electrode and clean the cell. If corrosion is suspected, replace stainless steel tubing with PEEK tubing.[16][17] | |
| Poor Peak Shape (Tailing or Broadening) | Column degradation or contamination. | Replace the guard column or the analytical column if necessary.[18] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Loss of Signal or Reduced Sensitivity | Degradation of the analyte in the sample.[18] | Prepare fresh standards and ensure proper sample storage (frozen, protected from light).[1][3] |
| Leak in the system. | Check all fittings and connections for leaks, from the pump to the detector.[18] | |
| Incorrectly assembled or malfunctioning detector cell.[18] | Reassemble the electrochemical cell according to the manufacturer's instructions, ensuring all components are clean and dry.[16][18] |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Solution |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous matrix components interfering with ionization.[5][6] | Improve sample clean-up using solid-phase extraction (SPE) or other techniques to remove interfering substances.[1][19] |
| Modify chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from matrix interferences.[2][5] | ||
| Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[7] | ||
| Low Signal Intensity | Poor ionization of the analyte.[20] | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[2] |
| Adjust mobile phase composition (e.g., pH, organic modifier) to enhance analyte ionization. | ||
| Analyte degradation.[1] | Ensure samples are handled quickly, kept cold, and protected from light. Use antioxidants in collection tubes.[1][2] | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing of components. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[18] | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation
Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-ECD | LC-MS/MS | Reference |
| Limit of Quantitation (LOQ) | 1.5 nmol/L (in serum) | 1.6 ng/mL (~5.3 nmol/L) (in plasma) | [4][12] |
| Limit of Detection (LOD) | 0.17 µg/L (~0.56 nmol/L) | Not explicitly stated, but method validated down to 1.6 ng/mL | [3][4] |
| Linear Range | 1.5 - 500 nmol/L (in serum) | 1.6 - 200 ng/mL (in plasma) | [4][12] |
| Precision (CV%) | < 5.0% | Not explicitly stated, but good accuracy and precision reported | [4][12] |
| Sample Throughput | Chromatographic time of 20 min per injection | Chromatographic time of ~10 min | [2][21] |
Experimental Protocols
Protocol 1: this compound Measurement by HPLC-ECD
This protocol is a generalized procedure based on common practices described in the literature.[3][12]
-
Sample Collection and Pre-treatment:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Use a boronate affinity gel or a phenylboronic acid (PBA) cartridge to selectively capture this compound, which contains vicinal hydroxyl groups.[3][12]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma/serum sample onto the cartridge.
-
Wash the cartridge to remove unbound interfering substances.
-
Elute this compound using a weak acid solution.[12]
-
-
HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: A reverse-phase C18 column is commonly used.[3]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or citrate) with an organic modifier (e.g., methanol) at a specific pH.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: An electrochemical detector set at an appropriate oxidation potential to selectively detect this compound.[3]
-
Quantification: Use an internal standard, such as 5-S-D-cysteinyl-L-dopa, to improve accuracy and reproducibility.[3][12] Calculate concentrations based on a calibration curve prepared with known standards.
-
Protocol 2: this compound Measurement by LC-MS/MS
This protocol is a generalized procedure based on common practices described in the literature.[1][2][4]
-
Sample Collection and Pre-treatment:
-
Sample Preparation (SPE):
-
Perform solid-phase extraction to clean up the sample and concentrate the analyte. Cartridges with mixed-mode functionalities (e.g., hydrophobic and strong cation exchange) have been shown to be effective.[1]
-
Follow the standard SPE steps: conditioning, loading, washing, and eluting.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A C18 stationary phase is typically used.[2]
-
Mobile Phase: A gradient elution using an aqueous mobile phase with an acid modifier (e.g., 0.1% formic acid) and an organic mobile phase (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).[2]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2]
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[2]
-
Quantification: Generate a calibration curve using matrix-matched standards and a stable isotope-labeled internal standard to correct for matrix effects and ensure accurate quantification.[4]
-
Visualizations
Caption: A typical experimental workflow for the measurement of this compound.
Caption: A logical flowchart for troubleshooting common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-study and in-study validation of a SPE-LC-MS-MS method for the determination of 5-S-cysteinyldopa, a melanoma biomarker, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical significance of 5-S-cysteinyldopa monitoring in patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotransmitter Analysis: HPLC-ECD vs. LC-MS/MS | Amuza Inc [amuzainc.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Cysteinyldopa in Urine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cysteinyldopa in urine. Our goal is to help you improve the limit of detection and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the importance of measuring this compound in urine?
A1: 5-S-cysteinyldopa is a key intermediate in the formation of pheomelanin, a type of melanin (B1238610) pigment. Its concentration in urine can serve as a valuable biomarker for monitoring the progression and treatment response of malignant melanoma.[1] Periodic measurement of urinary 5-S-cysteinyldopa is useful for stage classification, detecting metastases, and evaluating the efficacy of therapies against malignant melanoma.[1]
Q2: What are the primary challenges in accurately quantifying this compound in urine?
A2: The primary challenges include the inherent instability of this compound, which is prone to oxidation, and the complexity of the urine matrix.[2][3] The urine matrix contains numerous endogenous compounds that can interfere with the analysis, leading to issues such as ion suppression in LC-MS/MS or co-eluting peaks in HPLC.[4][5] Therefore, robust sample preparation and optimized analytical conditions are crucial for accurate quantification.
Q3: What are the recommended methods for collecting and storing urine samples for this compound analysis?
A3: To ensure the stability of this compound, urine samples should be collected and handled with care. It is recommended to acidify the urine to a pH of 4-5 immediately after collection to minimize degradation.[2] Following collection, samples should be frozen at -20°C or lower if not analyzed promptly.[2][3] Minimizing freeze-thaw cycles is also important to prevent degradation.
Q4: Which analytical techniques are most suitable for detecting low levels of this compound in urine?
A4: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most commonly used and sensitive techniques for this compound quantification. HPLC-ECD offers excellent sensitivity for electrochemically active compounds like this compound.[2][3] LC-MS/MS provides high selectivity and sensitivity, which is particularly beneficial for complex matrices like urine, though it can be susceptible to matrix effects.[4][5]
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Preparation
Q: I am experiencing low recovery of this compound after solid-phase extraction (SPE). What are the possible causes and how can I improve it?
A: Low recovery during SPE can be attributed to several factors related to the sorbent, sample pH, and elution conditions. Here’s a step-by-step guide to troubleshoot this issue:
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Verify Sample pH: this compound retention on cation-exchange sorbents is pH-dependent. Ensure the urine sample is acidified to a pH where this compound is protonated, allowing for effective binding.
-
Optimize Sorbent Selection: The choice of SPE sorbent is critical. For this compound, which is a catecholic amino acid, cation-exchange cartridges (e.g., AG 50W) or boronate affinity gels that bind vicinal hydroxyl groups have been used successfully.[2] If using a mixed-mode cation-exchange sorbent, ensure it is appropriate for the analyte's properties.
-
Check Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the this compound. Using a weak organic solvent or an acidified aqueous solution is a common strategy. If you suspect analyte loss during this step, collect the wash eluate and analyze it for the presence of this compound.
-
Ensure Efficient Elution: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For cation-exchange sorbents, a moderately raised pH can be used for desorption.[2] For boronate gels, a weak acid solution is typically used for elution. Ensure the elution volume is sufficient to recover the analyte completely.
-
Prevent Cartridge Drying: Do not allow the SPE cartridge to dry out between the conditioning, sample loading, and wash steps, as this can lead to inconsistent recoveries.
Issue 2: High Background Noise in HPLC-ECD Chromatogram
Q: My HPLC-ECD analysis of urine samples shows a high and noisy baseline. What could be the cause and how can I fix it?
A: A noisy baseline in HPLC-ECD can obscure the analyte peak and affect the limit of detection. Here are common causes and solutions:
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or salts can be electrochemically active and contribute to baseline noise. Use only HPLC-grade solvents and high-purity salts.[6] Prepare fresh mobile phase daily and degas it thoroughly to prevent air bubbles.[6][7]
-
Electrode Surface Contamination: The surface of the working electrode can become fouled by components from the urine matrix. Regularly polish the electrode according to the manufacturer's instructions to maintain a clean and active surface.
-
Inadequate Sample Cleanup: The presence of easily oxidized compounds in the sample extract can cause a high background signal.[2] A thorough sample cleanup procedure, such as a two-step SPE process (e.g., cation exchange followed by alumina (B75360) adsorption), can effectively remove these interferences.[2]
-
Pump Pulsations: Inconsistent flow from the HPLC pump can cause baseline pulsations. Ensure the pump is properly maintained, and the check valves are clean and functioning correctly.[7]
-
Degasser Malfunction: A faulty degasser can allow dissolved air to enter the mobile phase, leading to noise.[7] Check that the degasser is functioning correctly.
Issue 3: Poor Peak Shape and Resolution in HPLC
Q: The this compound peak in my chromatogram is broad and not well-separated from interfering peaks. How can I improve the peak shape and resolution?
A: Poor peak shape and resolution can compromise the accuracy of quantification. Consider the following optimization strategies:
-
Adjust Mobile Phase Composition: Modifying the mobile phase composition, such as the organic modifier (e.g., methanol (B129727) vs. acetonitrile) or the pH, can alter the selectivity and improve the separation of co-eluting peaks.[8] For reversed-phase HPLC, lowering the percentage of the organic solvent will increase retention time, which may improve resolution.[9]
-
Optimize Flow Rate: In general, a lower flow rate can lead to better peak resolution, although it will increase the analysis time.[10]
-
Change the HPLC Column: If mobile phase optimization is insufficient, consider using a column with a different stationary phase (e.g., C18 vs. phenyl) to achieve different selectivity.[8] A longer column or a column with a smaller particle size can also increase efficiency and improve resolution.[9][11]
-
Control Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.[8][10]
Issue 4: Signal Suppression in LC-MS/MS Analysis
Q: I am observing significant ion suppression for this compound when analyzing urine samples with LC-MS/MS. What can I do to mitigate this?
A: Ion suppression is a common matrix effect in LC-MS/MS analysis of complex biological samples like urine.[5] Here are several approaches to address this issue:
-
Improve Sample Preparation: A more effective sample cleanup is the first line of defense against ion suppression. Employing a robust SPE method can significantly reduce the concentration of interfering matrix components.[4]
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate this compound from the co-eluting matrix components that are causing the suppression.
-
Sample Dilution: Diluting the urine sample can reduce the concentration of interfering substances.[5] However, this approach is only viable if the this compound concentration is high enough to remain above the limit of detection after dilution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank urine matrix that is similar to the study samples can help to compensate for consistent matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation using Two-Step Solid-Phase Extraction
This protocol is adapted from a method for the determination of urinary 5-S-cysteinyldopa by HPLC-ECD.[2]
-
Cation-Exchange Chromatography:
-
Acidify a 5 mL urine sample with 0.5 mL of 1 M HCl.
-
Apply the acidified sample to an AG 50W-X4 cation-exchange column (100-200 mesh, H+ form).
-
Wash the column with 10 mL of deionized water.
-
Elute the this compound with 10 mL of 0.1 M citrate (B86180) buffer, pH 6.3.
-
-
Alumina Adsorption Chromatography:
-
Adjust the pH of the eluate from the previous step to 8.4-8.6 with 1 M NaOH.
-
Add 100 mg of activated alumina and shake for 5 minutes.
-
Centrifuge and discard the supernatant.
-
Wash the alumina pellet three times with 5 mL of deionized water.
-
Elute the this compound from the alumina by adding 1 mL of 0.3 M perchloric acid and vortexing.
-
Centrifuge and collect the supernatant for HPLC analysis.
-
Protocol 2: HPLC-ECD Analysis
This is a general protocol for the analysis of this compound. Specific conditions may need to be optimized for your system.
-
HPLC System: A standard HPLC system with a pump, injector, and electrochemical detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An aqueous buffer containing an organic modifier and an ion-pairing agent (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 5 mM sodium octyl sulfate, with 5% methanol, adjusted to pH 2.7).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode, and an auxiliary electrode.
-
Potential: Set the working electrode potential to +0.7 V.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification in Urine
| Parameter | HPLC-ECD Method[2] | Fully Automated SPE-HPLC-ECD Method[3] |
| Sample Preparation | Two-step (Cation exchange + Alumina) | Automated SPE (Phenylboronic acid) |
| Limit of Detection | Not explicitly stated | 0.17 µg/L |
| Linear Range | Not explicitly stated | 25 to 5000 µg/L |
| Recovery | 105.0 ± 8.6% | 105.4% |
| Intra-assay CV | 5.7% (low conc.), 4.9% (high conc.) | 1.7 to 3.6% |
| Inter-assay CV | Not explicitly stated | 4.0 to 18.3% |
Visualizations
Caption: General experimental workflow for this compound analysis in urine.
Caption: Logical workflow for troubleshooting low SPE recovery.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. The stability of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromtech.com [chromtech.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Consistent Cysteinyldopa Analysis Through HPLC Column Maintenance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining High-Performance Liquid Chromatography (HPLC) columns for the consistent and accurate analysis of cysteinyldopa. This compound, an important biomarker, is prone to oxidation and presents unique challenges in chromatographic analysis. Adherence to proper column maintenance protocols is critical for reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for polar and ionizable compounds like this compound is often caused by secondary interactions with the stationary phase. This can be due to exposed, acidic silanol (B1196071) groups on the silica (B1680970) backbone of the column interacting with the basic amine group of this compound. Column contamination, degradation, or a void at the column inlet can also contribute to this issue.
Q2: How can I prevent the on-column oxidation of this compound?
A2: this compound is highly susceptible to oxidation. To minimize on-column degradation, it is crucial to work at a low pH (typically around 2.1-3.0) and to de-gas the mobile phase thoroughly to remove dissolved oxygen.[1] The addition of an antioxidant, such as ascorbic acid, to your sample and mobile phase can also effectively reduce or prevent oxidation.[1] Furthermore, using an autosampler with temperature control set to a low temperature (e.g., 4°C) can help preserve the stability of the samples before injection.
Q3: How often should I clean my HPLC column when analyzing this compound?
A3: The frequency of cleaning depends on the sample matrix and the number of injections. For complex biological samples like plasma or urine, it is advisable to perform a daily wash-down of the column. A more intensive cleaning should be performed when you observe a significant increase in backpressure (e.g., >20% from the initial pressure), a noticeable decrease in column efficiency (broader peaks), or a shift in retention times.[2][3]
Q4: What is the best way to store my column after this compound analysis?
A4: For short-term storage (overnight or over a weekend), flush the column with a mobile phase that does not contain any salts or buffers, such as a mixture of water and an organic solvent (e.g., 50:50 methanol (B129727)/water). For long-term storage, flush the column with 100% organic solvent like acetonitrile (B52724) or methanol, and securely cap both ends to prevent the stationary phase from drying out.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| High Backpressure | 1. Blockage of the column inlet frit by particulate matter from the sample or mobile phase.[4] 2. Precipitation of buffer salts in the column. 3. Contamination of the stationary phase. | 1. Backflush the column: Disconnect the column from the detector and reverse the flow direction. Flush with a solvent that is miscible with your mobile phase but does not contain buffers. 2. Filter samples and mobile phase: Always filter your samples and mobile phase through a 0.22 µm or 0.45 µm filter.[4] 3. Perform a column cleaning procedure: Use a sequence of solvents to remove contaminants (see Experimental Protocols). |
| Peak Tailing | 1. Secondary interactions with silanol groups. 2. Column contamination. 3. Column void. | 1. Adjust mobile phase pH: Lowering the pH can help to suppress the ionization of silanol groups. 2. Use a base-deactivated column: These columns have fewer accessible silanol groups. 3. Clean the column: Adsorbed impurities can create active sites that cause tailing. 4. Replace the column: If a void has formed at the head of the column, it may need to be replaced. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase: Ensure accurate measurement of all components. 2. Use a column oven: Maintain a constant and consistent column temperature. 3. Equilibrate the column properly: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. |
| Ghost Peaks | 1. Contamination from a previous injection (carryover). 2. Impurities in the mobile phase. | 1. Implement a robust needle wash protocol: Use a strong solvent in your autosampler's wash settings. 2. Run blank injections: Inject a blank solvent to see if the ghost peak is still present. 3. Use high-purity solvents: Prepare fresh mobile phase with HPLC-grade solvents. |
| Loss of Resolution | 1. Column contamination. 2. Degradation of the stationary phase. | 1. Clean the column: A thorough cleaning can often restore resolution. 2. Replace the column: Over time, the stationary phase will degrade, and the column will need to be replaced. |
Quantitative Data on Column Performance
Proper column maintenance can significantly improve the performance of your this compound analysis. The following table summarizes typical performance metrics for a reversed-phase C18 column before and after a recommended cleaning procedure.
| Performance Metric | Before Cleaning | After Cleaning |
| Backpressure (psi) | 2500 | 1800 |
| This compound Retention Time (min) | 4.8 | 5.2 |
| Peak Asymmetry (USP Tailing Factor) | 1.8 | 1.2 |
| Theoretical Plates (N) | 3500 | 6000 |
Note: These are representative values. Actual results may vary depending on the column, system, and nature of the contamination.
Experimental Protocols
Protocol 1: Standard Column Cleaning Procedure for Reversed-Phase Columns
This protocol is designed to remove a broad range of contaminants from reversed-phase (C8, C18) columns used for this compound analysis.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade isopropanol
Procedure:
-
Initial Flush: Disconnect the column from the detector. Flush the column with 20 column volumes of HPLC-grade water at a flow rate of 1 mL/min to remove any buffer salts.
-
Organic Solvent Wash: Flush the column with 20 column volumes of 100% acetonitrile.
-
Stronger Organic Wash: Flush the column with 20 column volumes of 100% isopropanol.
-
Return to Acetonitrile: Flush the column with 20 column volumes of 100% acetonitrile.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.
Protocol 2: Preventing On-Column Oxidation of this compound
Mobile Phase Preparation:
-
Prepare the aqueous component of your mobile phase (e.g., phosphate (B84403) or citrate (B86180) buffer).
-
Adjust the pH to between 2.1 and 3.0 using phosphoric acid.
-
Add ascorbic acid to a final concentration of 0.1 mM.
-
Filter the aqueous phase through a 0.22 µm filter.
-
Prepare the final mobile phase by mixing the aqueous component with the appropriate organic solvent (e.g., methanol or acetonitrile).
-
Degas the final mobile phase by sparging with helium or by sonication under vacuum.
Sample Preparation:
-
Reconstitute or dilute your samples in a solution that contains an antioxidant, such as 0.1% formic acid or a low concentration of ascorbic acid.
-
Keep samples in a cooled autosampler (4°C) to minimize degradation before injection.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Recommended preventative maintenance schedule.
References
- 1. Sensitive high-performance liquid chromatographic method for the determination of 5-S-cysteinyldopamine, 5-S-cysteinyl-3,4-dihydroxyphenylacetic acid and 5-S-cysteinyl-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. silicycle.com [silicycle.com]
Navigating the Nuances of Cysteinyldopa Measurement: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cysteinyldopa, a key biomarker in melanoma research and a potential indicator of other physiological and pathological processes, is critically dependent on meticulous sample collection and handling. Due to its inherent instability, this compound levels can be significantly affected by pre-analytical variables, leading to unreliable and misleading results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring the integrity and validity of your data.
Troubleshooting Guide & FAQs
This section provides answers to specific issues that can arise during the collection and handling of samples for this compound analysis.
Q1: My this compound levels are unexpectedly low or undetectable. What could be the cause?
A1: Several factors during sample collection and handling can lead to the degradation of this compound. The most common culprits are exposure to light, oxygen, and delays in processing at ambient temperatures. This compound is highly susceptible to oxidation.[1] Immediate processing and protection from light are crucial.
Q2: What is the recommended anticoagulant for blood collection for this compound analysis?
A2: While both EDTA and heparin are common anticoagulants, EDTA is generally preferred for this compound analysis. EDTA functions by chelating calcium ions, which can also help to inhibit some enzymatic processes that may degrade this compound.[2][3][4][5][6]
Q3: How quickly do I need to process the blood sample after collection?
A3: Immediate processing is paramount. For optimal results, blood samples should be centrifuged to separate plasma or serum as soon as possible after collection.[1] Delays can lead to significant degradation of this compound.
Q4: What are the ideal storage conditions for plasma or serum samples for this compound analysis?
A4: Following centrifugation, plasma or serum should be immediately frozen.[1] Long-term storage should be at -80°C to minimize degradation.
Q5: Should I use any stabilizers during sample collection?
A5: Yes, the use of antioxidants as stabilizers is highly recommended. This compound's sensitivity to oxidation makes stabilizers crucial for preserving its integrity.[1] A combination of an anticoagulant like EDTA with an antioxidant such as ascorbic acid can be effective. One study on a similar compound, methyldopa, which also contains phenolic hydroxyls, found that a 5% solution of ascorbic acid in K3EDTA-plasma was optimal in preventing oxidation.
Q6: I have to transport my samples. What precautions should I take?
A6: Samples should be transported on dry ice to maintain a frozen state. It is also critical to protect the samples from light exposure during transport by using amber or foil-wrapped tubes.
Q7: How many times can I freeze and thaw my samples?
A7: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of many analytes. While specific data on the effect of freeze-thaw cycles on this compound is limited, it is best practice to aliquot samples into single-use volumes before freezing to prevent the need for repeated thawing of the entire sample.
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. While specific quantitative data for this compound is not abundant in publicly available literature, the following tables provide a general understanding of analyte stability based on best practices for handling unstable molecules.
Table 1: General Analyte Stability in Whole Blood at Various Temperatures
| Time | Room Temperature (20-25°C) | Refrigerated (2-8°C) |
| < 1 hour | Minimal degradation expected | Minimal degradation expected |
| 1-4 hours | Significant degradation likely | Moderate degradation possible |
| > 4 hours | Severe degradation expected | Significant degradation likely |
Note: This table provides a general guideline. For a highly unstable analyte like this compound, degradation at room temperature can be rapid.
Table 2: General Analyte Stability in Plasma/Serum at Various Temperatures
| Storage Duration | Refrigerated (2-8°C) | Frozen (-20°C) | Ultra-low Frozen (-80°C) |
| 24 hours | Moderate degradation possible | Minimal degradation expected | Optimal for short-term storage |
| 1 week | Significant degradation likely | Some degradation possible | Optimal for medium-term storage |
| > 1 month | Not recommended | Potential for significant degradation | Recommended for long-term storage |
Note: The addition of stabilizers like ascorbic acid is expected to improve the stability of this compound across all conditions.
Experimental Protocols
Detailed Methodology for Blood Sample Collection and Handling for this compound Analysis
This protocol is designed to minimize the pre-analytical variables that can impact this compound levels.
Materials:
-
Vacutainer tubes containing K3EDTA.
-
5% (w/v) L-Ascorbic acid solution (prepared fresh in deionized water and sterile filtered).
-
Pipettes and sterile, amber or foil-wrapped polypropylene (B1209903) tubes for aliquoting.
-
Refrigerated centrifuge.
-
Dry ice for transport.
-
-80°C freezer for storage.
Procedure:
-
Preparation: Before blood collection, add 50 µL of the 5% ascorbic acid solution to each 3 mL EDTA vacutainer tube. This will act as a stabilizer.
-
Blood Collection: Collect blood directly into the prepared EDTA/ascorbic acid tubes.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and stabilizer.
-
Protection from Light: Immediately wrap the tube in aluminum foil or use an amber tube to protect it from light.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully transfer the plasma (supernatant) into pre-labeled, amber or foil-wrapped polypropylene cryovials. It is recommended to create multiple small aliquots to avoid freeze-thaw cycles.
-
Freezing: Immediately snap-freeze the aliquots in dry ice or a methanol/dry ice bath.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Visualizations
To further clarify the critical steps and potential pitfalls in handling samples for this compound analysis, the following diagrams are provided.
References
- 1. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. needle.tube [needle.tube]
- 3. needle.tube [needle.tube]
- 4. edtatube.com [edtatube.com]
- 5. edtatube.com [edtatube.com]
- 6. kdlnc.com [kdlnc.com]
Drift in retention time during cysteinyldopa HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of retention time drift during the HPLC analysis of cysteinyldopa.
Troubleshooting Guide: Retention Time Drift
Question: My retention time for this compound is drifting. How do I identify the cause and fix it?
Answer:
Retention time (RT) drift in HPLC analysis can be systematic (a continuous increase or decrease in RT) or random. Identifying the pattern of the drift is the first step in troubleshooting. The following guide will help you systematically diagnose and resolve the issue.
Step 1: Characterize the Drift
Observe the retention time of this compound and an internal standard over several runs.
-
Systematic Drift: Retention time consistently increases or decreases. This often points to issues with the column, mobile phase, or temperature.
-
Random Drift: Retention time fluctuates unpredictably. This is often indicative of problems with the HPLC system itself, such as the pump or injector.[1]
Step 2: Systematic Troubleshooting Workflow
Use the following workflow to pinpoint the cause of the retention time drift.
Step 3: Detailed Checks and Solutions
For Systematic Drift:
-
Column Issues:
-
Problem: The column may not be fully equilibrated, or it may be contaminated or aging.[1][2][3] Column degradation can lead to a gradual decrease in retention time.
-
Solution:
-
Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis.
-
If contamination is suspected, flush the column with a strong solvent.
-
If the column is old or performance does not improve after cleaning, replace it.
-
-
-
Mobile Phase Instability:
-
Problem: Changes in the mobile phase composition due to evaporation of a volatile component, degradation, or incorrect preparation can cause retention time to drift. The pH of the mobile phase is also a critical factor for ionizable compounds like this compound.[4][5][6][7]
-
Solution:
-
Prepare fresh mobile phase daily.
-
Keep mobile phase reservoirs covered to minimize evaporation.
-
Ensure accurate measurement of all components and verify the pH of the aqueous portion before mixing.
-
Thoroughly degas the mobile phase to prevent bubble formation.
-
-
-
Temperature Fluctuations:
-
Problem: Variations in the ambient laboratory temperature can affect the column temperature if a column oven is not used, leading to changes in retention time.[2][8] Generally, an increase in temperature will decrease retention time. A common rule of thumb is that for every 1°C increase in temperature, the retention time will decrease by approximately 2%.[9]
-
Solution:
-
Use a column oven to maintain a constant and consistent temperature.
-
If a column oven is not available, try to maintain a stable laboratory temperature.
-
-
For Random Drift:
-
Pump and Flow Rate Issues:
-
Problem: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or check valve malfunctions can cause random fluctuations in retention time.[2]
-
Solution:
-
Purge the pump to remove any air bubbles.
-
Check for leaks in the system.
-
If the problem persists, the pump seals or check valves may need to be replaced.
-
-
-
Injector Problems:
-
Problem: A leaking injector seal can lead to variable injection volumes and consequently, fluctuating retention times.
-
Solution:
-
Inspect the injector for any signs of leaks.
-
Replace the injector rotor seal if necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: How much retention time variation is considered acceptable?
A1: The acceptable variation in retention time depends on the specific method and regulatory requirements. Typically, for system suitability, the relative standard deviation (RSD) of the retention time for replicate injections should be less than 1-2%.[10][11]
Q2: Can the sample solvent affect the retention time?
A2: Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion and a shift in retention time, usually to an earlier time.[9] It is always best to dissolve the sample in the mobile phase if possible.
Q3: How does the pH of the mobile phase specifically affect this compound retention?
A3: this compound is an ionizable compound.[4][5][6][7] Changes in the mobile phase pH will alter its degree of ionization and thus its polarity and interaction with the stationary phase. In reversed-phase HPLC, a mobile phase pH that suppresses the ionization of this compound will lead to longer retention times. Therefore, precise control of the mobile phase pH is crucial for reproducible results.
Q4: How often should I replace my HPLC column?
A4: Column lifetime depends on several factors including the type of samples being analyzed, the mobile phase used, and the operating conditions.[12] A gradual decrease in retention time, loss of resolution, and an increase in backpressure are all indicators that the column may need to be replaced. Most columns show decreased performance after 1000-2000 injections even with proper maintenance.[12]
Q5: What is the purpose of a guard column?
A5: A guard column is a short, disposable column placed before the analytical column. Its purpose is to protect the analytical column from strongly retained or particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column.
Quantitative Data Summary
The following tables provide illustrative data on how different parameters can affect the retention time of a compound like this compound. Please note that this data is for educational purposes and the actual effects may vary depending on the specific HPLC system, column, and method conditions.
Table 1: Illustrative Impact of Temperature on Retention Time
| Temperature (°C) | Retention Time (min) | % Change from 30°C |
| 28 | 5.20 | +4.0% |
| 29 | 5.10 | +2.0% |
| 30 | 5.00 | 0.0% |
| 31 | 4.90 | -2.0% |
| 32 | 4.80 | -4.0% |
Based on the general rule of a ~2% change in retention time per 1°C change.[9]
Table 2: Illustrative Impact of Mobile Phase Composition (% Acetonitrile) on Retention Time
| % Acetonitrile (B52724) | Retention Time (min) |
| 10 | 12.5 |
| 12 | 9.8 |
| 14 | 7.6 |
| 16 | 5.9 |
| 18 | 4.6 |
Illustrative data for a reversed-phase separation of a polar compound.
Table 3: Illustrative Impact of Mobile Phase pH on Retention Time for an Acidic Analyte
| Mobile Phase pH | Retention Time (min) |
| 2.5 | 8.2 |
| 3.0 | 7.5 |
| 3.5 | 6.3 |
| 4.0 | 4.8 |
| 4.5 | 3.5 |
Illustrative data showing decreasing retention time with increasing pH for an acidic compound in reversed-phase HPLC.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general methodology for the analysis of 5-S-cysteinyldopa in plasma or urine samples using HPLC with electrochemical detection.
Sample Preparation
-
To 1 mL of plasma or urine, add an internal standard (e.g., iso-cysteinyldopa).
-
Add a deproteinizing agent such as perchloric acid to a final concentration of 0.4 M.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter before injection.
HPLC Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and electrochemical detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A buffered aqueous solution with an organic modifier. For example, a mixture of 0.1 M sodium phosphate (B84403) buffer (pH 3.0) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Electrochemical detector with a glassy carbon working electrode. The potential is typically set between +0.6 V and +0.8 V.
System Suitability
Before running samples, perform a system suitability test by injecting a standard solution of this compound and the internal standard at least five times. The system is deemed suitable for analysis if the following criteria are met:
-
Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%
-
RSD of Peak Area: ≤ 2.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Analysis
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and identify the peaks for this compound and the internal standard based on their retention times.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. altabrisagroup.com [altabrisagroup.com]
Enhancing the sensitivity of cysteinyldopa detection methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the sensitivity of cysteinyldopa (CD) detection methods. Given that this compound is sensitive to light and oxidation, careful sample handling and optimized analytical methods are crucial for accurate quantification.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist users in overcoming common challenges in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the detection and quantification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal/Peak | This compound Degradation: this compound is highly susceptible to oxidation and light degradation.[1][2][3] | - Sample Handling: From the point of blood collection, samples should be protected from light and kept at 4°C.[1][2][3] Immediate centrifugation and freezing of plasma/serum samples are recommended.[4] - Use of Antioxidants: Add antioxidants such as ascorbic acid or dithiothreitol (B142953) to samples, standards, and mobile phases to prevent oxidation.[1] - pH Control: Maintain acidic conditions (e.g., using phosphoric acid or formic acid) throughout sample preparation and analysis to enhance stability.[1] |
| Inefficient Extraction: Poor recovery of this compound from the sample matrix. | - Optimize Solid-Phase Extraction (SPE): Experiment with different SPE cartridges. Phenylboronic acid (PBA) cartridges can be used for their affinity to the diol group of this compound.[4] Mixed-mode cartridges with both hydrophobic and strong cation exchange functionalities have also been shown to provide excellent recoveries.[1][3] - Elution Optimization: Ensure the pH and composition of the elution buffer are optimal for releasing this compound from the SPE sorbent. | |
| Poor Peak Shape (Tailing, Splitting) | Suboptimal Chromatographic Conditions: Issues with the mobile phase, column, or gradient. | - Mobile Phase Additives: Incorporate ion-pairing reagents like pentane- or heptanesulfonate into the mobile phase to improve peak shape in reversed-phase chromatography.[2] - Column Selection: A C18 stationary phase is commonly used for separation.[1][3] Ensure the column is not degraded and is appropriate for the application. - Gradient Elution: Optimize the gradient elution program to ensure proper separation from interfering compounds.[1][3] |
| Co-elution with Interfering Substances: Matrix components or other endogenous compounds may have similar retention times. | - Improve Sample Cleanup: Enhance the SPE protocol by adding specific washing steps to remove interfering substances.[1] - High-Resolution Separation: Use a longer column or a column with a smaller particle size to improve resolution. - Selective Detection: Utilize a more selective detection method like tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) to distinguish this compound from co-eluting compounds.[1][3] | |
| High Background Noise | Electrochemical Detector (ECD) Issues: Contamination of the electrode surface or inappropriate potential settings. | - Electrode Maintenance: Regularly clean and polish the glassy carbon working electrode to ensure optimal performance.[5] - Potential Optimization: Optimize the oxidation potential to maximize the signal-to-noise ratio for this compound while minimizing the detection of interfering compounds.[2] |
| Mass Spectrometry (MS) Issues: Matrix effects leading to ion suppression or enhancement. | - Matrix Effect Evaluation: Assess matrix effects by comparing the response of this compound in the presence and absence of the sample matrix.[6][7] - Internal Standard: Use a stable isotope-labeled internal standard or a structural analog (e.g., 5-S-D-cysteinyl-L-dopa) to compensate for matrix effects and variations in extraction recovery.[4][6][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Both High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods for this compound detection.[4][7] LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), offers superior selectivity, which can lead to lower limits of detection in complex biological matrices by minimizing interferences.[1][3]
Q2: How can I prevent the degradation of my this compound samples?
A2: To prevent degradation, it is critical to handle samples with care. This includes:
-
Protection from Light: Use amber vials and minimize exposure to ambient light during all steps.[1][2][3]
-
Low Temperature: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage.[1][2][3]
-
Acidification: Acidify samples with acids like phosphoric or formic acid to improve stability.[1]
-
Antioxidants: Add antioxidants such as ascorbic acid to your samples and solutions.[1]
Q3: What type of solid-phase extraction (SPE) is best for this compound?
A3: The choice of SPE depends on the sample matrix and desired purity.
-
Phenylboronic Acid (PBA) SPE: This method utilizes the specific interaction between the boronic acid and the vicinal diols of this compound, offering high selectivity.[4]
-
Mixed-Mode Cation Exchange SPE: Cartridges with both hydrophobic and strong cation exchange functionalities have demonstrated high recovery rates (around 80%) for this compound from plasma.[1]
Q4: Is derivatization necessary to improve the sensitivity of this compound detection?
A4: While this compound is electrochemically active and can be detected with high sensitivity by HPLC-ECD without derivatization, derivatization can be a strategy to enhance detection for other methods like HPLC with UV or fluorescence detection.[8] However, for most applications, optimizing sample preparation and using sensitive detectors like ECD or MS/MS is sufficient and avoids the extra steps and potential variability of derivatization.
Q5: What internal standard should I use for quantitative analysis?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. If that is not available, a close structural analog is recommended. 5-S-D-cysteinyl-L-dopa, a diastereomer of 5-S-L-cysteinyldopa, has been successfully used as an internal standard.[4][6][8]
Quantitative Data Summary
The following table summarizes the performance of various methods for this compound detection.
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery | Reference |
| HPLC-ECD | Plasma, Urine | 0.17 µg/L | - | 0.25 - 50 µg/L (Plasma) | 103.5% (Plasma) | [4] |
| HPLC-ECD | Serum | - | 1.5 nmol/L | 1.5 - 500 nmol/L | 81.5% | [6][8] |
| LC-MS/MS | Plasma | - | 1.6 ng/mL | 1.6 - 200 ng/mL | 80.4% | [1][7] |
Experimental Protocols
Protocol 1: Sample Preparation using Mixed-Mode SPE for LC-MS/MS Analysis
This protocol is adapted from a validated method for the determination of 5-S-cysteinyldopa in human plasma.[1][3]
Materials:
-
Human plasma collected in heparinized tubes
-
Phosphoric acid (2%)
-
Ascorbic acid solution
-
Internal Standard solution (e.g., 5-S-D-cysteinyl-L-dopa)
-
Mixed-mode SPE cartridges (hydrophobic and strong cation exchange)
-
Formic acid
-
Ammonia solution
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at 4°C.
-
To 1 mL of plasma, add 25 µL of ascorbic acid stock solution and 25 µL of the internal standard solution.
-
Acidify the sample by adding 2% phosphoric acid.
-
Vortex the sample and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM formate (B1220265) buffer (pH 2.5).
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 50 mM formate buffer (pH 2.5) to remove unbound interfering compounds.
-
-
Elution:
-
Elute the this compound and internal standard with 0.5 mL of a methanol/water/ammonia (80:10:10, v/v/v) solution containing 0.1% ascorbic acid.
-
Immediately acidify the eluate with 100 µL of formic acid to prevent oxidation.[1]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of water containing 0.1% formic acid and 0.1% ascorbic acid.
-
Centrifuge the reconstituted sample, and inject the supernatant into the LC-MS/MS system.
-
Protocol 2: HPLC-ECD Analysis
This protocol provides a general framework for the analysis of this compound using HPLC with electrochemical detection.
Materials:
-
HPLC system with an electrochemical detector (glassy carbon working electrode)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: e.g., citrate-phosphate buffer with an ion-pairing reagent (e.g., 1-nonyl sulphate), pH adjusted to the acidic range (e.g., 2.1).[9]
-
Prepared sample extract (from Protocol 1 or other suitable extraction method)
Procedure:
-
System Equilibration:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the electrochemical detector.
-
-
Electrochemical Detector Setup:
-
Set the oxidation potential of the electrochemical detector to a value optimized for this compound detection (e.g., +0.55 V to +0.75 V).
-
-
Injection:
-
Inject a known volume of the sample extract onto the HPLC column.
-
-
Chromatographic Separation:
-
Perform an isocratic or gradient elution to separate this compound from other components in the sample.
-
-
Data Acquisition and Analysis:
-
Record the chromatogram and identify the this compound peak based on its retention time compared to a standard.
-
Quantify the amount of this compound by comparing the peak area or height to a calibration curve prepared with known concentrations of this compound standards.
-
Visualizations
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical Detector | HPLC Instruments | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Pre-study and in-study validation of a SPE-LC-MS-MS method for the determination of 5-S-cysteinyldopa, a melanoma biomarker, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive high-performance liquid chromatographic method for the determination of 5-S-cysteinyldopamine, 5-S-cysteinyl-3,4-dihydroxyphenylacetic acid and 5-S-cysteinyl-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 5-S-Cysteinyldopa vs. LDH as Prognostic Markers in Melanoma
For researchers, scientists, and drug development professionals, the accurate prognostication of melanoma is critical for patient management and the development of novel therapies. Among the various biomarkers under investigation, 5-S-cysteinyldopa (5-S-CD), a key intermediate in the pheomelanin synthesis pathway, and lactate (B86563) dehydrogenase (LDH), an enzyme reflecting tumor metabolic activity, have emerged as significant prognostic indicators. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and interpretation of these markers in a research and clinical setting.
Performance Characteristics of 5-S-Cysteinyldopa and LDH in Stage IV Melanoma
The prognostic accuracy of a biomarker is paramount. The following table summarizes the performance characteristics of 5-S-cysteinyldopa and LDH in detecting distant metastasis (Stage IV melanoma), compiled from multiple studies.
| Performance Metric | 5-S-Cysteinyldopa (5-S-CD) | Lactate Dehydrogenase (LDH) | Key Findings from Comparative Studies |
| Sensitivity | 69.7% - 73%[1][2][3] | Lower than 5-S-CD and S-100B[4] | In a direct comparison for Stage IV melanoma, 5-S-CD was found to have a higher sensitivity than LDH.[4] Another study reported the sensitivity of 5-S-CD for detecting distant metastasis as 73%.[2][3] |
| Specificity | 61.5% - 98%[1][2][3] | Lower than S-100B but higher than 5-S-CD[4] | One study ranked the specificity of the markers in Stage IV melanoma as S-100B > LDH > 5-S-CD.[4] However, another study reported a high specificity of 98% for 5-S-CD in identifying the absence of distant metastasis.[2][3] |
| Positive Predictive Value (PPV) | 79.3% - 94%[1][2] | Equal to 5-S-CD and S-100B[4] | A comparative study found the positive predictive value to be similar among LDH, S-100B, and 5-S-CD in Stage IV melanoma.[4] Another study reported a PPV of 94% for 5-S-CD.[2] |
| Negative Predictive Value (NPV) | Data not consistently reported | Data not consistently reported | Comprehensive data on the negative predictive value for both markers is limited in the reviewed literature. |
Prognostic Value in Patient Survival
Beyond diagnostic accuracy, the ability of a biomarker to predict patient survival is a crucial aspect of its clinical utility.
5-S-Cysteinyldopa: Elevated serum levels of 5-S-CD, both before and after surgical treatment, are significantly associated with shorter survival times in melanoma patients.[2][4] One study demonstrated a significant difference in survival between patients with normal 5-S-CD levels and those with elevated concentrations.[1]
Lactate Dehydrogenase: LDH has been established as a strong prognostic factor in unresectable metastatic (stage IV) melanoma and is included in the American Joint Committee on Cancer (AJCC) staging system for melanoma.[5][6] Elevated pre-operative LDH is a predictor of inferior outcomes in patients with resected advanced melanoma.[7] Numerous studies have shown that a high pretreatment LDH level is significantly associated with poor overall survival (OS) and progression-free survival (PFS) in melanoma patients, including those receiving anti-PD-1/PD-L1 therapy.[1] For each 50-unit increase in LDH, there is an associated 15% increased risk of relapse and a 23% increased risk of death.[7]
Signaling Pathways and Biological Rationale
The prognostic significance of 5-S-CD and LDH is rooted in their distinct biological roles in melanoma.
Pheomelanin Synthesis Pathway and 5-S-Cysteinyldopa
5-S-CD is a direct precursor in the synthesis of pheomelanin, the reddish-yellow pigment. In melanoma cells with an active pheomelanin pathway, increased production and release of 5-S-CD into the circulation can occur, reflecting tumor activity and burden.
Glycolysis and Lactate Dehydrogenase in Melanoma
LDH is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. Many cancer cells, including melanoma, exhibit increased glycolysis even in the presence of oxygen (the Warburg effect). Elevated LDH levels in the serum can indicate a high metabolic rate and tumor hypoxia, both of which are associated with aggressive tumor behavior and resistance to therapy.
Experimental Protocols
Accurate and reproducible measurement of 5-S-CD and LDH is essential for their use as prognostic markers. The following are outlines of commonly used experimental protocols.
Measurement of 5-S-Cysteinyldopa by High-Performance Liquid Chromatography (HPLC)
This method is considered the gold standard for the quantification of 5-S-CD in serum or plasma.
Detailed Methodological Steps:
-
Sample Collection and Handling:
-
Collect peripheral blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes.
-
Separate the serum and store at -80°C until analysis. Protect samples from light.
-
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add an equal volume of 1.0 M perchloric acid containing 0.1% 3,4-dihydroxybenzylamine (B7771078) (as an internal standard).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and an electrochemical detector.
-
Mobile Phase: A phosphate-based buffer (e.g., 0.1 M sodium phosphate (B84403), pH 3.0) containing an ion-pairing agent (e.g., 1-octanesulfonic acid) and an organic modifier (e.g., methanol).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: Electrochemical detector set at an appropriate potential (e.g., +0.65 V).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of 5-S-CD.
-
Calculate the concentration of 5-S-CD in the samples by comparing the peak area ratio of 5-S-CD to the internal standard with the standard curve.
-
Measurement of Lactate Dehydrogenase (LDH) Activity
LDH activity in serum can be measured using either a UV kinetic assay or a colorimetric assay.
UV Kinetic Assay (Pyruvate to Lactate)
This method measures the rate of NADH oxidation, which is proportional to LDH activity.
Detailed Methodological Steps:
-
Sample Collection and Handling:
-
Collect blood in a serum separator tube. Avoid hemolysis as red blood cells contain high levels of LDH.
-
Process the sample as described for 5-S-CD analysis.
-
-
Reagent Preparation:
-
Prepare a working reagent containing pyruvate and NADH in a suitable buffer (e.g., Tris or phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
Pipette the serum sample into a cuvette or microplate well.
-
Add the working reagent to initiate the reaction.
-
Immediately place the cuvette/plate in a spectrophotometer set to 340 nm and 37°C.
-
Monitor the decrease in absorbance at 340 nm over a period of 2-3 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Calculate the LDH activity (in U/L) using the following formula: LDH Activity (U/L) = (ΔA/min x Total Volume) / (Molar Extinction Coefficient of NADH x Sample Volume x Light Path Length)
-
Colorimetric Assay
This assay involves a coupled enzymatic reaction that results in the formation of a colored product.
Detailed Methodological Steps:
-
Sample Collection and Handling:
-
Same as for the UV kinetic assay.
-
-
Assay Procedure:
-
Prepare a master mix containing lactate, NAD+, diaphorase, and a tetrazolium salt (e.g., INT).
-
Add the serum sample to a microplate well.
-
Add the master mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for INT).
-
-
Quantification:
-
Prepare a standard curve using a known LDH standard.
-
Determine the LDH activity in the samples by comparing their absorbance to the standard curve.
-
Conclusion
Both 5-S-cysteinyldopa and LDH are valuable prognostic markers in melanoma, each with its own strengths and limitations. 5-S-CD appears to offer higher sensitivity for detecting distant metastases. LDH, a well-established marker integrated into the AJCC staging system, provides robust prognostic information regarding survival, particularly in the context of advanced disease and immunotherapy. The choice of marker may depend on the specific clinical or research question, the stage of the disease, and the available laboratory infrastructure. For a comprehensive prognostic assessment, the combined use of these and other biomarkers may provide a more complete picture of the disease status and likely clinical course.
References
Comparative analysis of cysteinyldopa and other melanoma biomarkers (S100B, MIA)
Comparative Analysis of Melanoma Biomarkers: Cysteinyldopa vs. S100B and MIA
This guide provides a comprehensive comparison of three prominent melanoma biomarkers: 5-S-cysteinyldopa (5-S-CD), S100B protein, and Melanoma Inhibitory Activity (MIA). It is designed for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the selection and application of these markers in research and clinical settings.
Performance Characteristics of Melanoma Biomarkers
The clinical utility of a biomarker is largely determined by its sensitivity, specificity, and predictive values. The following tables summarize the performance of this compound, S100B, and MIA in the context of melanoma detection, particularly for metastatic disease.
Table 1: Sensitivity and Specificity
| Biomarker | Sensitivity | Specificity | Target Stage/Condition | Source(s) |
| 5-S-Cysteinyldopa | 69.7% - 73% | 98% (for absence of metastasis) | Stage IV / Distant Metastasis | [1][2][3] |
| 77% | 98% | Stage IV (excluding amelanotic melanoma) | [1][2] | |
| S100B | 61.4% (Pooled) | 87.3% (Pooled) | General Melanoma Relapse | [4][5] |
| 67.9% - 89.4% | 76% - 97% | Stage IV / Metastatic Disease | [6][7] | |
| 1.7% | - | Stage I/II | [6] | |
| MIA | 100% | - | Stage III / IV | [8][9] |
| 82% | 77% | Metastatic Uveal Melanoma | [10] |
Table 2: Predictive and Prognostic Value
| Biomarker | Positive Predictive Value (PPV) | Key Prognostic Insights | Source(s) |
| 5-S-Cysteinyldopa | 79.3% - 94% | Elevation can precede clinical detection of visceral metastases. Elevated levels are associated with shorter survival. | [1][3] |
| S100B | 98.9% (for Stage III-IV) | A strong, independent prognostic marker for overall and relapse-free survival. Increasing levels correlate with mortality risk. | [11][12][13][14] |
| MIA | - | An independent prognostic factor for survival, even in early stages. A decline in levels post-treatment predicts a favorable outcome. | [15][16] |
Experimental Protocols and Methodologies
Accurate measurement of these biomarkers is critical for their clinical application. The following sections detail the standard experimental protocols for each.
This compound: High-Performance Liquid Chromatography (HPLC)
5-S-Cysteinyldopa, a melanin (B1238610) precursor, is typically quantified in serum or urine using HPLC with electrochemical detection, a method valued for its high sensitivity and specificity.[17][18]
Methodology:
-
Sample Preparation:
-
Blood samples are collected, immediately centrifuged, and the resulting plasma or serum is frozen to prevent degradation of the light and oxidation-sensitive 5-S-CD.[18]
-
A sample clean-up and extraction procedure is performed. A common method involves organic extraction followed by purification on a boronate gel, which specifically captures compounds with vicinal hydroxyl groups like 5-S-CD.[19]
-
An alternative is fully automated solid-phase extraction (SPE) using phenylboronic acid (PBA) cartridges.[18]
-
-
Chromatography:
-
The extracted sample is injected into an HPLC system.
-
Separation is typically achieved using a reverse-phase C18 column with an isocratic mobile phase.[18]
-
-
Detection:
-
An electrochemical detector is used for sensitive and selective quantification of 5-S-CD.[18]
-
The concentration is determined by comparing the peak area of the sample to that of known standards. An internal standard (e.g., 5-S-D-cysteinyl-L-dopa) is often used to ensure analytical accuracy.[19]
-
The limit of quantitation for this method can be as low as 1.5 nmol/L.[19]
-
S100B and MIA: Enzyme-Linked Immunosorbent Assay (ELISA)
Both S100B and MIA are secreted proteins and are most commonly measured in serum or plasma using a sandwich ELISA format. This method offers high throughput and reliable quantification.[8][20]
General Methodology:
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific to the target protein (either S100B or MIA).
-
Sample Incubation: Standards, controls, and patient samples are added to the wells. The target protein in the samples binds to the capture antibody on the plate. This is followed by an incubation period (typically 1-2 hours).[21][22]
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody: A second, biotin-labeled monoclonal antibody specific to the target protein is added. This antibody binds to a different epitope on the captured protein, forming a "sandwich". This is followed by another incubation and wash step.[23]
-
Enzyme Conjugate: A Streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotin (B1667282) on the detection antibody. The plate is incubated and washed again.[23]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.[22]
-
Stopping the Reaction: An acid solution is added to stop the reaction, causing the color to change.
-
Measurement: The absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the biomarker in the samples is determined by interpolating from a standard curve generated from the standards of known concentrations.[21][22]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflows and the biological origin of the biomarkers.
References
- 1. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma [mdpi.com]
- 3. Clinical significance of 5-S-cysteinyldopa monitoring in patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Predictive Performance of Serum S100B Versus LDH in Melanoma Patients: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. Predictive Performance of Serum S100B Versus LDH in Melanoma Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S100B Protein Detection in Serum Is a Significant Prognostic Factor in Metastatic Melanoma - ProQuest [proquest.com]
- 7. Prognostic value of serum S-100B in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIA, a novel serum marker for progression of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melanoma-inhibiting activity, a novel serum marker for progression of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Threshold Optimization for Tumor Markers S100b and MIA in Uveal Melanoma – A Single Center Analysis | Anticancer Research [ar.iiarjournals.org]
- 11. Prognostic Significance of Serum S100B Protein in High-Risk Surgically Resected Melanoma Patients Participating in Intergroup Trial ECOG 1694 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prognostic value of serial blood S100B determinations in stage IIB-III melanoma patients: a corollary study to EORTC trial 18952 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prognostic significance of serum S100B protein in high-risk surgically resected melanoma patients participating in Intergroup Trial ECOG 1694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prognostic Value of Melanoma Inhibitory Activity Protein in Localized Cutaneous Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prognostic significance of melanoma inhibiting activity levels in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prognostic value of serum 5-S-cysteinyldopa for monitoring human metastatic melanoma during immunochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical value of protein S100 and melanoma-inhibitory activity (MIA) in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mouse MIA ELISA Kit [ABIN6957738] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 22. cloud-clone.com [cloud-clone.com]
- 23. biovendor.com [biovendor.com]
Cysteinyldopa as a Biomarker for Uveal Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of cysteinyldopa as a biomarker for uveal melanoma, offering an objective comparison with other alternative markers. Experimental data, detailed methodologies, and visual workflows are presented to support researchers in their evaluation and application of these biomarkers.
Introduction to Uveal Melanoma Biomarkers
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults. Despite successful treatment of the primary tumor, up to 50% of patients develop metastatic disease, which is the primary cause of mortality. Early detection of metastases is crucial for improving patient outcomes. Biomarkers, particularly those detectable in blood, offer a minimally invasive approach for diagnosis, prognosis, and monitoring of therapeutic response.
This compound, specifically 5-S-cysteinyldopa (5-S-CD), is a stable metabolite produced during melanin (B1238610) synthesis. Its levels in serum and urine have been investigated as a potential biomarker for melanoma. This guide evaluates the utility of 5-S-CD in the context of UM and compares its performance with other established and emerging biomarkers, including S100B, Melanoma Inhibitory Activity (MIA), and Osteopontin (OPN).
Comparative Performance of Serum Biomarkers for Uveal Melanoma
The following tables summarize the quantitative data on the performance of 5-S-cysteinyldopa and its alternatives in the context of uveal melanoma.
Table 1: Performance of Serum Biomarkers in Differentiating Metastatic vs. Non-Metastatic Uveal Melanoma
| Biomarker | Methodology | Sensitivity | Specificity | Key Findings & Citations |
| 5-S-Cysteinyldopa (5-S-CD) | HPLC | Data not available specifically for UM sensitivity/specificity in a large cohort. | Data not available specifically for UM sensitivity/specificity in a large cohort. | Serum levels are significantly elevated in UM patients with extraocular metastases compared to those without metastases and healthy controls.[1][2] Levels in intraocular fluids are also elevated in UM patients.[1][2] In general, for detecting distant melanoma metastases (including cutaneous), serum 5-S-CD has shown a sensitivity of 73% and a specificity of 98%.[3] |
| S100B | Immunoassay (ELISA, Immunochemiluminescence) | 16.1% | 94.5% | In one study, S100B showed low sensitivity but high specificity for detecting metastatic UM.[4] Another study found S100B to be a better predictor of metastasis during follow-up compared to MIA. |
| Melanoma Inhibitory Activity (MIA) | ELISA | 31.9% | 81.4% | MIA demonstrated higher sensitivity than S100B but lower specificity in a study of UM patients.[5] |
| Osteopontin (OPN) | ELISA | 87.5% | 87.5% | OPN has shown promise as a sensitive and specific marker for detecting metastatic UM.[6][7][8] A combination of OPN with other markers like BAFF and GDF-15 may improve diagnostic accuracy.[9] |
Table 2: Serum/Plasma Concentrations of Biomarkers in Uveal Melanoma Patients and Controls
| Biomarker | Patient Group | Mean/Median Concentration | Range | Citation |
| 5-S-Cysteinyldopa (5-S-CD) | UM with metastases | Significantly elevated vs. controls | - | [1][2] |
| UM without metastases | Close to control levels | - | [1][2] | |
| Healthy Controls | 2.7 ± 1.2 nmol/L (mean ± SD) | - | [3] | |
| S100B | UM with metastases | Significantly higher vs. non-metastatic | - | [4] |
| UM without metastases | Lower than metastatic group | - | [4] | |
| Melanoma Inhibitory Activity (MIA) | UM with metastases | 14.62 ng/mL (median) | - | [5] |
| UM without metastases | 5.64 ng/mL (median) | - | [5] | |
| Osteopontin (OPN) | UM with metastases | 170.72 ng/mL (median) | 87.37 to 375.54 ng/mL | [6] |
| UM without metastases | 46.78 ng/mL (median) | 14.5 to 118.67 ng/mL | [6] | |
| Healthy Controls | 54.6 ng/mL (median) | 38.23 to 71.21 ng/mL | [6] |
Signaling Pathway and Experimental Workflows
Melanin Synthesis Pathway Leading to 5-S-Cysteinyldopa Formation
The production of 5-S-cysteinyldopa is an integral part of the melanin synthesis pathway, specifically in the generation of pheomelanin. The following diagram illustrates the key steps involved.
Caption: Melanin synthesis pathway highlighting the formation of 5-S-cysteinyldopa.
Experimental Workflow for Biomarker Validation
The validation of a biomarker is a multi-step process that begins with discovery and culminates in clinical application. The following diagram outlines a typical workflow for validating a biomarker like this compound.
Caption: A streamlined workflow for the validation of a cancer biomarker.
Experimental Protocols
Measurement of 5-S-Cysteinyldopa by High-Performance Liquid Chromatography (HPLC)
Principle: This method involves the separation of 5-S-cysteinyldopa from other serum components using reverse-phase HPLC, followed by electrochemical detection, which provides high sensitivity and specificity.
Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
-
Transfer the serum to a clean tube and store at -80°C until analysis.
-
Prior to analysis, thaw the serum samples on ice.
-
To 200 µL of serum, add an equal volume of 0.4 M perchloric acid to precipitate proteins.
-
Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase is a buffer solution (e.g., 0.1 M sodium phosphate (B84403) buffer) with an organic modifier (e.g., methanol), adjusted to an acidic pH (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Electrochemical detector with a glassy carbon working electrode, with the potential set at +0.65 V.
-
Quantification: A standard curve is generated using known concentrations of 5-S-cysteinyldopa. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Measurement of S100B and MIA by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich ELISA is used for the quantitative detection of S100B and MIA. A capture antibody specific to the target protein is coated on a microplate. The sample is added, and the target protein binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of bound protein.
General ELISA Protocol:
-
Sample Preparation: Use serum or plasma collected as described for the HPLC method. Samples may need to be diluted with the assay buffer provided in the kit.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the manufacturer's instructions provided with the specific ELISA kit.
-
Assay Procedure: a. Add standards and samples to the appropriate wells of the antibody-coated microplate. b. Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature). c. Aspirate the liquid from each well and wash the plate multiple times with the wash buffer. d. Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature). e. Wash the plate again. f. Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at room temperature). g. Wash the plate for a final time. h. Add the substrate solution to each well and incubate in the dark until color develops (e.g., 15-30 minutes). i. Add the stop solution to each well to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.
Conclusion
5-S-cysteinyldopa is a promising biomarker for uveal melanoma, particularly for the detection of metastatic disease.[1][2] Its direct link to melanin synthesis provides a strong biological rationale for its use in pigmented tumors. However, more extensive validation studies specifically in uveal melanoma cohorts are needed to establish its definitive sensitivity and specificity and to compare it directly with other biomarkers in the same patient populations.
S100B and MIA are established biomarkers for cutaneous melanoma, but their utility in uveal melanoma appears to be more limited, with studies showing variable and often lower sensitivity.[4] Osteopontin has emerged as a strong candidate biomarker for metastatic uveal melanoma, demonstrating high sensitivity and specificity in several studies.[6][7][8]
For researchers and drug development professionals, the choice of biomarker will depend on the specific application, whether it be for early detection of metastasis, prognostic stratification, or monitoring therapeutic response. A multi-biomarker panel, potentially including 5-S-cysteinyldopa and Osteopontin, may offer the most robust and reliable approach for the management of uveal melanoma. The detailed protocols and workflows provided in this guide are intended to facilitate the standardized evaluation and implementation of these biomarkers in research and clinical settings.
References
- 1. 5-S-cysteinyldopa as diagnostic tumor marker for uveal malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [5-S-cysteinyldopa as a tumor marker for primary uveal malignant melanoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-100B protein and melanoma inhibitory activity protein in uveal melanoma screening. A comparison with liver function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Osteopontin as a serologic marker for metastatic uveal melanoma: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteopontin expression and serum levels in metastatic uveal melanoma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osteopontin Expression and Serum Levels in Metastatic Uveal Melanoma — A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a Three-Marker Panel for the Detection of Uveal Melanoma Metastases: A Single-Center Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Cysteinyldopa Analysis
For researchers, scientists, and drug development professionals engaged in melanoma research and diagnostics, the accurate quantification of 5-S-cysteinyldopa (cysteinyldopa) is of paramount importance. As a key biomarker for malignant melanoma, reliable and reproducible measurement is critical for early diagnosis, treatment monitoring, and follow-up.[1][2] High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the two predominant analytical techniques employed for this purpose.
This guide provides an objective comparison of these methods, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for a given research or clinical setting. While both methods are powerful, they differ in terms of sensitivity, selectivity, cost, and complexity.
Comparative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for the quantification of this compound using HPLC and LC-MS/MS, based on data from published studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and protocol employed.
| Performance Metric | HPLC with Electrochemical Detection | LC-MS/MS |
| Linearity Range | 1.5 - 500 nmol/L[3] | 1.6 - 200 ng/mL (approximately 5.3 - 662 nmol/L)[4] |
| Limit of Quantitation (LOQ) | 1.5 nmol/L[3] | Lower ng/mL range[1] |
| Precision (Imprecision) | < 5.0%[3] | Good precision reported[1][4] |
| Accuracy (Trueness) | Analytical recovery of 101 +/- 0.8%[3] | Good accuracy and trueness reported[1][4] |
| Recovery | 81.5 +/- 2.8%[3] | Not explicitly stated in the provided abstracts |
| Specificity/Selectivity | Good, but susceptible to interferences from easily oxidized compounds.[5] | High selectivity due to Multiple Reaction Monitoring (MRM).[6] |
Experimental Protocols
Detailed and validated methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using both HPLC and LC-MS/MS.
HPLC Method with Electrochemical Detection
This method is suitable for the routine determination of this compound in serum or urine.
1. Sample Preparation:
-
To prevent oxidation, samples should be handled in acidic media at 4°C and protected from light.[1][2]
-
For serum, a simplified analytical method involves organic extraction followed by clean-up on a boronate gel to capture compounds with vicinal hydroxyls. A weak acid solution is then used to elute the 5-S-cysteinyldopa.[3]
-
For urine, the clean-up procedure includes an initial purification step on a cation exchanger (e.g., AG 50 W (H+)). After desorption, the catecholic amino acid is adsorbed on alumina (B75360) at pH 8.6, washed, and finally desorbed with perchloric acid.[5]
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: An ion-pair liquid chromatographic method is often employed.[5]
-
Detection: Electrochemical detection is a common and sensitive method for this compound.[5]
3. Data Analysis:
-
Quantification is based on the peak area of this compound compared against a standard curve. An internal standard, such as 5-S-D-cysteinyl-L-dopa, can be used to improve accuracy and account for variations in sample preparation and injection.[3]
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for complex biological matrices and low-level quantification.
1. Sample Preparation:
-
Similar to the HPLC method, protection from light and oxidation is crucial.[1][2]
-
Solid Phase Extraction (SPE) is a common technique for sample clean-up and concentration. Cartridges containing both hydrophobic and strong cation exchange functionalities have been shown to be effective.[1][2]
2. Chromatographic Conditions:
-
Column: A C18 stationary phase is typically used for separation.[1]
-
Mobile Phase: Gradient elution is often employed to achieve optimal separation from endogenous catecholamines.[1]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode (ES(+)) is commonly used.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and signal-to-noise ratios by monitoring specific precursor-to-product ion transitions for this compound.[1][6]
4. Data Analysis:
-
Quantification is based on the peak area of the specific MRM transition for this compound, compared against a calibration curve.
Visualizing the Workflow and Method Principles
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the cross-validation workflow and the fundamental principles of each analytical technique.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Fundamental components of HPLC and Mass Spectrometry systems.
References
- 1. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-study and in-study validation of a SPE-LC-MS-MS method for the determination of 5-S-cysteinyldopa, a melanoma biomarker, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
Serum vs. Urine 5-S-Cysteinyldopa: A Comparative Guide for Diagnostic Applications
For researchers, scientists, and drug development professionals, the selection of a reliable biomarker is paramount for accurate disease diagnosis, prognosis, and monitoring of therapeutic efficacy. 5-S-cysteinyldopa (5-S-CD), a key intermediate in the biosynthesis of pheomelanin, has emerged as a significant biomarker for malignant melanoma. This guide provides a comprehensive comparison of measuring 5-S-CD levels in serum versus urine, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate sample matrix for diagnostic and research purposes.
Executive Summary
The measurement of 5-S-cysteinyldopa is a valuable tool in the management of melanoma. While both serum and urine can be utilized for this purpose, the existing body of research suggests that serum is the superior matrix for monitoring disease progression and predicting outcomes. Serum levels of 5-S-CD have been shown to be less variable and to elevate earlier than urinary levels, often preceding the clinical detection of metastases. This makes serum 5-S-CD a more sensitive and reliable prognostic marker in patients with melanoma.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on 5-S-cysteinyldopa levels in healthy individuals and patients with melanoma, as well as the diagnostic performance of serum and urine tests.
Table 1: Normal and Pathological Levels of 5-S-Cysteinyldopa
| Sample Type | Population | Mean Value | Upper Limit of Normal | Pathological Value (Melanoma) |
| Serum | Healthy Japanese Adults | 4.3 nmol/L | 10 nmol/L | Significantly elevated in Stage IV |
| Urine | Healthy Japanese Adults | 0.45 µmol/day | 1.5 µmol/day | 0.9 to 4.8 µmol/day in metastatic melanoma |
Table 2: Diagnostic Performance of Serum vs. Urine 5-S-Cysteinyldopa for Metastatic Melanoma
| Sample Type | Sensitivity | Specificity | Positive Predictive Value | Notes |
| Serum | 73% (77% excluding amelanotic melanoma) | 98% | 94% | Elevation can precede clinical detection of visceral metastases in 33% of patients. |
| Urine | 83% for Stage III-IV | Not specified | Not specified | A significant correlation was found between a decrease in 5-S-CD and clinical regression during chemotherapy. |
Experimental Protocols
Accurate and reproducible measurement of 5-S-cysteinyldopa is critical for its clinical utility. The most common analytical method is High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorometric detection.
Measurement of 5-S-Cysteinyldopa in Serum
This protocol is based on a simplified and efficient method for routine analysis.
1. Sample Collection and Preparation:
- Collect blood samples and allow to clot.
- Centrifuge to separate the serum.
- For analysis, perform an organic extraction of the serum sample.
2. Clean-up:
- Use a boronate gel to capture compounds with vicinal hydroxyls, such as 5-S-cysteinyldopa.
- Elute the 5-S-cysteinyldopa from the gel using a weak acid solution.
3. HPLC Analysis:
- Column: A suitable reversed-phase column (e.g., RP18).
- Mobile Phase: An isocratic mobile phase appropriate for the separation of catecholic compounds.
- Detection: Electrochemical detection is highly sensitive and selective for 5-S-cysteinyldopa.
- Internal Standard: 5-S-D-cysteinyl-L-dopa can be used as an internal standard to ensure accuracy.
4. Quantification:
- The concentration of 5-S-cysteinyldopa is determined by comparing the peak area of the analyte to that of a known standard. The limit of quantitation for this method can be as low as 1.5 nmol/L.
Measurement of 5-S-Cysteinyldopa in Urine
This protocol describes a method for the determination of 5-S-cysteinyldopa in urine samples.
1. Sample Collection and Preparation:
- Collect a 24-hour urine specimen in a container with a preservative (e.g., acetic acid and sodium metabisulphite) to prevent degradation of the analyte.
2. Clean-up:
- Cation Exchange Chromatography: Purify the sample using a cation exchanger (e.g., AG 50 W (H+)).
- Alumina (B75360) Adsorption: After desorption from the resin, adsorb the catecholic amino acid onto alumina at a pH of 8.6.
- Elution: Wash the alumina and then elute the 5-S-cysteinyldopa with perchloric acid. This two-step clean-up procedure is effective in removing interfering compounds.
3. HPLC Analysis:
- Technique: High-performance ion-pair liquid chromatography.
- Detection: Electrochemical detection.
4. Quantification:
- Tritium-labelled 5-S-cysteinyldopa can be used as an internal standard to determine the recovery in the sample preparation process.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the melanin (B1238610) biosynthesis pathway, highlighting the formation of 5-S-cysteinyldopa.
Caption: Melanin biosynthesis pathway showing the formation of 5-S-cysteinyldopa.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of 5-S-cysteinyldopa in biological samples.
Caption: General experimental workflow for 5-S-cysteinyldopa analysis.
Conclusion
5-S-Cysteinyldopa: A Comparative Guide to its Specificity and Sensitivity in Metastatic Melanoma Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 5-S-cysteinyldopa (5-S-CD) as a biomarker for metastatic melanoma, offering a comparative perspective against other common markers. It includes detailed experimental protocols and visual representations of key biological and diagnostic pathways to support research and development in melanoma diagnostics.
Introduction to 5-S-Cysteinyldopa
5-S-cysteinyldopa is an intermediate metabolite in the biosynthesis of pheomelanin, a type of melanin (B1238610) pigment.[1] Its presence in serum and urine is closely associated with melanoma progression, making it a valuable biomarker for detecting and monitoring the disease.[2] In melanoma cells, the enzyme tyrosinase catalyzes the oxidation of tyrosine to dopaquinone (B1195961).[1] In the presence of cysteine, dopaquinone is converted to cysteinyldopa, which is then released into the bloodstream.[3] Elevated levels of 5-S-CD are particularly indicative of advanced disease, especially in patients with stage IV metastatic melanoma.[2][4]
Performance of 5-S-Cysteinyldopa: A Comparative Analysis
The clinical utility of a biomarker is determined by its sensitivity and specificity. The following tables summarize the performance of 5-S-cysteinyldopa in comparison to other established biomarkers for metastatic melanoma, such as Lactate Dehydrogenase (LDH), S100B protein, and Melanoma Inhibitory Activity (MIA).
Table 1: Sensitivity of Biomarkers for Stage IV Metastatic Melanoma
| Biomarker | Sensitivity (%) | Notes | Reference(s) |
| 5-S-cysteinyldopa (5-S-CD) | 73% | Sensitivity improved to 77% when excluding cases of amelanotic melanoma. | [2][4] |
| S100B | Equal to 5-S-CD | Ranked as S100B = 5-S-CD > LDH in one study. | [5] |
| Lactate Dehydrogenase (LDH) | Lower than 5-S-CD and S100B | [5] | |
| Melanoma Inhibitory Activity (MIA) | Comparable to 5-S-CD | [6] |
Table 2: Specificity of Biomarkers for Metastatic Melanoma
| Biomarker | Specificity (%) | Notes | Reference(s) |
| 5-S-cysteinyldopa (5-S-CD) | 98% | For identifying the absence of distant metastasis. | [2][4] |
| S100B | Higher than LDH and 5-S-CD | Ranked as S100B > LDH > 5-S-CD in one study. | [5] |
| Lactate Dehydrogenase (LDH) | Lower than S100B, higher than 5-S-CD | [5] | |
| Melanoma Inhibitory Activity (MIA) | High, but can be elevated in other conditions. | [6] |
Experimental Protocols for 5-S-Cysteinyldopa Measurement
The accurate quantification of 5-S-cysteinyldopa is crucial for its clinical application. The most common method is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Protocol: Measurement of 5-S-Cysteinyldopa in Serum/Plasma by HPLC with Electrochemical Detection
1. Sample Collection and Handling:
-
Collect blood samples in appropriate tubes. For plasma, use tubes containing an anticoagulant.
-
To prevent oxidation and degradation of the light-sensitive 5-S-CD, samples should be protected from light and processed promptly.[7]
-
Centrifuge the blood sample immediately to separate serum or plasma.[8]
-
Freeze the separated serum or plasma at -20°C or lower until analysis.[8]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Purpose: To isolate 5-S-CD from other interfering substances in the sample.
-
Use a fully automated solid-phase extraction system with phenylboronic acid (PBA) cartridges.[8]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the serum or plasma sample onto the cartridge.
-
Wash the cartridge to remove unbound components.
-
Elute the 5-S-CD from the cartridge. The eluate is then ready for HPLC analysis.[8]
3. HPLC Analysis:
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, and an electrochemical detector.[9]
-
Column: A reverse-phase C18 column is typically used.[8]
-
Mobile Phase: An isocratic mobile phase is commonly employed. The exact composition may vary, but it is typically an aqueous buffer with an organic modifier.[8]
-
Injection: Inject the eluate from the SPE step into the HPLC system.
-
Detection: Use an electrochemical detector set at an appropriate potential to oxidize 5-S-CD and generate a signal.[9]
-
Quantification: Create a standard curve using known concentrations of 5-S-CD. The concentration in the sample is determined by comparing its peak area to the standard curve.
Visualizing Key Pathways
To better understand the context of 5-S-cysteinyldopa as a biomarker, the following diagrams illustrate the melanin synthesis pathway and a typical clinical workflow for metastatic melanoma diagnosis.
Caption: Melanin Synthesis Pathway leading to 5-S-cysteinyldopa.
Caption: Clinical Diagnostic Workflow for Metastatic Melanoma.
Conclusion
5-S-cysteinyldopa demonstrates high specificity and moderate sensitivity as a biomarker for metastatic melanoma, particularly for pigmented tumors. Its levels correlate with disease progression and can be a valuable tool in monitoring treatment response. While other markers like S100B and MIA offer comparable or superior performance in certain aspects, the combination of multiple biomarkers may provide a more accurate and comprehensive assessment of the disease status.[6][10] The standardized and robust measurement of 5-S-CD using techniques like HPLC is essential for its reliable clinical application. Further research into a multi-marker panel approach is warranted to enhance the early detection and management of metastatic melanoma.
References
- 1. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of prognostic significance of serum 5-S-Cysteinyldopa, LDH and S-100B protein in Stage III-IV malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of serum 5-S-cysteinyldopa, melanoma inhibitory activity and IL-8 improves the diagnostic accuracy of malignant melanoma compared with individual markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inter-laboratory Validation of Cysteinyldopa Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 5-S-cysteinyldopa (5-S-CD) is crucial for the early diagnosis, treatment evaluation, and follow-up of malignant melanoma. [1][2] This guide provides an objective comparison of the two most prevalent analytical methods for cysteinyldopa determination: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods, as established in various validation studies, is summarized to offer a clear perspective on their respective capabilities and to approximate an inter-laboratory comparison.
Performance Comparison of this compound Assay Methods
The validation of bioanalytical methods is essential to ensure reliable and reproducible results.[3] Key performance characteristics from several studies on this compound assays are presented below. These metrics, including linearity, limit of quantitation (LOQ), precision, and recovery, are critical for evaluating the robustness of an assay.
| Method | Matrix | Linearity Range | Limit of Quantitation (LOQ) | Precision (CV%) | Recovery (%) | Reference |
| HPLC-ECD | Human Serum | 1.5 - 500 nmol/L | 1.5 nmol/L | < 5.0% | 101 ± 0.8% (analytical) | [4][5] |
| HPLC-ECD | Human Urine | Not Specified | Not Specified | 4.9% (high conc.), 5.7% (low conc.) | 105.0 ± 8.6% | [6] |
| LC-MS/MS | Human Plasma | 1.6 - 200 ng/mL | 1.6 ng/mL | Good | Good | [3] |
| LC-MS/MS | Human Plasma | Lower ng/mL range | Not Specified | Good | Good | [1][2] |
Note: Direct inter-laboratory validation data is scarce in the public domain. This table compiles data from separate, single-laboratory validation studies to provide a comparative overview. "Good" indicates that the study reported satisfactory results without specifying the exact values.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical context and the validation process, the following diagrams illustrate the formation of this compound and a typical workflow for an inter-laboratory validation study.
Caption: Biochemical pathway of 5-S-cysteinyldopa formation.
Caption: General workflow for an inter-laboratory validation study.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of results. Below are summarized protocols for the two primary assay types, based on published literature.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method is well-established and suitable for routine determination of urinary 5-S-cysteinyldopa.[6]
-
Sample Preparation (Urine):
-
Perform an initial purification step using a cation exchanger (e.g., AG 50 W (H+)).[6]
-
Desorb from the resin at a moderately raised pH.[6]
-
Adsorb the catecholic amino acid on alumina (B75360) at pH 8.6.[6]
-
Wash the alumina and finally desorb the analyte by elution with perchloric acid.[6] This combined clean-up procedure eliminates easily oxidized compounds that could interfere with the chromatography.[6]
-
-
Chromatography:
-
Utilize a high-performance ion-pair liquid chromatographic method.[6]
-
The specific column and mobile phase composition should be optimized for the separation of this compound from other endogenous compounds.
-
-
Detection:
-
Employ an electrochemical detector to quantify the analyte.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the determination of 5-S-cysteinyldopa in human plasma.[1][2][3]
-
Sample Handling and Preparation:
-
Due to the sensitivity of this compound to light and oxidation, it is crucial to add anti-oxidative agents, work in acidic media at 4°C, and avoid light exposure from the point of blood collection.[1][2]
-
Perform solid-phase extraction (SPE) for sample clean-up. Cartridges with both hydrophobic and strong cation exchange functionalities have been shown to be effective.[1][2]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Conclusion
Both HPLC-ECD and LC-MS/MS are robust and reliable methods for the quantification of this compound. The choice of method may depend on the available instrumentation, the required sensitivity and selectivity, and the sample matrix. The data presented in this guide, compiled from various validation studies, can aid researchers in selecting the most appropriate assay for their needs and in understanding the performance characteristics that can be expected. True inter-laboratory validation studies are encouraged to further establish the reproducibility and comparability of results across different research and clinical settings.
References
- 1. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-study and in-study validation of a SPE-LC-MS-MS method for the determination of 5-S-cysteinyldopa, a melanoma biomarker, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteinyldopa vs. its O-methyl Derivatives: A Comparative Guide for Researchers
In the landscape of melanoma biomarkers, the precursors of melanin (B1238610) synthesis have emerged as crucial tools for diagnosis, prognosis, and monitoring of disease progression. Among these, 5-S-cysteinyldopa (5-S-CD) has been extensively studied and utilized. This guide provides a detailed comparison of 5-S-cysteinyldopa and its O-methyl derivatives as melanoma biomarkers, supported by experimental data and protocols.
Introduction
Melanoma, a malignancy of melanocytes, is characterized by the dysregulation of melanin production. This process involves the generation of intermediate metabolites that can be released into circulation and subsequently detected in biological fluids like serum and urine. 5-S-cysteinyldopa, a key intermediate in the pheomelanin synthesis pathway, has been identified as a sensitive and specific biomarker for melanoma, particularly in advanced stages.[1][2] Its O-methylated derivatives, formed through the action of catechol-O-methyltransferase (COMT), are also present in melanoma patients, but their clinical utility as biomarkers is less established.[1] This guide will delve into a comparative analysis of these compounds.
Metabolic Pathway of Cysteinyldopa and its O-methyl Derivatives
The synthesis of this compound and its subsequent O-methylation is intricately linked to the melanin production pathway within melanocytes. The following diagram illustrates this biochemical cascade.
Performance as Biomarkers: A Comparative Analysis
While 5-S-cysteinyldopa is a well-established biomarker for melanoma, data on its O-methyl derivatives is sparse. The following table summarizes the available quantitative data for 5-S-CD.
| Biomarker | Matrix | Method | Sensitivity | Specificity | Positive Predictive Value | Normal Range | Pathological Cut-off | Reference |
| 5-S-Cysteinyldopa | Serum | HPLC | 73% (Stage IV) | 98% | 94% | 2.7 ± 1.2 nmol/L | > 10 nmol/L | [1][2] |
| Serum | HPLC | 69.7% (Stage IV) | 61.5% | 79.3% | - | - | [3] | |
| Urine | HPLC | - | - | - | 0.45 µmol/day | > 1.5 µmol/day | [4] | |
| O-methyl derivatives | Serum/Urine | GC-MS/HPLC | Data not available | Data not available | Data not available | Data not available | Data not available |
Key Observations:
-
5-S-Cysteinyldopa (5-S-CD): Serum levels of 5-S-CD are significantly elevated in patients with metastatic melanoma (Stage IV), demonstrating high specificity and positive predictive value for detecting distant metastases.[2] Its levels correlate with tumor progression and can be a prognostic indicator.[3][5] However, its sensitivity in early-stage melanoma is limited.[1] Serum measurements are considered more reliable than urinary measurements due to less variability.[4]
-
O-methyl derivatives: While the presence of O-methyl derivatives of this compound in the urine of melanoma patients has been confirmed, comprehensive studies evaluating their performance as standalone or complementary biomarkers are lacking.[1] O-methylated derivatives of other melanin precursors, specifically those in the eumelanin pathway, have been shown to be elevated in melanoma patients. However, their direct comparison with 5-S-CD from the pheomelanin pathway is not well-documented in terms of clinical utility.
Experimental Protocols
Accurate quantification of this compound and its derivatives is critical for their clinical application. These compounds are susceptible to oxidation and light degradation, requiring specific sample handling and analytical procedures.
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound from biological samples.
Detailed Methodologies
1. Sample Collection and Handling:
-
Blood: Collect blood in tubes containing anticoagulants and antioxidants (e.g., EDTA and sodium metabisulfite).
-
Processing: Centrifuge the blood samples promptly to separate serum or plasma.
-
Storage: Store the samples at -80°C and protect them from light until analysis to prevent degradation.
-
Urine: For 24-hour urine collection, a preservative such as hydrochloric acid should be added to the collection container.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Principle: To isolate this compound and its derivatives from the complex biological matrix.
-
Procedure:
-
Acidify the serum/urine sample (e.g., with perchloric acid) to precipitate proteins.
-
Centrifuge to remove the protein pellet.
-
Apply the supernatant to an SPE cartridge (e.g., alumina or phenylboronic acid).
-
Wash the cartridge to remove interfering substances.
-
Elute the catechols with a suitable solvent (e.g., a weak acid).
-
3. Analytical Quantification (HPLC-ECD):
-
Principle: High-Performance Liquid Chromatography (HPLC) separates the compounds of interest, and Electrochemical Detection (ECD) provides sensitive and selective quantification.
-
Instrumentation:
-
HPLC system with a reversed-phase C18 column.
-
Electrochemical detector.
-
-
Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile) at a slightly acidic pH.
-
Detection: The electrochemical detector is set at an optimal oxidation potential for this compound.
-
Quantification: An internal standard (e.g., iso-cysteinyldopa) is added to the samples before preparation to correct for variations in extraction efficiency and injection volume.
Conclusion
5-S-cysteinyldopa is a valuable biomarker for malignant melanoma, particularly for detecting distant metastases and monitoring disease progression. Its analysis in serum is preferred over urine due to lower variability. While its O-methyl derivatives are known to be present in melanoma patients, their clinical utility as biomarkers has not been thoroughly investigated, and direct comparative studies with 5-S-cysteinyldopa are lacking. Future research should focus on the simultaneous quantification of 5-S-cysteinyldopa and its O-methylated metabolites in large patient cohorts to elucidate their respective and combined diagnostic and prognostic values. The development of robust and standardized analytical methods for the simultaneous measurement of these compounds is crucial for advancing melanoma biomarker research.
References
- 1. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of 5-S-cysteinyldopa monitoring in patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum 5-S-cysteinyldopa (5-S-CD) as a marker of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Serum 5-S-Cysteinyldopa: A Correlative Marker for Clinical Stage of Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of serum 5-S-cysteinyldopa (5-S-CD) as a biomarker for the clinical staging of melanoma. It includes objective comparisons with other biomarkers, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction
5-S-cysteinyldopa (5-S-CD) is an intermediate metabolite in the biosynthesis of pheomelanin, a type of melanin (B1238610) pigment.[1] In patients with melanoma, the overproduction of melanin by tumor cells can lead to elevated levels of 5-S-CD in the blood.[1] Consequently, serum 5-S-CD has been extensively investigated as a potential biomarker for diagnosing, monitoring disease progression, and predicting the prognosis of melanoma. This guide synthesizes the available evidence on the correlation of serum 5-S-CD levels with the clinical stages of melanoma, offering a valuable resource for researchers and clinicians in the field.
Correlation with Melanoma Stage and Prognostic Value
Numerous studies have demonstrated a significant correlation between elevated serum 5-S-CD levels and advanced stages of melanoma, particularly in patients with distant metastases (Stage IV).[2] In early-stage melanoma (Stage I and II), serum 5-S-CD levels are often within the normal range.[3] However, a significant increase is observed in Stage III and a more pronounced elevation in Stage IV, indicating a positive correlation with tumor burden.[3]
Patients with elevated 5-S-CD levels before or after surgical treatment have been shown to have significantly shorter survival times than those with normal levels, highlighting its prognostic value.[2] Furthermore, in some cases, an increase in serum 5-S-CD has been observed to precede the clinical detection of visceral metastases.[2]
Performance Metrics of Serum 5-S-Cysteinyldopa
The utility of a biomarker is often assessed by its sensitivity, specificity, and predictive values. The following table summarizes the performance of serum 5-S-CD in detecting metastatic melanoma from various studies.
| Parameter | Value | Patient Cohort | Notes |
| Sensitivity | 73% | Stage IV Melanoma | For detecting distant metastasis.[2] |
| 77% | Stage IV Melanoma (excluding amelanotic cases) | Sensitivity improves when amelanotic melanomas are excluded.[2] | |
| 69.7% | Stage IV Melanoma | - | |
| Specificity | 98% | Patients without distant metastasis | [2] |
| 61.5% | - | - | |
| Positive Predictive Value | 94% | - | [2] |
| 79.3% | - | - |
Comparison with Other Melanoma Biomarkers
Serum 5-S-CD is often evaluated in conjunction with other biomarkers for melanoma, such as S-100B protein and lactate (B86563) dehydrogenase (LDH). The following table provides a comparative overview of these markers in Stage IV melanoma.
| Biomarker | Sensitivity | Specificity | Positive Predictive Value |
| 5-S-Cysteinyldopa (5-S-CD) | High | Moderate | High |
| S-100B Protein | High | High | High |
| Lactate Dehydrogenase (LDH) | Moderate | High | High |
Note: This is a qualitative summary based on findings from multiple studies.[3] S-100B and 5-S-CD are generally considered to have higher sensitivity than LDH for detecting Stage IV melanoma.[3]
Experimental Protocols
Measurement of Serum 5-S-Cysteinyldopa by HPLC with Electrochemical Detection (HPLC-ECD)
This section provides a detailed methodology for the quantitative analysis of 5-S-CD in human serum.
1. Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Separate the serum and store it at -80°C until analysis. To prevent oxidation, the addition of a stabilizing agent like sodium metabisulfite (B1197395) may be necessary.
2. Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition a phenylboronic acid (PBA) SPE cartridge with a suitable buffer.
-
Load the serum sample onto the conditioned cartridge. The vicinal diol groups of 5-S-CD will bind to the boronic acid.
-
Wash the cartridge to remove unbound interfering substances.
-
Elute the bound 5-S-CD using a weak acid solution.
3. High-Performance Liquid Chromatography (HPLC) Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 0.1 M, pH 3.0) with an organic modifier like methanol (B129727) (e.g., 5-10%). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
4. Electrochemical Detection (ECD):
-
Detector: An amperometric electrochemical detector.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl.
-
Potential: +0.65 V.
5. Quantification:
-
Prepare a calibration curve using known concentrations of 5-S-CD standards.
-
Quantify the 5-S-CD concentration in the serum samples by comparing their peak areas to the calibration curve. An internal standard, such as N-acetyl-5-S-cysteinyldopa, should be used to correct for variations in extraction efficiency and injection volume.
Mandatory Visualizations
Melanin Biosynthesis Pathway
The following diagram illustrates the biochemical pathway of melanin synthesis, highlighting the position of 5-S-cysteinyldopa as an intermediate in pheomelanin production.
Caption: Simplified melanin biosynthesis pathway.
Experimental Workflow for Serum 5-S-CD Analysis
This diagram outlines the key steps involved in the analysis of 5-S-cysteinyldopa from serum samples.
Caption: Workflow for serum 5-S-CD analysis.
Logical Relationship of 5-S-CD to Melanoma Progression
The following diagram illustrates the logical connection between melanoma, melanin production, and the use of 5-S-CD as a biomarker.
Caption: 5-S-CD as a melanoma biomarker.
References
- 1. A Critical Overview of Enzyme-Based Electrochemical Biosensors for L-Dopa Detection in Biological Samples [mdpi.com]
- 2. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of prognostic significance of serum 5-S-Cysteinyldopa, LDH and S-100B protein in Stage III-IV malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Ranges for Cysteinyldopa in Healthy Individuals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the established reference ranges for 5-S-cysteinyldopa (cysteinyldopa) in healthy individuals. It includes a detailed comparison of the analytical methodologies employed for its quantification, complete with experimental protocols and performance data. This document is intended to serve as a valuable resource for researchers and clinicians involved in studies where the monitoring of this compound levels is of interest.
Reference Ranges for this compound in Healthy Adults
The concentration of this compound in biological fluids is a key indicator in certain physiological and pathological states. The following tables summarize the reference ranges for this compound in the serum and urine of healthy adults as reported in various studies. To facilitate comparison, all units have been standardized to nmol/L for serum and µmol/24h for urine, using the molar mass of this compound (316.33 g/mol ).
Table 1: Reference Ranges for this compound in Serum of Healthy Adults
| Population | Number of Subjects | Mean ± SD (nmol/L) | Range (nmol/L) | Upper Limit (nmol/L) | Analytical Method |
| Japanese | 33 | 4.3 ± N/A | N/A | 10 | HPLC |
| N/A | N/A | 2.8 | 0.4 - 12 | N/A | HPLC-ECD |
SD: Standard Deviation, N/A: Not Available, HPLC: High-Performance Liquid Chromatography, HPLC-ECD: High-Performance Liquid Chromatography with Electrochemical Detection.
Table 2: Reference Ranges for this compound in Urine of Healthy Adults
| Population | Number of Subjects | Mean ± SD (µmol/24h) | Range (µmol/24h) | Upper Limit (µmol/24h) | Analytical Method |
| Japanese | 33 | 0.45 ± N/A | N/A | 1.5 | HPLC |
| N/A | 24 | 0.34 ± 0.13 | 0.02 - 0.58 | N/A | HPLC-ECD[1] |
| Caucasians (Men) | 30 | 0.32 | 0.03 - 0.76 | N/A | Fluorometric |
| Caucasians (Women) | 46 | 0.25 | 0.03 - 0.76 | N/A | Fluorometric |
SD: Standard Deviation, N/A: Not Available, HPLC: High-Performance Liquid Chromatography, HPLC-ECD: High-Performance Liquid Chromatography with Electrochemical Detection.
Comparison of Analytical Methods for this compound Quantification
The accurate measurement of this compound is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) or Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and performance characteristics.
Table 3: Performance Characteristics of HPLC-ECD and LC-MS/MS for this compound Analysis
| Parameter | HPLC-ECD | LC-MS/MS |
| Principle | Separation by HPLC followed by detection of the electrochemical oxidation of this compound. | Separation by LC followed by mass spectrometric detection of precursor and product ions of this compound. |
| Limit of Quantitation (LOQ) | 1.5 nmol/L | 1.6 ng/mL (~5.06 nmol/L) |
| Linear Range | 1.5 - 500 nmol/L (serum) | 1.6 - 200 ng/mL (~5.06 - 632 nmol/L) (plasma)[2] |
| Recovery | ~101% (serum) | Good accuracy and precision reported[2] |
| Advantages | Cost-effective, robust, well-established for routine analysis. | High specificity and selectivity, ability to multiplex, less susceptible to matrix interference. |
| Disadvantages | Susceptible to interference from other electroactive compounds. | Higher equipment and operational costs, requires more specialized expertise. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step for accurate this compound measurement is the effective clean-up of biological samples to remove interfering substances. Solid-phase extraction using phenylboronic acid (PBA) cartridges is a widely adopted method that leverages the specific interaction between the boronic acid and the cis-diol groups of this compound.
Protocol for Solid-Phase Extraction of this compound from Plasma/Serum:
-
Sample Pre-treatment: Acidify the plasma/serum sample with an appropriate acid (e.g., perchloric acid) to precipitate proteins. Centrifuge to collect the supernatant.
-
Cartridge Conditioning: Condition a phenylboronic acid SPE cartridge by washing sequentially with a suitable organic solvent (e.g., methanol) and then with the equilibration buffer (e.g., a phosphate (B84403) buffer at a specific pH).
-
Sample Loading: Load the acidified and clarified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of buffers to remove unbound and non-specifically bound interfering compounds.
-
Elution: Elute the bound this compound from the cartridge using a weak acid solution.
-
Analysis: The eluate is now ready for analysis by HPLC-ECD or LC-MS/MS.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a column oven.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., phosphate or citrate (B86180) buffer) at a controlled pH, mixed with an organic modifier like methanol (B129727) or acetonitrile. The aqueous buffer often contains an ion-pairing agent to improve the retention and peak shape of the polar this compound molecule.
-
Detection:
-
Electrochemical Detector (ECD): Set at an appropriate oxidation potential to selectively detect this compound.
-
Tandem Mass Spectrometer (MS/MS): Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the biosynthetic pathway of pheomelanin, highlighting the formation of 5-S-cysteinyldopa from the reaction of dopaquinone (B1195961) and cysteine.
Caption: Biosynthesis of 5-S-Cysteinyldopa in the Pheomelanin Pathway.
Experimental Workflow for this compound Analysis
This diagram outlines the typical workflow for the analysis of this compound in biological samples.
Caption: Workflow for this compound Quantification in Biological Samples.
References
- 1. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-study and in-study validation of a SPE-LC-MS-MS method for the determination of 5-S-cysteinyldopa, a melanoma biomarker, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Commercial 5-S-Cysteinyldopa ELISA Kits: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 5-S-cysteinyldopa (5-S-CD) is crucial in melanoma research and diagnostics. As a key biomarker, elevated levels of 5-S-CD in serum and urine are strongly associated with melanoma progression.[1][2] Enzyme-linked immunosorbent assays (ELISAs) offer a sensitive and high-throughput method for this quantification. This guide provides a comparative performance evaluation of commercially available 5-S-cysteinyldopa ELISA kits to aid in the selection of the most suitable assay for your research needs.
Comparative Performance of Commercial ELISA Kits
The performance of an ELISA kit is determined by several key parameters: sensitivity, specificity, precision (intra-assay and inter-assay variability), and recovery. The following table summarizes the available performance data for 5-S-cysteinyldopa ELISA kits from various manufacturers. It is important to note that performance can vary depending on the sample type and laboratory conditions.
| Feature | Kit A (Hypothetical) | Kit B (Hypothetical) | Kit C (Hypothetical) |
| Assay Type | Competitive ELISA | Sandwich ELISA | Competitive ELISA |
| Sample Type | Serum, Plasma, Urine | Serum, Plasma | Serum, Plasma, Urine |
| Detection Range | 0.5 - 50 ng/mL | 1 - 100 ng/mL | 0.75 - 80 ng/mL |
| Sensitivity | 0.1 ng/mL | 0.5 ng/mL | 0.25 ng/mL |
| Intra-Assay Precision (CV%) | < 8% | < 10% | < 9% |
| Inter-Assay Precision (CV%) | < 12% | < 15% | < 13% |
| Spike Recovery (%) | 85-115% | 80-120% | 90-110% |
| Specificity | High | High | High |
Note: The data presented in this table is hypothetical due to the limited availability of directly comparable performance data for specific commercial 5-S-cysteinyldopa ELISA kits in the public domain. Researchers are strongly encouraged to consult the product datasheets and validation reports from the manufacturers for the most accurate and up-to-date information.
Understanding Key Performance Parameters
-
Sensitivity (Lower Limit of Detection, LLOD): This is the lowest concentration of 5-S-cysteinyldopa that the assay can reliably detect. A lower value indicates higher sensitivity.
-
Specificity: This refers to the ability of the antibody in the kit to bind exclusively to 5-S-cysteinyldopa without cross-reacting with other structurally similar molecules. High specificity is crucial for accurate results.
-
Precision (Coefficient of Variation, %CV): This measures the reproducibility of the assay.
-
Intra-assay precision indicates the variation within a single assay plate. A lower %CV is desirable, typically below 10%.
-
Inter-assay precision shows the variation between different assays run on different days. A %CV below 15% is generally considered acceptable.
-
-
Recovery: This is determined by spiking a known amount of 5-S-cysteinyldopa into a sample and measuring the recovered concentration. A recovery rate between 80-120% indicates that the sample matrix does not interfere with the assay's accuracy.
Signaling Pathway: Cysteinyldopa Biosynthesis in Melanogenesis
5-S-cysteinyldopa is a key intermediate in the biosynthesis of pheomelanin, a type of melanin (B1238610) pigment. The pathway begins with the amino acid tyrosine and is regulated by the enzyme tyrosinase. The following diagram illustrates the biochemical steps leading to the formation of 5-S-cysteinyldopa.
Caption: Biosynthesis pathway of eumelanin and pheomelanin.
Experimental Workflow and Protocols
The accurate evaluation of ELISA kit performance relies on standardized experimental protocols. Below are detailed methodologies for key validation experiments.
Experimental Workflow for ELISA Kit Performance Evaluation
Caption: General experimental workflow for an ELISA assay.
Detailed Methodologies for Key Experiments
1. Precision (Intra-Assay and Inter-Assay)
-
Objective: To determine the reproducibility of the assay.
-
Protocol:
-
Intra-Assay Precision: Prepare three samples with known concentrations of 5-S-cysteinyldopa (low, medium, and high) within the assay's detection range. Run at least 20 replicates of each sample on a single ELISA plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each sample. The %CV should ideally be less than 10%.
-
Inter-Assay Precision: Prepare three samples with known concentrations of 5-S-cysteinyldopa (low, medium, and high). Assay these samples in at least three independent experiments performed on different days. Calculate the mean, SD, and %CV for each sample across the different assays. The %CV should ideally be less than 15%.
-
2. Specificity (Cross-Reactivity)
-
Objective: To ensure the assay is specific for 5-S-cysteinyldopa.
-
Protocol:
-
Prepare solutions of structurally related molecules that could potentially be present in the samples (e.g., tyrosine, L-DOPA, dopamine, other catecholamine metabolites).
-
Run these potential cross-reactants in the ELISA at high concentrations.
-
Determine the concentration of each cross-reactant that gives a signal equivalent to the lowest detectable concentration of 5-S-cysteinyldopa.
-
Calculate the percentage of cross-reactivity. High-quality kits should have minimal to no cross-reactivity with related compounds.
-
3. Recovery (Spike and Recovery)
-
Objective: To assess the effect of the sample matrix on the quantification of 5-S-cysteinyldopa.
-
Protocol:
-
Select a representative pool of the sample type to be tested (e.g., serum, plasma).
-
Divide the sample pool into two aliquots. To one aliquot, add a known concentration of 5-S-cysteinyldopa standard ("spiked" sample). The other aliquot remains unspiked.
-
Assay both the spiked and unspiked samples.
-
Calculate the percentage of recovery using the following formula: % Recovery = (Concentration in spiked sample - Concentration in unspiked sample) / Known spiked concentration * 100
-
An acceptable recovery range is typically between 80% and 120%.
-
4. Linearity of Dilution
-
Objective: To ensure that the measured concentration of 5-S-cysteinyldopa is proportional to the sample dilution.
-
Protocol:
-
Select a sample containing a high concentration of endogenous 5-S-cysteinyldopa or spike a sample with a high concentration of the standard.
-
Prepare a series of dilutions of the sample using the assay's sample diluent.
-
Assay all the dilutions.
-
Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations.
-
The corrected concentrations should be consistent across the dilution series, indicating good linearity.
-
Conclusion
The selection of a commercial 5-S-cysteinyldopa ELISA kit should be based on a thorough evaluation of its performance characteristics in the context of the intended research application. While this guide provides an overview of the key parameters and protocols for evaluation, it is imperative for researchers to consult the specific documentation provided by the manufacturers and, where possible, perform in-house validation to ensure the chosen kit meets the specific requirements of their study. The lack of direct comparative studies highlights the need for independent validation and transparent reporting of performance data within the scientific community.
References
A Comparative Analysis of Cysteinyldopa and Indolamines in Melanogenesis
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the roles of cysteinyldopa and indolamines in melanogenesis, the complex process of melanin (B1238610) synthesis. Understanding the distinct pathways involving these molecules is critical for research into pigmentation disorders, skin cancer, and the development of novel therapeutic and cosmetic agents.
Introduction to Melanogenesis: The Eumelanin (B1172464) and Pheomelanin Pathways
Melanin, the primary determinant of skin, hair, and eye color, exists in two main forms: the brown-black, photoprotective eumelanin and the red-yellow, photosensitizing pheomelanin .[1] The balance between these two pigments dictates an individual's phenotype and their susceptibility to UV-induced skin damage.[1]
The synthesis of both melanin types originates from the amino acid L-tyrosine and shares a common initial step: the oxidation of L-tyrosine to L-DOPA and then to dopaquinone (B1195961), a reaction catalyzed by the enzyme tyrosinase.[2][3] Dopaquinone is a critical branch point from which the synthesis pathway diverges.
-
Eumelanogenesis (Indolamine Pathway): In the absence of or at low concentrations of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form cyclodopa.[3] This leads to a series of reactions producing indole (B1671886) intermediates, primarily 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[4][5] These indolamines then polymerize to form eumelanin.[5]
-
Pheomelanogenesis (this compound Pathway): When sufficient cysteine is present, it readily conjugates with dopaquinone.[2][4] This reaction, which is biochemically much faster than the cyclization of dopaquinone, forms This compound isomers (predominantly 5-S-cysteinyldopa).[3][4] this compound is the key precursor that is subsequently oxidized and polymerized to form pheomelanin.[6]
The ratio of eumelanin to pheomelanin is a crucial determinant of skin photoprotection. Eumelanin is a potent antioxidant and is highly effective at absorbing UV radiation, whereas pheomelanin is less effective at blocking UV and can even contribute to oxidative damage by generating free radicals upon UV exposure.[1]
Biochemical Pathways of Melanogenesis
The divergence of the melanogenesis pathway at the dopaquinone step is regulated by the availability of cysteine and the activity of key enzymes. The eumelanin pathway involves tyrosinase-related proteins (TRP-1 and TRP-2/DCT), while the pheomelanin pathway is initiated by a spontaneous chemical reaction.
Comparative Analysis: this compound vs. Indolamines
The distinct chemical natures and synthesis pathways of this compound and indolamines lead to significant differences in the final melanin product and its biological function.
| Feature | This compound Pathway | Indolamine Pathway |
| Key Precursor | 5-S-Cysteinyldopa | 5,6-Dihydroxyindole (DHI), 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) |
| Initiating Reactant | L-Cysteine | Intramolecular cyclization of dopaquinone |
| Resulting Melanin | Pheomelanin | Eumelanin |
| Pigment Color | Red to Yellow | Brown to Black |
| Key Enzymes | Primarily initiated by a spontaneous chemical reaction, further steps involve tyrosinase. | Tyrosinase, Tyrosinase-related protein 2 (TRP-2/DCT), Tyrosinase-related protein 1 (TRP-1) |
| Photoprotection | Low; can be photosensitizing, generating reactive oxygen species (ROS).[1] | High; efficient UV absorbent and free radical scavenger.[1] |
| Sulfur Content | High | Negligible |
| Primary Regulation | Availability of L-cysteine.[3] Favored at weakly acidic pH (5.8-6.3).[7][8] | Low cysteine levels.[3] Activation of the MC1R signaling pathway.[9] |
Quantitative Data Summary
Direct quantitative comparison in a single experimental system is complex and varies significantly with cell type, UV exposure, and genetic background. However, analysis of melanin degradation products allows for quantification of the eumelanin and pheomelanin content in biological samples. Alkaline hydrogen peroxide oxidation (AHPO) is a standard method that degrades eumelanin into pyrrole-2,3,5-tricarboxylic acid (PTCA) and pheomelanin into thiazole-2,4,5-tricarboxylic acid (TTCA), which can then be quantified by HPLC.[10][11][12]
| Sample Type | Eumelanin Markers (e.g., PTCA) | Pheomelanin Markers (e.g., TTCA) | Eumelanin/Pheomelanin Ratio | Reference |
| Human Black Hair | High | Low | High | [10] |
| Human Red Hair | Low | High | Low | [10] |
| Dark Human Epidermis | High | Moderate | High | [10][13] |
| B16 Mouse Melanoma | High | Low (but detectable 5-S-CD) | High | [14][15] |
| Harding-Passey Melanoma | Moderate | Moderate | Lower | [14] |
Note: The presence of 5-S-cysteinyldopa (5SCD), a pheomelanin precursor, is often elevated in melanoma, even in those that primarily produce eumelanin, making it a valuable biomarker for disease progression.[15][16]
Regulatory Signaling: The MC1R Pathway
The switch between eumelanogenesis and pheomelanogenesis is primarily controlled by the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor on the surface of melanocytes.[9][17]
-
Activation (Eumelanin): Binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP).[9][17] This activates Protein Kinase A (PKA), which phosphorylates the CREB transcription factor. Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte function.[17] MITF, in turn, increases the transcription of tyrosinase and other eumelanin-specific enzymes, promoting the indolamine pathway and eumelanin synthesis.[9][17]
-
Low/No Activity (Pheomelanin): In the absence of α-MSH stimulation or in individuals with loss-of-function MC1R variants (often associated with red hair and fair skin), cAMP levels remain low.[3][18] This leads to lower tyrosinase activity. With reduced conversion of tyrosine to dopaquinone, the available cysteine is sufficient to drive the pathway towards this compound and pheomelanin production.[3]
Experimental Protocols
Protocol: Quantification of Eumelanin and Pheomelanin Markers by HPLC
This protocol outlines a common method for analyzing the eumelanin and pheomelanin content of biological samples (e.g., hair, skin biopsies, or cell pellets) via alkaline hydrogen peroxide oxidation (AHPO) followed by High-Performance Liquid Chromatography (HPLC).[10][11][19]
I. Materials
-
Sample (e.g., 1-5 mg hair, ~10^6 cultured cells)
-
3% H₂O₂
-
1 M K₂CO₃
-
6 M HCl or 6 M H₃PO₄
-
HPLC system with UV or Diode Array Detector
-
Analytical standards: PTCA, PDCA (eumelanin markers), TTCA, TDCA (pheomelanin markers)
-
Mobile Phase: 0.1 M Potassium phosphate (B84403) buffer (pH 2.1) with an ion-pair reagent (e.g., 1 mM Tetrabutylammonium bromide) and Methanol.
II. Method
-
Sample Preparation: Homogenize or weigh the sample into a microcentrifuge tube.
-
Alkaline Hydrogen Peroxide Oxidation (AHPO): a. Add 200 µL of 1 M K₂CO₃ and 25 µL of 3% H₂O₂ to the sample. b. Vortex and incubate at 100°C for 20 minutes. c. Cool the sample. Add 25 µL of 3% H₂O₂ and repeat the incubation. d. Add 50 µL of 1 M Na₂SO₃ to stop the reaction.
-
Acidification: Acidify the mixture by adding ~150 µL of 6 M H₃PO₄ to bring the pH to ~2.0.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes to pellet any debris.
-
HPLC Analysis: a. Transfer the supernatant to an HPLC vial. b. Inject 20-50 µL onto the HPLC system. c. Separate the markers using a C18 column with a gradient elution of the mobile phase. d. Detect the markers by UV absorbance at 272 nm.[10]
-
Quantification: a. Generate a standard curve for each marker (PTCA, TTCA, etc.). b. Calculate the concentration of each marker in the sample based on the standard curve and report as µg/mg of the original sample.
Conclusion
The melanogenesis pathway bifurcates to produce chemically and functionally distinct pigments via this compound (for pheomelanin) and indolamines (for eumelanin). The balance between these pathways, governed by substrate availability and MC1R signaling, is fundamental to skin pigmentation and photoprotection. For researchers and drug development professionals, targeting this balance holds therapeutic potential. Modulating the activity of the MC1R pathway or the availability of cysteine could shift pigment production towards the more photoprotective eumelanin, offering strategies for increasing sun protection and potentially reducing the risk of skin cancer. Conversely, inhibiting tyrosinase remains a key strategy for treating hyperpigmentation disorders. The analytical methods described provide the essential tools for quantifying the outcomes of such interventions.
References
- 1. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 5. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Pheomelanogenesis is promoted at a weakly acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Quantitative analysis of eumelanin and pheomelanin in hair and melanomas. | Semantic Scholar [semanticscholar.org]
- 15. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Melanoma Diagnosis: A Comparative Guide to Combining 5-S-Cysteinyldopa with Other Biomarkers
For researchers, scientists, and drug development professionals, the early and accurate diagnosis of malignant melanoma is paramount for improving patient outcomes. While 5-S-cysteinyldopa (5-S-CD) has been a valuable biomarker, particularly in Japan, its diagnostic accuracy can be significantly enhanced when used in combination with other serum markers.[1][2][3] This guide provides a comprehensive comparison of the diagnostic performance of 5-S-CD in conjunction with other key biomarkers, supported by experimental data and detailed methodologies.
The Power of Combination: Improving Diagnostic Accuracy
Studies have shown that combining 5-S-CD with other markers can lead to higher sensitivity and specificity in detecting melanoma, especially in its early stages.[1][2][3] A notable combination is the triple marker panel of 5-S-CD, Melanoma Inhibitory Activity (MIA), and Interleukin-8 (IL-8), which has demonstrated high diagnostic accuracy.[1][2][3] This multi-marker approach helps to overcome the limitations of using 5-S-CD as a standalone marker.[1][2][3]
Other significant biomarkers often evaluated alongside 5-S-CD include S100B protein and Lactate (B86563) Dehydrogenase (LDH).[4][5][6] While LDH is a well-established prognostic marker in advanced melanoma, S100B has also been extensively studied for its prognostic and diagnostic value.[4][5][7] The combination of these markers can provide a more comprehensive picture of the disease status.
Comparative Diagnostic Performance
The following tables summarize the diagnostic accuracy of 5-S-CD, both individually and in combination with other biomarkers, for the detection of malignant melanoma.
Table 1: Diagnostic Accuracy of Individual Biomarkers for Melanoma
| Biomarker | Stage | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Reference |
| 5-S-Cysteinyldopa (5-S-CD) | Stage IV | 73 | 98 | 94 | [8] |
| Stage IV (excluding amelanotic) | 77 | - | - | [8] | |
| Stage IV | 69.7 | 61.5 | 79.3 | [9] | |
| Stage IV | 50.6 | 86.6 | - | [10] | |
| S100B Protein | Stage IV | 58.4 | 100 | 100 | [10] |
| Stage III/IV vs Others | 73 | 70 | - | [5] | |
| Melanoma Inhibitory Activity (MIA) | Stage III/IV vs Others | - | - | - | [5] |
| Lactate Dehydrogenase (LDH) | Stage IV | - | - | - | [6] |
Table 2: Diagnostic Accuracy of Biomarker Combinations
| Biomarker Combination | Stage | Positivity Rate (%) | Notes | Reference |
| 5-S-CD + MIA + IL-8 (Triple Marker) | Stage I-IV | High diagnostic accuracy | More effective than individual markers, especially for early-stage melanoma. | [1][2] |
| Stage I/II | - | Showed specificity and utility in detecting early-stage melanoma. | [1] | |
| L-DOPA/tyrosine ratio + S100B | Stage III/IV | 73 (Sensitivity) / 70 (Specificity) | Highest sensitivity/specificity in the study to confirm Stage III/IV. | [5] |
| Stage IV alone | 69 (Sensitivity) / 75 (Specificity) | - | [5] |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical utility. The following are summaries of the methodologies used in the cited studies.
Measurement of 5-S-Cysteinyldopa (5-S-CD)
5-S-CD levels are typically determined using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[6][9][10][11]
-
Sample: Serum or urine.
-
Procedure: The sample is processed and injected into an HPLC system. The separation is achieved on a reverse-phase column. An electrochemical detector is used for sensitive and specific quantification of 5-S-CD.
-
Normal Range: The upper limit of the normal reference range for serum 5-S-CD is often cited as 8-10 nmol/L.[8][11]
Measurement of Melanoma Inhibitory Activity (MIA)
MIA is measured using a one-step Enzyme-Linked Immunosorbent Assay (ELISA) .[1]
-
Sample: Serum.
-
Procedure: The assay utilizes monoclonal antibodies directed against specific peptide sequences of MIA. The concentration is determined by measuring the enzymatic reaction product's absorbance.
Measurement of Interleukin-8 (IL-8)
Serum IL-8 levels are quantified using a commercially available ELISA kit .[1]
-
Sample: Serum.
-
Procedure: The assay follows a standard sandwich ELISA protocol where IL-8 in the sample is captured by a specific antibody and detected with a second, enzyme-linked antibody.
Measurement of S100B Protein
S100B protein concentrations are determined by an immunoluminometric assay .[6][10]
-
Sample: Serum.
-
Procedure: This method uses antibodies to capture and detect S100B, with the signal generated by a chemiluminescent reaction, offering high sensitivity.
Measurement of Lactate Dehydrogenase (LDH)
LDH levels are measured using a UV kinetic method .[6]
-
Sample: Serum.
-
Procedure: This is a standard enzymatic assay that measures the rate of conversion of lactate to pyruvate, which is proportional to the LDH activity in the sample.
Visualizing the Workflow and Biological Pathways
To better understand the experimental process and the underlying biology, the following diagrams illustrate the general workflow for biomarker analysis and a key signaling pathway implicated in melanoma.
Experimental workflow for melanoma biomarker analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of serum 5-S-cysteinyldopa, melanoma inhibitory activity and IL-8 improves the diagnostic accuracy of malignant melanoma compared with individual markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of serum 5-S-cysteinyldopa, melanoma inhibitory activity and IL-8 improves the diagnostic accuracy of malignant melanoma compared with individual markers | Semantic Scholar [semanticscholar.org]
- 4. Biomarkers for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of prognostic significance of serum 5-S-Cysteinyldopa, LDH and S-100B protein in Stage III-IV malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Biomarkers for Melanoma Screening, Diagnosis and Prognosis: Current State and Future Prospects [frontiersin.org]
- 8. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical significance of 5-S-cysteinyldopa monitoring in patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of serum 5-S-CD and S-100B protein levels to monitor the clinical course of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of serum 5-S-cysteinyldopa, melanoma inhibitory activity and IL-8 improves the diagnostic accuracy of malignant melanoma compared with individual markers - PMC [pmc.ncbi.nlm.nih.gov]
Prognostic Value of Cysteinyldopa in Melanoma Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prognostic utility of cysteinyldopa, specifically 5-S-cysteinyldopa (5-S-CD), across various subtypes of melanoma. While direct comparative studies across all major subtypes are limited, this document synthesizes the available evidence to offer insights into the differential prognostic value of this biomarker.
Introduction to 5-S-Cysteinyldopa as a Melanoma Biomarker
5-S-cysteinyldopa is a key intermediate in the biosynthesis of pheomelanin, the reddish-yellow pigment. In melanoma, the overproduction of melanin (B1238610) precursors leads to elevated levels of 5-S-CD in the blood and urine of patients. This has positioned 5-S-CD as a valuable biomarker for disease monitoring, particularly in advanced stages.[1][2] This guide will delve into its prognostic significance in cutaneous, uveal, mucosal, and acral melanomas, alongside other melanoma markers.
Comparative Prognostic Value of 5-S-Cysteinyldopa
While elevated 5-S-CD levels are generally associated with a poorer prognosis in metastatic melanoma, its utility can vary depending on the melanoma subtype.[2][3][4]
Cutaneous Melanoma
In cutaneous melanoma, serum 5-S-CD levels are significantly elevated in patients with advanced disease (Stage III and IV) and correlate with tumor burden.[4][5] Studies have shown that elevated 5-S-CD levels are a strong predictor of shorter survival in these patients. For instance, in Stage IV melanoma, the sensitivity of serum 5-S-CD in detecting distant metastases is reported to be around 73%, with a high specificity of 98%.[3] This sensitivity increases to 77% when amelanotic melanomas are excluded.[3]
Uveal Melanoma
For uveal melanoma, serum 5-S-CD levels are generally not elevated in patients with primary tumors confined to the eye. However, its concentration significantly increases in the presence of extraocular metastases. This suggests that while not a primary diagnostic marker, serum 5-S-CD is a valuable tool for monitoring for metastatic spread in uveal melanoma patients.
Mucosal and Acral Melanoma
There is a notable lack of extensive research directly comparing the prognostic value of 5-S-CD in mucosal and acral melanomas against cutaneous or uveal subtypes. However, some evidence suggests that serum 5-S-CD levels may be higher in mucosal melanoma.[6] Further research is needed to establish the definitive prognostic role of 5-S-CD in these less common but often more aggressive melanoma subtypes.
Amelanotic Melanoma
In cases of amelanotic melanoma, which lack pigmentation, the levels of 5-S-CD are often not elevated.[6] This limits the utility of 5-S-CD as a prognostic marker in this specific subtype.
Quantitative Data Summary
The following tables summarize the key quantitative data on the prognostic performance of 5-S-cysteinyldopa in melanoma.
Table 1: Prognostic Performance of Serum 5-S-Cysteinyldopa in Stage IV Melanoma
| Parameter | Value | Reference |
| Sensitivity | 73% | [3] |
| Specificity | 98% | [3] |
| Positive Predictive Value | 94% | [3] |
| Sensitivity (excluding amelanotic cases) | 77% | [3] |
Table 2: Comparison of Serum 5-S-CD with Other Biomarkers in Stage IV Melanoma
| Biomarker | Sensitivity | Specificity | Positive Predictive Value | Reference |
| 5-S-Cysteinyldopa (5-S-CD) | Equal to S-100B, Greater than LDH | Less than S-100B and LDH | Equal to S-100B and LDH | [5] |
| S-100B | Equal to 5-S-CD, Greater than LDH | Greater than 5-S-CD and LDH | Equal to 5-S-CD and LDH | [5] |
| Lactate Dehydrogenase (LDH) | Less than 5-S-CD and S-100B | Less than S-100B, Greater than 5-S-CD | Equal to 5-S-CD and S-100B | [5] |
Experimental Protocols
Accurate measurement of 5-S-cysteinyldopa is crucial for its clinical application. The most common method is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Measurement of Serum 5-S-Cysteinyldopa
Sample Collection and Handling:
-
Collect blood samples in standard serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Separate the serum and freeze immediately at -20°C or lower until analysis. Due to the light and oxidation sensitivity of 5-S-CD, samples should be protected from light and processed quickly.[7]
HPLC Analysis:
-
Sample Preparation: Thaw serum samples and deproteinize by adding an equal volume of 0.4 M perchloric acid. Centrifuge to pellet the precipitated proteins.
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 0.1 M, pH 3.0) with a small percentage of methanol (B129727) is common.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.
-
-
Detection: Electrochemical detection is employed, with the electrode potential set to an optimal voltage for the oxidation of 5-S-CD (e.g., +0.65 V).
-
Quantification: The concentration of 5-S-CD in the sample is determined by comparing its peak area to that of a known standard.
Measurement of Urinary 5-S-Cysteinyldopa
Sample Collection and Handling:
-
Collect a 24-hour urine sample in a container with a preservative such as hydrochloric acid to maintain a low pH and prevent degradation of catechols.
-
Measure the total volume of the 24-hour collection.
-
Take an aliquot for analysis and store it frozen at -20°C or lower.
Sample Preparation and HPLC Analysis:
-
Purification: Urinary 5-S-CD is often purified and concentrated before HPLC analysis using techniques like cation-exchange chromatography followed by adsorption on alumina.[8]
-
HPLC-ECD: The analytical conditions are similar to those used for serum analysis, with adjustments to the mobile phase and gradient as needed to resolve 5-S-CD from other urinary components.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the melanin biosynthesis pathway, highlighting the position of 5-S-cysteinyldopa, and a typical workflow for assessing its prognostic value.
References
- 1. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma [mdpi.com]
- 2. Clinical significance of 5-S-cysteinyldopa monitoring in patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum concentration of 5-S-cysteinyldopa in patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of prognostic significance of serum 5-S-Cysteinyldopa, LDH and S-100B protein in Stage III-IV malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cysteinyldopa: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Cysteinyldopa must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As a catecholamine derivative, this compound and its contaminated materials are considered hazardous waste and require specialized disposal procedures. This guide provides essential, step-by-step instructions for the proper management of this compound waste.
Immediate Safety and Handling Protocols
Before commencing any procedure that generates this compound waste, it is imperative to work in a well-ventilated area, such as a chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or a face shield.[1] |
| Lab Coat | Standard laboratory coat or other protective clothing.[1] |
| Respiratory Protection | A respirator may be necessary if working with solid this compound or in poorly ventilated areas.[1] |
Step-by-Step Disposal Procedure
All materials contaminated with this compound must be treated as hazardous waste.[1] Under no circumstances should this compound waste be disposed of down the drain or in regular trash receptacles.[1]
-
Waste Collection : All this compound waste, including solutions and contaminated materials such as gloves, pipette tips, and paper towels, must be collected in a designated, leak-proof, and sealable hazardous waste container.[1][2]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," "this compound," the concentration of the waste, and the date of accumulation.[1][2]
-
Waste Storage : Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[1] The storage location should be away from incompatible materials like oxidizers, acids, and bases and should have secondary containment to prevent environmental contamination in case of a leak.[1]
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for the collection and final disposal of the this compound waste.[1] Always adhere to local, regional, and national regulations for hazardous waste disposal.[1]
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate : If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment : For liquid spills, use an absorbent material to contain the spill. For solid spills, moisten the material to avoid generating dust before carefully collecting it.[1]
-
Collection : Collect the spilled material and any contaminated absorbent materials and place them in a designated hazardous waste container.[1]
-
Decontamination : Thoroughly clean the spill area with soap and water.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Cysteinyldopa
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Cysteinyldopa. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize direct contact and aerosol inhalation. A combination of engineering controls and PPE is required.
| Control/PPE Type | Specifications and Procedures |
| Engineering Controls | Primary: Handle this compound within a certified Class II Biosafety Cabinet (BSC) or a powder containment hood to control airborne particles.[2] Secondary: Ensure the laboratory is well-ventilated with negative pressure relative to surrounding areas. |
| Respiratory Protection | When handling outside of a containment unit or when there is a risk of aerosolization, a NIOSH-approved N95 or higher-level respirator is necessary.[2] |
| Hand Protection | Wear two pairs of chemotherapy-rated gloves (ASTM D6978 certified) at all times.[3] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the immediate work area. Change gloves every two to three hours or immediately if contaminated.[4] |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[3][4] Cuffs should be tucked under the outer pair of gloves. Gowns should be changed immediately after a spill or every two to three hours.[4] Shoe covers should also be worn and removed before exiting the work area. |
Operational Plan for Handling this compound
-
Preparation: Before handling this compound, ensure all necessary PPE is available and in good condition. The work area within the containment unit should be prepared with absorbent pads.
-
Handling: All manipulations of this compound, including weighing and reconstituting, must occur within the designated containment unit.
-
Transport: If this compound needs to be transported outside the immediate work area, it must be in a clearly labeled, sealed, and shatter-proof secondary container.
-
Decontamination: After each use, decontaminate the work surface with an appropriate cleaning agent. All disposable materials used in the process should be treated as hazardous waste.
Disposal Plan
All waste generated from handling this compound, including used PPE, absorbent pads, and empty vials, must be disposed of as hazardous chemical waste.
-
Sharps: Needles and syringes must be placed in a designated sharps container for hazardous waste.
-
Solid Waste: Contaminated gowns, gloves, and other disposable materials should be placed in a clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific hazardous waste disposal procedures.
Emergency Spill Workflow
In the event of a this compound spill, follow the established emergency protocol. The following diagram outlines the general logical workflow for spill management.
Caption: Workflow for managing a this compound spill.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
